Lorlatinib
Description
Structure
3D Structure
Properties
IUPAC Name |
(16R)-19-amino-13-fluoro-4,8,16-trimethyl-9-oxo-17-oxa-4,5,8,20-tetrazatetracyclo[16.3.1.02,6.010,15]docosa-1(22),2,5,10(15),11,13,18,20-octaene-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FN6O2/c1-11-15-7-13(22)4-5-14(15)21(29)27(2)10-16-19(17(8-23)28(3)26-16)12-6-18(30-11)20(24)25-9-12/h4-7,9,11H,10H2,1-3H3,(H2,24,25)/t11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIXWYSCJSQVBQM-LLVKDONJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=C(C=CC(=C2)F)C(=O)N(CC3=NN(C(=C3C4=CC(=C(N=C4)N)O1)C#N)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C2=C(C=CC(=C2)F)C(=O)N(CC3=NN(C(=C3C4=CC(=C(N=C4)N)O1)C#N)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19FN6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201027944 | |
| Record name | Lorlatinib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201027944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
406.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1454846-35-5 | |
| Record name | (10R)-7-Amino-12-fluoro-10,15,16,17-tetrahydro-2,10,16-trimethyl-15-oxo-2H-4,8-methenopyrazolo[4,3-h][2,5,11]benzoxadiazacyclotetradecine-3-carbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1454846-35-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Lorlatinib [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1454846355 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lorlatinib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12130 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Lorlatinib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201027944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | LORLATINIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OSP71S83EU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Lorlatinib's Mechanism of Action Against ALK Mutations: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Lorlatinib (brand name Lorbrena®) is a third-generation, ATP-competitive, small-molecule tyrosine kinase inhibitor (TKI) that potently targets anaplastic lymphoma kinase (ALK) and ROS1 rearrangements.[1][2] Developed to address the challenge of acquired resistance to earlier-generation ALK inhibitors, this compound exhibits broad activity against a wide spectrum of ALK mutations, including the highly refractory G1202R solvent front mutation.[3][4] Its macrocyclic chemical structure contributes to its high potency and metabolic stability. Furthermore, this compound is designed to penetrate the central nervous system (CNS), a common site of metastasis for ALK-positive non-small cell lung cancer (NSCLC).[3][5] This guide provides a comprehensive technical overview of this compound's mechanism of action, its efficacy against various ALK mutations, and the experimental methodologies used to characterize its activity.
Core Mechanism of Action
This compound functions by competitively binding to the ATP-binding pocket of the ALK tyrosine kinase domain.[2][6] This binding prevents the phosphorylation of ALK and subsequently inhibits the activation of downstream signaling pathways crucial for cancer cell proliferation and survival. The primary pathways affected are the RAS/RAF/MEK/ERK (MAPK) and the PI3K/AKT/mTOR pathways.[7] By blocking these signals, this compound induces apoptosis (programmed cell death) in ALK-driven tumor cells.[7]
Visualization of this compound's Core Mechanism
Efficacy Against ALK Mutations: Quantitative Data
This compound demonstrates potent inhibitory activity against wild-type ALK and a wide array of clinically relevant single and compound ALK mutations that confer resistance to first and second-generation TKIs. The following tables summarize the half-maximal inhibitory concentration (IC50) values of this compound against various ALK mutations from preclinical studies.
| ALK Mutation Status | This compound IC50 (nM) | Reference(s) |
| Wild-Type (Non-mutant) | < 1 | [3][8] |
| Single Mutations | ||
| L1196M | 18 | [8] |
| G1202R | 37 - 80 | [3][8] |
| F1174L | 0.2 | [9] |
| I1171N/S/T | Potent activity | [10] |
| G1269A | Potent activity | [4] |
| Compound Mutations | ||
| G1202R + L1196M | 1116 | [8] |
| F1174L + G1202R | 26 | [11] |
| F1174L + L1196M | 12 | [11] |
| R1275Q + G1202R | 40 | [11] |
| R1275Q + L1196M | 8 | [11] |
| C1156Y + L1198F | Resistance | [12] |
Table 1: In Vitro Cellular IC50 Values of this compound Against Various ALK Mutations.
| ALK TKI | G1202R IC50 (nM) | Reference(s) |
| This compound | 80 | [3] |
| Crizotinib | 560 | [3] |
| Ceritinib | 309 | [3] |
| Alectinib | 595 | [3] |
Table 2: Comparison of IC50 Values of Different ALK TKIs Against the G1202R Mutation.
Experimental Protocols
This section details the methodologies for key experiments cited in the characterization of this compound's mechanism of action.
ALK Kinase Inhibition Assay (Biochemical)
This assay measures the direct inhibitory effect of this compound on the enzymatic activity of the ALK kinase domain.
Principle: The assay quantifies the phosphorylation of a peptide substrate by the recombinant ALK kinase domain in the presence of varying concentrations of this compound.
General Protocol:
-
Reagents and Materials: Recombinant human ALK kinase domain (wild-type or mutant), biotinylated peptide substrate, ATP, kinase reaction buffer, and a detection system (e.g., ADP-Glo™ Kinase Assay).
-
Procedure: a. In a 96-well plate, incubate the ALK kinase domain with serially diluted this compound for a predetermined period at room temperature. b. Initiate the kinase reaction by adding the peptide substrate and ATP. c. Incubate the reaction mixture at 37°C for a specified time. d. Stop the reaction and quantify the amount of ADP produced (in the case of ADP-Glo™) or phosphorylated substrate. e. Data Analysis: Plot the percentage of kinase inhibition against the logarithm of this compound concentration and determine the IC50 value using non-linear regression analysis.
Cell Viability/Proliferation Assay
This assay assesses the effect of this compound on the viability and proliferation of ALK-driven cancer cell lines.
Principle: Metabolically active cells reduce a substrate (e.g., resazurin, MTT, or a component of CellTiter-Glo®) into a detectable product (fluorescent or luminescent). The signal intensity is proportional to the number of viable cells.
General Protocol (using CellTiter-Glo®):
-
Cell Culture: Seed ALK-positive cancer cell lines (e.g., H3122, Ba/F3 expressing EML4-ALK) in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of this compound concentrations for 72 hours.
-
Lysis and Signal Detection: a. Equilibrate the plate to room temperature. b. Add CellTiter-Glo® reagent to each well to lyse the cells and generate a luminescent signal. c. Measure the luminescence using a plate reader.
-
Data Analysis: Normalize the luminescent signal to the vehicle-treated control and calculate the percentage of cell viability. Determine the IC50 value by plotting cell viability against this compound concentration.[13][14]
In Vivo Tumor Xenograft Studies
These studies evaluate the anti-tumor efficacy of this compound in a living organism.
Principle: Human ALK-positive tumor cells are implanted into immunocompromised mice. The effect of this compound treatment on tumor growth is then monitored.
General Protocol:
-
Animal Model: Use immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Implantation: Subcutaneously inject ALK-positive cancer cells into the flanks of the mice.
-
Treatment: Once tumors reach a palpable size, randomize the mice into treatment and control groups. Administer this compound orally at specified doses and schedules.
-
Monitoring: Measure tumor volume and mouse body weight regularly.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).
-
Data Analysis: Compare the tumor growth rates between the this compound-treated and control groups to assess efficacy.[14]
Visualization of Experimental Workflow
References
- 1. Pharmacological and clinical properties of this compound in the treatment of ALK-rearranged advanced non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound for the treatment of anaplastic lymphoma kinase-positive non-small cell lung cancer [pubmed.ncbi.nlm.nih.gov]
- 3. New generation anaplastic lymphoma kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ALK Resistance Mutations and Efficacy of this compound in Advanced Anaplastic Lymphoma Kinase-Positive Non–Small-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound: an additional option for ALK-positive non-small cell lung cancer? - Mogenet - Translational Lung Cancer Research [tlcr.amegroups.org]
- 6. From Development to Place in Therapy of this compound for the Treatment of ALK and ROS1 Rearranged Non-Small Cell Lung Cancer (NSCLC) [mdpi.com]
- 7. What is the mechanism of this compound? [synapse.patsnap.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. selleckchem.com [selleckchem.com]
- 10. Analysis of this compound analogs reveals a roadmap for targeting diverse compound resistance mutations in ALK-positive lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. aacrjournals.org [aacrjournals.org]
- 14. benchchem.com [benchchem.com]
The Discovery and Rational Design of Lorlatinib: A Third-Generation ALK/ROS1 Inhibitor
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Lorlatinib (marketed as Lorbrena® and Lorviqua®) is a potent, third-generation, ATP-competitive, small-molecule inhibitor of anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 (ROS1) tyrosine kinases.[1][2] Developed by Pfizer, it represents a significant advancement in the treatment of ALK-positive non-small cell lung cancer (NSCLC), particularly in patients who have developed resistance to first- and second-generation ALK inhibitors or have central nervous system (CNS) metastases.[3][4] This technical guide provides an in-depth overview of the discovery and rational drug design of this compound, detailing the experimental methodologies, summarizing key quantitative data, and visualizing the underlying biological pathways and design logic.
Introduction: The Challenge of Acquired Resistance in ALK-Positive NSCLC
Chromosomal rearrangements involving the ALK gene are found in approximately 3-5% of NSCLC cases, leading to the expression of oncogenic fusion proteins that drive tumor growth and survival.[5] The development of ALK tyrosine kinase inhibitors (TKIs) has revolutionized the treatment of this NSCLC subtype. However, the efficacy of first-generation (crizotinib) and second-generation (e.g., alectinib, ceritinib, brigatinib) inhibitors is often limited by the emergence of acquired resistance.[1][6][7]
Mechanisms of resistance to earlier-generation ALK inhibitors are broadly categorized as:
-
On-target resistance: Secondary mutations within the ALK kinase domain that interfere with drug binding. A notable example is the G1202R "solvent front" mutation, which confers broad resistance to second-generation TKIs.[8][9] Other common resistance mutations include L1196M (the "gatekeeper" mutation), G1269A, and F1174C/L.[10][11]
-
Off-target resistance: Activation of bypass signaling pathways that circumvent the need for ALK signaling, such as the activation of EGFR or MET pathways.[12]
-
Pharmacokinetic limitations: Insufficient drug exposure in sanctuary sites like the central nervous system (CNS), leading to the progression of brain metastases.[8]
The development of this compound was a direct response to these challenges, with a rational design strategy aimed at creating a potent inhibitor with broad activity against known ALK resistance mutations and excellent CNS penetration.[3][13]
Rational Drug Design of this compound
The discovery of this compound was guided by a structure-based drug design and property-based optimization strategy.[4][13] The key objectives were to develop a compound that could:
-
Inhibit a wide spectrum of ALK resistance mutations: This required a molecule that could accommodate the steric hindrance and conformational changes induced by mutations like G1202R.
-
Achieve therapeutic concentrations in the brain: This necessitated high passive permeability and low susceptibility to efflux transporters at the blood-brain barrier.[14][15]
-
Maintain high potency and selectivity for ALK and ROS1: To maximize efficacy and minimize off-target toxicities.
The design process led to the development of a novel macrocyclic chemical scaffold.[13] This macrocyclic structure helps to pre-organize the molecule in a bioactive conformation for binding to the ATP-binding pocket of ALK, contributing to its high potency.[2] Furthermore, the compact, rigid nature of the macrocycle, combined with optimized physicochemical properties, resulted in low P-glycoprotein (P-gp) efflux and excellent brain penetration.[2]
Logical Workflow for this compound's Design
Caption: Rational drug design workflow for this compound.
Signaling Pathways Targeted by this compound
This compound exerts its therapeutic effect by inhibiting the constitutive activation of ALK and ROS1 fusion proteins. These fusion proteins, resulting from chromosomal rearrangements, are potent oncogenic drivers that activate a network of downstream signaling pathways crucial for cancer cell proliferation, survival, and metastasis.
ALK and ROS1 Signaling Pathways
Both ALK and ROS1 are receptor tyrosine kinases that, upon oncogenic fusion, activate several key downstream signaling cascades, including:[5][16]
-
RAS-RAF-MEK-ERK (MAPK) Pathway: Promotes cell proliferation and differentiation.
-
PI3K-AKT-mTOR Pathway: A central regulator of cell growth, survival, and metabolism.
-
JAK-STAT Pathway: Involved in cell survival, proliferation, and immune evasion.
The constitutive activation of these pathways by ALK/ROS1 fusion proteins leads to uncontrolled cell division and tumor progression.
Caption: Simplified ALK and ROS1 downstream signaling pathways inhibited by this compound.
Quantitative Data
Table 1: In Vitro Potency of this compound (IC50 and Ki Values)
| Target | Assay Type | Cell Line/System | IC50 (nM) | Ki (nM) | Reference(s) |
| ROS1 (Wild-Type) | Kinase Assay | - | - | <0.025 | [14][17] |
| ALK (Wild-Type) | Kinase Assay | - | - | <0.07 | [14][17] |
| ALK L1196M | Kinase Assay | - | - | 0.7 | [17][18] |
| ALK L1196M | Phospho-ALK ELISA | NIH-3T3 | 15-43 | - | [18] |
| ALK G1269A | Phospho-ALK ELISA | NIH-3T3 | 14-80 | - | [18] |
| ALK 1151Tins | Phospho-ALK ELISA | NIH-3T3 | 38-50 | - | [18] |
| ALK G1202R | Phospho-ALK ELISA | NIH-3T3 | 77-113 | - | [14][18] |
| EML4-ALK v1 | Cell Viability | Ba/F3 | 18 | - | [10] |
| EML4-ALK G1202R | Cell Viability | Ba/F3 | 37 | - | [10] |
| EML4-ALK G1202R/L1196M | Cell Viability | Ba/F3 | 1,116 | - | [10] |
| CD74-ROS1 | Cell Viability | Ba/F3 | 0.6 | - | [19] |
| SLC34A2-ROS1 | Cell Viability | HCC78 | 1.3 | - | [19] |
IC50: Half-maximal inhibitory concentration. Ki: Inhibition constant.
Table 2: Preclinical Pharmacokinetics of this compound in Mice
| Parameter | Value | Unit | Administration | Reference(s) |
| Cmax | 2,705.68 ± 539.78 | µg/L | 10 mg/kg (oral) | [20] |
| Tmax | 0.625 ± 0.231 | h | 10 mg/kg (oral) | [20] |
| Half-life (t1/2) | 2.7 | h | 10 mg/kg (oral) | [19] |
| Bioavailability | 100% | - | 10 mg/kg (oral) vs 1 mg/kg (i.v.) | [19] |
Cmax: Maximum plasma concentration. Tmax: Time to reach Cmax.
Table 3: Clinical Efficacy of this compound in ALK-Positive NSCLC (CROWN Study - First-Line Treatment)
| Endpoint | This compound | Crizotinib | Hazard Ratio (95% CI) | Reference(s) |
| 12-Month Progression-Free Survival | 78% | 39% | 0.28 (0.19-0.41) | [21] |
| Objective Response Rate (ORR) | 76% | 58% | - | [21] |
| Intracranial ORR (patients with baseline CNS mets) | 82% | 23% | - | [21] |
| Intracranial Complete Response (patients with baseline CNS mets) | 71% | 8% | - | [21] |
Experimental Protocols
Kinase Inhibition Assays
Objective: To determine the direct inhibitory activity of this compound against wild-type and mutant ALK and ROS1 kinases.
Methodology (Biochemical Kinase Assay):
-
Recombinant human ALK or ROS1 kinase domains (wild-type or mutant) are used.
-
The kinase reaction is typically initiated in a buffer containing ATP and a suitable substrate (e.g., a synthetic peptide).
-
This compound is added at various concentrations to determine its inhibitory effect.
-
Kinase activity is measured by quantifying the amount of phosphorylated substrate, often using methods like radioisotope incorporation (33P-ATP) or fluorescence-based detection.
-
Data are plotted as a percentage of inhibition versus log-transformed inhibitor concentration to calculate Ki or IC50 values.
Cellular Proliferation Assays
Objective: To assess the effect of this compound on the viability and proliferation of cancer cells driven by ALK or ROS1 fusion proteins.
Methodology (e.g., CellTiter-Glo® Luminescent Cell Viability Assay):
-
Engineered cell lines (e.g., Ba/F3 cells expressing EML4-ALK or various mutants) or human NSCLC cell lines (e.g., H3122, HCC78) are seeded in 96-well plates.[22][23]
-
Cells are incubated with serial dilutions of this compound for a specified period (typically 72 hours).[22][24]
-
The CellTiter-Glo® reagent is added to the wells, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present, an indicator of metabolically active cells.
-
Luminescence is measured using a plate reader.
-
Dose-response curves are generated to determine the IC50 value, representing the concentration of this compound that inhibits cell proliferation by 50%.[22]
In Vivo Efficacy Studies
Objective: To evaluate the anti-tumor activity of this compound in animal models of ALK- or ROS1-driven cancer.
Methodology (Xenograft Mouse Model):
-
Human NSCLC cells (e.g., H3122) or engineered Ba/F3 cells expressing ALK/ROS1 fusions are subcutaneously implanted into immunodeficient mice (e.g., nude or SCID mice).
-
Once tumors reach a palpable size, mice are randomized into treatment and control groups.
-
This compound is administered orally at a specified dose and schedule (e.g., 10 mg/kg, once daily).[19][20] The control group receives a vehicle solution.
-
Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
At the end of the study, tumors may be excised for further analysis (e.g., Western blotting for target engagement, immunohistochemistry).
-
Efficacy is assessed by comparing tumor growth inhibition between the this compound-treated and control groups.
Experimental Workflow for Preclinical Evaluation
Caption: Preclinical experimental workflow for this compound.
Conclusion
The discovery and development of this compound exemplify a successful application of rational, structure-based drug design to address significant clinical challenges in oncology. By specifically engineering a molecule to overcome known resistance mechanisms and to penetrate the central nervous system, researchers have provided a highly effective therapeutic option for patients with ALK- and ROS1-positive NSCLC. The comprehensive preclinical and clinical data underscore its potent and broad-spectrum activity, establishing this compound as a critical component in the treatment armamentarium for this patient population. Continued research into mechanisms of resistance to this compound itself will be crucial for the development of next-generation inhibitors and combination strategies to further improve patient outcomes.
References
- 1. Molecular Mechanisms of Resistance to First- and Second-Generation ALK Inhibitors in ALK-Rearranged Lung Cancer. [themednet.org]
- 2. From Development to Place in Therapy of this compound for the Treatment of ALK and ROS1 Rearranged Non-Small Cell Lung Cancer (NSCLC) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ALK Resistance Mutations and Efficacy of this compound in Advanced Anaplastic Lymphoma Kinase-Positive Non–Small-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. oncotarget.com [oncotarget.com]
- 6. Elucidation of Resistance Mechanisms to Second-Generation ALK Inhibitors Alectinib and Ceritinib in Non-Small Cell Lung Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The mechanisms of resistance to second- and third-generation ALK inhibitors and strategies to overcome such resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mechanisms of Resistance to ALK Inhibitors and Corresponding Treatment Strategies in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Analysis of this compound analogs reveals a roadmap for targeting diverse compound resistance mutations in ALK-positive lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. researchgate.net [researchgate.net]
- 12. Mechanisms of resistance after crizotinib or second-generation ALK therapy in advanced non-small cell lung cancer - Remon - Precision Cancer Medicine [pcm.amegroups.org]
- 13. From bench to market: The discovery and development of this compound - American Chemical Society [acs.digitellinc.com]
- 14. New generation anaplastic lymphoma kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Pharmacokinetics of this compound After Single and Multiple Dosing in Patients with Anaplastic Lymphoma Kinase (ALK)-Positive Non-Small Cell Lung Cancer: Results from a Global Phase I/II Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Molecular Pathways - ROS1 Fusion Proteins in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. selleckchem.com [selleckchem.com]
- 18. medchemexpress.com [medchemexpress.com]
- 19. cancer-research-network.com [cancer-research-network.com]
- 20. Pharmacokinetic Study and Tissue Distribution of this compound in Mouse Serum and Tissue Samples by Liquid Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 21. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 22. aacrjournals.org [aacrjournals.org]
- 23. Mechanisms of Acquired Crizotinib Resistance in ALK-Rearranged Lung Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 24. reactionbiology.com [reactionbiology.com]
The Structure-Activity Relationship of Lorlatinib: A Technical Guide for Drug Development Professionals
Abstract
Lorlatinib (PF-06463922) is a third-generation, macrocyclic, ATP-competitive inhibitor of anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 (ROS1) tyrosine kinases.[1][2][3] Developed to address the clinical challenges of acquired resistance to earlier-generation ALK inhibitors and to effectively penetrate the central nervous system (CNS), this compound exhibits a unique pharmacological profile.[4][5] Its design was a direct response to the emergence of solvent-front mutations in the ALK kinase domain, most notably the G1202R mutation, which confers broad resistance to second-generation ALK tyrosine kinase inhibitors (TKIs).[4] This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) studies that culminated in the discovery of this compound, detailing the impact of structural modifications on its potency, selectivity, and ability to overcome resistance. This document also outlines the key experimental protocols employed in its evaluation and the signaling pathways it targets.
Introduction: The Rationale for a Third-Generation ALK Inhibitor
The development of targeted therapies against ALK fusion proteins has revolutionized the treatment of a subset of non-small cell lung cancer (NSCLC). However, the clinical efficacy of first-generation (crizotinib) and second-generation (alectinib, ceritinib, brigatinib) ALK inhibitors is often limited by the development of acquired resistance.[4][5] A primary mechanism of this resistance is the emergence of secondary mutations within the ALK kinase domain.[4] The G1202R mutation, in particular, proved to be a significant clinical hurdle, rendering previous inhibitors ineffective.[4] Furthermore, the brain is a common site for metastatic progression, highlighting the need for ALK inhibitors with improved CNS penetration.[4]
The discovery of this compound was the result of a deliberate, structure-based drug design strategy aimed at creating a potent, selective, and brain-penetrant ALK inhibitor with broad-spectrum activity against known resistance mutations.[1][6] The innovative macrocyclic structure of this compound is a key feature that distinguishes it from its predecessors and is fundamental to its unique therapeutic properties.[1][6]
Core Structure and Key Pharmacophoric Features
This compound is a macrocyclic compound characterized by a 12-membered ring that constrains the molecule into a specific bioactive conformation. This macrocycle is fused to a 7-amino-3-cyano-pyrazole moiety, which serves as a key pharmacophore, and a fluorinated phenyl ring.
The macrocyclic design was instrumental in achieving the desired pharmacological profile. It provided a rigid scaffold that could be optimized for high-affinity binding to the ATP pocket of both wild-type and mutant ALK, while also conferring favorable physicochemical properties for oral bioavailability and CNS penetration.[1]
Structure-Activity Relationship (SAR) Studies
The SAR studies of this compound and its analogs focused on optimizing potency against wild-type ALK and a panel of clinically relevant resistance mutations, while also fine-tuning selectivity and pharmacokinetic properties.
The Pyrazole Nitrile Group: A Key Determinant of Selectivity
A critical finding in the early SAR studies was the role of the nitrile group on the pyrazole ring. While bulkier substituents at this position could increase potency against ALK, the nitrile group was found to be optimal for achieving selectivity against other kinases, such as TrkB.[7] This balance between potency and selectivity was a key consideration in the selection of this compound as the clinical candidate.
The Macrocyclic Ring: Impact on Potency and Resistance Profile
The macrocyclic scaffold was systematically modified to explore its impact on biological activity. The size and composition of the macrocycle were found to be critical for maintaining potency against a wide range of ALK mutations. The final 12-membered ring of this compound was optimized to fit within the ATP-binding site of ALK, even in the presence of sterically bulky resistance mutations like G1202R.
SAR of this compound Analogs Against Compound Mutations
More recent studies have explored the SAR of this compound analogs against complex, compound mutations in the ALK kinase domain that can arise after treatment with this compound. These studies have identified analogs with differential activity against various compound mutations. For example, certain analogs show enhanced potency against G1202R-containing compound mutations, while others are more effective against I1171N/S-based compound mutations.[6] This highlights the potential for developing next-generation ALK inhibitors tailored to specific resistance profiles.
Quantitative SAR Data
The following tables summarize the in vitro inhibitory activity of this compound and selected analogs against wild-type ALK and various mutant forms.
Table 1: In Vitro Activity of this compound Against ALK and ROS1
| Target | Assay Type | IC50 / Ki (nM) |
| Wild-type ALK | Ki | <0.07 |
| ALK L1196M | Ki | 0.7 |
| ALK L1196M | IC50 (Phosphorylation) | 15-43 |
| ALK G1269A | IC50 (Phosphorylation) | 14-80 |
| ALK I1151Tins | IC50 (Phosphorylation) | 38-50 |
| ALK G1202R | IC50 (Phosphorylation) | 77-113 |
| ROS1 | Ki | <0.025 |
| Data sourced from MedChemExpress.[8] |
Table 2: Cellular IC50 Values of this compound and Analogs Against Single and Compound ALK Mutations
| ALK Status | This compound IC50 (nM) | Analog LA7 IC50 (nM) | Analog LA9 IC50 (nM) |
| EML4-ALK WT | 1.8 | 1.5 | 1.7 |
| EML4-ALK G1202R | 37.0 | 25.0 | 12.0 |
| EML4-ALK I1171N | 18.0 | 7.0 | 22.0 |
| EML4-ALK I1171S | 22.0 | 9.0 | 25.0 |
| EML4-ALK L1196M | 18.0 | 15.0 | 10.0 |
| EML4-ALK G1202R + I1171N | 1116.0 | 850.0 | 350.0 |
| EML4-ALK G1202R + L1196M | 1116.0 | - | - |
| Data adapted from "Analysis of this compound analogs reveals a roadmap for targeting diverse compound resistance mutations in ALK-positive lung cancer".[6][9] |
Experimental Protocols
The discovery and development of this compound involved a suite of standardized and specialized experimental protocols to assess its synthesis, biochemical activity, cellular effects, and in vivo efficacy.
Chemical Synthesis of this compound
The synthesis of this compound is a multi-step process that utilizes a convergent approach, culminating in a key Suzuki cross-coupling reaction and a subsequent macrolactamization to form the characteristic 12-membered ring.[1][4]
Key Synthetic Steps:
-
Preparation of the Aminopyrazole Fragment: This involves the bis-bromination of a pyrazole ester, followed by N-methylation and conversion of the ester to a nitrile.[1]
-
Preparation of the Borylated Aryl Fragment: This fragment is prepared through an enantioselective reduction of a commercial ketone, followed by the formation of a pyridine ether linkage, carbonylation, bromination, and a Miyaura borylation.[1][4]
-
Suzuki Cross-Coupling: The aminopyrazole and borylated aryl fragments are coupled using a palladium catalyst.[4]
-
Macrolactamization: The final macrocyclic ring is formed via an amide bond formation, typically using a coupling reagent such as HATU under high-dilution conditions to favor the intramolecular reaction.[1][4]
In Vitro Kinase Inhibition Assays
Biochemical assays are employed to determine the direct inhibitory activity of this compound and its analogs against purified ALK and ROS1 kinase domains.
General Protocol (Luminescent Kinase Assay, e.g., ADP-Glo™):
-
Reagents: Recombinant human wild-type or mutant ALK/ROS1 kinase domain, a suitable substrate (e.g., a generic tyrosine kinase substrate peptide), ATP, and the test compound (this compound or analog).
-
Procedure:
-
The kinase, substrate, and test compound are incubated in a buffer solution.
-
The kinase reaction is initiated by the addition of ATP.
-
The reaction is allowed to proceed for a defined period at a controlled temperature.
-
The amount of ADP produced, which is proportional to the kinase activity, is measured using a luciferase-based detection system.
-
-
Data Analysis: The IC50 value, the concentration of the inhibitor required to reduce kinase activity by 50%, is calculated from the dose-response curve.
Cell-Based Assays
Cell-based assays are crucial for evaluating the on-target activity of this compound in a more physiologically relevant context.
Cell Viability and Proliferation Assays (e.g., CellTiter-Glo®, MTT):
-
Cell Lines: Ba/F3 murine pro-B cells engineered to express various EML4-ALK fusion proteins (wild-type and mutant) are commonly used. Human NSCLC cell lines harboring ALK rearrangements (e.g., H3122) are also employed.
-
Procedure:
-
Cells are seeded in multi-well plates and allowed to adhere or stabilize.
-
The cells are treated with a range of concentrations of the test compound.
-
After a defined incubation period (typically 72 hours), a reagent that measures cell viability (e.g., by quantifying ATP levels or metabolic activity) is added.
-
The signal (luminescence or absorbance) is measured using a plate reader.
-
-
Data Analysis: The IC50 value, the concentration of the compound that inhibits cell growth or viability by 50%, is determined.
Target Engagement Assays (Western Blotting):
-
Procedure:
-
ALK-positive cells are treated with the test compound for a specified duration.
-
Cell lysates are prepared, and proteins are separated by SDS-PAGE.
-
The levels of phosphorylated ALK (pALK) and total ALK are detected using specific antibodies.
-
-
Analysis: A reduction in the pALK/total ALK ratio indicates target engagement and inhibition of ALK kinase activity.
In Vivo Efficacy Models
Subcutaneous xenograft models in immunocompromised mice are used to assess the anti-tumor activity of this compound in vivo.
General Protocol:
-
Model: Human ALK-positive NSCLC cells are implanted subcutaneously into mice.
-
Treatment: Once tumors reach a specified volume, mice are randomized to receive either vehicle control or this compound, administered orally.
-
Endpoints: Tumor volume is measured regularly. At the end of the study, tumors may be excised for pharmacodynamic analysis (e.g., Western blotting for pALK).
-
Analysis: The efficacy of this compound is determined by its ability to inhibit tumor growth compared to the control group.
Mechanism of Action and Signaling Pathways
This compound exerts its anti-tumor effects by inhibiting the kinase activity of ALK and ROS1, thereby blocking downstream signaling pathways that are critical for cancer cell proliferation and survival.
// Nodes Ligand [label="Ligand", fillcolor="#FBBC05", fontcolor="#202124"]; ALK [label="ALK Receptor Tyrosine Kinase", fillcolor="#4285F4", fontcolor="#FFFFFF"]; this compound [label="this compound", shape=oval, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; RAS [label="RAS", fillcolor="#F1F3F4", fontcolor="#202124"]; RAF [label="RAF", fillcolor="#F1F3F4", fontcolor="#202124"]; MEK [label="MEK", fillcolor="#F1F3F4", fontcolor="#202124"]; ERK [label="ERK", fillcolor="#F1F3F4", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#F1F3F4", fontcolor="#202124"]; AKT [label="AKT", fillcolor="#F1F3F4", fontcolor="#202124"]; mTOR [label="mTOR", fillcolor="#F1F3F4", fontcolor="#202124"]; JAK [label="JAK", fillcolor="#F1F3F4", fontcolor="#202124"]; STAT3 [label="STAT3", fillcolor="#F1F3F4", fontcolor="#202124"]; PLCg [label="PLCγ", fillcolor="#F1F3F4", fontcolor="#202124"]; Proliferation [label="Cell Proliferation\n& Survival", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Ligand -> ALK [label="Activation"]; ALK -> RAS [color="#5F6368"]; RAS -> RAF [color="#5F6368"]; RAF -> MEK [color="#5F6368"]; MEK -> ERK [color="#5F6368"]; ERK -> Proliferation [color="#5F6368"];
ALK -> PI3K [color="#5F6368"]; PI3K -> AKT [color="#5F6368"]; AKT -> mTOR [color="#5F6368"]; mTOR -> Proliferation [color="#5F6368"];
ALK -> JAK [color="#5F6368"]; JAK -> STAT3 [color="#5F6368"]; STAT3 -> Proliferation [color="#5F6368"];
ALK -> PLCg [color="#5F6368"]; PLCg -> Proliferation [color="#5F6368"];
This compound -> ALK [label="Inhibition", color="#EA4335", style=bold, arrowhead=tee]; }
Figure 1: Simplified ALK signaling pathway and the inhibitory action of this compound.
ALK activation, either through ligand binding or as a result of an oncogenic fusion event, leads to the autophosphorylation of its kinase domain. This, in turn, triggers the activation of several key downstream signaling cascades, including:
-
RAS-RAF-MEK-ERK (MAPK) Pathway: This pathway plays a central role in regulating cell proliferation, differentiation, and survival.
-
PI3K-AKT-mTOR Pathway: This cascade is a critical regulator of cell growth, metabolism, and survival.
-
JAK-STAT Pathway: This pathway is involved in the transcriptional regulation of genes that control cell survival and proliferation.
-
PLCγ Pathway: Activation of PLCγ leads to the generation of second messengers that influence various cellular processes.
By inhibiting ALK, this compound effectively shuts down these pro-oncogenic signaling networks, leading to the inhibition of tumor cell growth and the induction of apoptosis.
Mechanisms of Resistance to this compound
Despite its broad activity, resistance to this compound can develop through several mechanisms:
-
On-Target (ALK-dependent) Resistance: This typically involves the acquisition of new, compound mutations in the ALK kinase domain that reduce the binding affinity of this compound.[10][11] Examples include G1202R/G1269A and C1156F/L1198F.[11]
-
Off-Target (ALK-independent) Resistance: This occurs through the activation of bypass signaling pathways that circumvent the need for ALK signaling.[10][11] Examples include the hyperactivation of EGFR or the PI3K/AKT and RAS/MAPK pathways through other mechanisms.[11]
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// Edges Start -> SBDD [color="#5F6368"]; SBDD -> Biochem [color="#5F6368"]; Biochem -> CellBased [color="#5F6368"]; CellBased -> LeadOp [label="SAR Data", color="#5F6368"]; LeadOp -> SBDD [label="Iterative Design", color="#5F6368"]; LeadOp -> InVivo [label="Optimized Compounds", color="#5F6368"]; InVivo -> PKPD [color="#5F6368"]; PKPD -> LeadOp [label="In Vivo Data", color="#5F6368"]; LeadOp -> Candidate [label="Final Selection", color="#5F6368"]; Candidate -> Clinical [color="#5F6368"]; Clinical -> Approval [color="#5F6368"]; }
Figure 2: General experimental workflow for the discovery and development of this compound.
Conclusion
The discovery of this compound is a landmark achievement in rational drug design, demonstrating how a deep understanding of resistance mechanisms can guide the development of highly effective targeted therapies. The unique macrocyclic structure of this compound is central to its ability to overcome a broad range of ALK resistance mutations, including the formidable G1202R mutation, and to effectively treat CNS metastases. The ongoing study of this compound's SAR, particularly in the context of emerging compound mutations, will continue to inform the design of the next generation of ALK inhibitors, with the goal of further extending the survival of patients with ALK-positive cancers. This technical guide provides a foundational understanding of the key SAR principles and experimental methodologies that underpinned the successful development of this important therapeutic agent.
References
- 1. How to synthesize this compound?_Chemicalbook [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis and preliminary PET imaging of 11C and 18F isotopologues of the ROS1/ALK inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Analysis of this compound analogs reveals a roadmap for targeting diverse compound resistance mutations in ALK-positive lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. ALK inhibitors in non-small cell lung cancer: the latest evidence and developments - PMC [pmc.ncbi.nlm.nih.gov]
A Deep Dive into the Preclinical Pharmacology of Lorlatinib: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lorlatinib (PF-06463922) is a third-generation, ATP-competitive, small-molecule tyrosine kinase inhibitor (TKI) that potently targets Anaplastic Lymphoma Kinase (ALK) and ROS1 proto-oncogene 1 (ROS1) rearrangements.[1][2] Developed to address the challenges of acquired resistance to earlier-generation ALK inhibitors and to effectively penetrate the blood-brain barrier, this compound has demonstrated significant preclinical and clinical activity in ALK-positive and ROS1-positive non-small cell lung cancer (NSCLC).[3][4][5] This technical guide provides a comprehensive overview of the preclinical pharmacology of this compound, focusing on its mechanism of action, in vitro and in vivo efficacy, pharmacokinetic profile, and its activity against a wide spectrum of resistance mutations.
Mechanism of Action
This compound exerts its therapeutic effect by binding to the ATP-binding pocket of ALK and ROS1 kinases, thereby inhibiting their phosphorylation and downstream signaling.[1] This blockade disrupts key cellular pathways involved in cell proliferation, survival, and growth, including the RAS/MAPK, PI3K/AKT, and JAK/STAT pathways.[1][6][7][8] A distinguishing feature of this compound is its macrocyclic structure, which contributes to its high potency and ability to overcome steric hindrance posed by certain resistance mutations that limit the efficacy of its predecessors.[2]
In Vitro Activity
The preclinical efficacy of this compound has been extensively evaluated in a variety of in vitro models, including enzymatic assays and cell-based proliferation and phosphorylation assays.
Kinase Inhibition
This compound demonstrates potent inhibitory activity against wild-type ALK and ROS1, as well as a broad range of clinically relevant ALK resistance mutations.
Table 1: Biochemical IC50 Values of this compound Against Various Kinases
| Kinase Target | IC50 (nM) | Reference(s) |
| ALK (wild-type) | <0.07 | [9] |
| ROS1 (wild-type) | <0.02 | [9] |
| ALK L1196M | 0.7 | [9] |
| ALK G1202R | 80 | [8] |
| ALK G1269A | - | - |
| ALK F1174L | - | - |
| Crizotinib-resistant ALK mutants | Potent Inhibition | [10] |
| Alectinib-resistant ALK mutants | Potent Inhibition | [10] |
Cellular Activity
In cellular assays, this compound effectively inhibits the proliferation of cancer cell lines driven by ALK or ROS1 fusions, including those harboring resistance mutations.
Table 2: Cellular IC50 Values of this compound in ALK/ROS1-Driven Cell Lines
| Cell Line | Genetic Alteration | Cellular IC50 (nM) | Reference(s) |
| Ba/F3 EML4-ALK v1 | EML4-ALK | - | [10] |
| Ba/F3 EML4-ALK G1202R | EML4-ALK G1202R | 37 | [10] |
| Ba/F3 EML4-ALK L1196M | EML4-ALK L1196M | 18 | [10] |
| H3122 | EML4-ALK | - | [10] |
| Kelly | ALK F1174L | - | [11] |
| CHLA-20 | ALK R1275Q | - | [11] |
In Vivo Efficacy
Preclinical in vivo studies using xenograft models have consistently demonstrated the potent anti-tumor activity of this compound.
Tumor Growth Inhibition in Xenograft Models
This compound has shown significant, dose-dependent tumor growth inhibition in mice bearing tumors derived from human NSCLC cell lines with ALK or ROS1 rearrangements. Notably, its efficacy extends to models with intracranial tumors, highlighting its ability to cross the blood-brain barrier.[12][13]
Table 3: In Vivo Efficacy of this compound in Xenograft Models
| Tumor Model (Cell Line) | Dosing Regimen | Tumor Growth Inhibition (%) | Reference(s) |
| Karpas-299 (NPM-ALK) | 0.5 mg/kg, twice daily | Full regression | [12] |
| EML4-ALK xenografts | - | Significant | [13] |
| Intracranial ALK-positive tumor models | - | Antitumor activity | [13] |
Pharmacokinetics
The pharmacokinetic profile of this compound has been characterized in preclinical species, providing insights into its absorption, distribution, metabolism, and excretion. A key feature is its excellent penetration of the central nervous system (CNS).
Table 4: Preclinical Pharmacokinetic Parameters of this compound in Mice
| Parameter | Value | Reference(s) |
| Tmax (oral, 10 mg/kg) | 0.625 ± 0.231 h | [14] |
| Cmax (oral, 10 mg/kg) | 2705.683 ± 539.779 µg/L | [14] |
| Brain-to-Plasma Ratio (rat) | 0.82 | [15] |
| CSF-to-Free Plasma Ratio (human) | ~0.75-0.77 | [16][17][18] |
Experimental Protocols
Biochemical Kinase Inhibition Assay
Principle: This assay measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.
Methodology:
-
Recombinant ALK or ROS1 kinase is incubated with a specific peptide substrate and ATP in a reaction buffer.
-
Serial dilutions of this compound are added to the reaction wells.
-
The reaction is initiated by the addition of ATP and allowed to proceed for a defined period at a controlled temperature.
-
The extent of substrate phosphorylation is quantified using methods such as radiometric assays (incorporation of ³²P), fluorescence-based assays, or luminescence-based ATP consumption assays (e.g., ADP-Glo).
-
IC50 values are determined by plotting the percentage of kinase inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.[1]
Cell Viability/Proliferation Assay
Principle: This assay assesses the effect of a compound on the viability and/or proliferation of cancer cells in culture.
Methodology:
-
ALK- or ROS1-driven cancer cell lines are seeded into 96-well plates and allowed to attach overnight.
-
Cells are treated with a range of concentrations of this compound or vehicle control (DMSO).
-
After a defined incubation period (e.g., 72 hours), cell viability is measured using a reagent such as resazurin, MTT, or a luminescent ATP-based assay (e.g., CellTiter-Glo).
-
The signal, which is proportional to the number of viable cells, is read using a microplate reader.
-
IC50 values are calculated by normalizing the data to the vehicle-treated control and fitting to a dose-response curve.[19]
Western Blotting for ALK Phosphorylation
Principle: This technique is used to detect and quantify the levels of phosphorylated ALK and downstream signaling proteins, providing a direct measure of the inhibitor's on-target effect within the cell.
Methodology:
-
ALK-positive cancer cells are treated with various concentrations of this compound for a specified time.
-
Cells are lysed in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.
-
Protein concentration in the lysates is determined using a standard method (e.g., BCA assay).
-
Equal amounts of protein are separated by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).
-
The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for phosphorylated ALK (p-ALK).
-
After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
The signal is detected using a chemiluminescent substrate and imaged.
-
To ensure equal protein loading, the membrane is often stripped and re-probed with an antibody against total ALK or a housekeeping protein like GAPDH or β-actin.[6][20][21][22]
In Vivo Tumor Xenograft Study
Principle: This study evaluates the anti-tumor efficacy of a compound in a living organism, typically in immunocompromised mice bearing human tumors.
Methodology:
-
Human cancer cells harboring ALK or ROS1 rearrangements are implanted subcutaneously or orthotopically into immunocompromised mice (e.g., nude or SCID mice).
-
Once tumors reach a predetermined size, the mice are randomized into treatment and control (vehicle) groups.
-
This compound is administered orally at various doses and schedules.
-
Tumor volume is measured regularly with calipers throughout the study.
-
At the end of the study, tumors may be excised for further analysis (e.g., Western blotting, immunohistochemistry).[12][23][24]
Visualizations
Caption: ALK Signaling Pathway and Inhibition by this compound.
Caption: ROS1 Signaling Pathway and Inhibition by this compound.
Caption: Preclinical Experimental Workflow for this compound Evaluation.
Caption: this compound Overcoming Acquired Resistance to Prior TKIs.
Conclusion
The preclinical data for this compound robustly support its clinical development and use in ALK- and ROS1-positive NSCLC. Its high potency against wild-type and a wide array of mutant kinases, coupled with its excellent CNS penetration, positions it as a critical therapeutic option, particularly for patients who have developed resistance to earlier-generation TKIs or those with brain metastases. The detailed methodologies and comprehensive data presented in this guide are intended to serve as a valuable resource for researchers and clinicians working to further understand and optimize the use of this important targeted therapy.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. cdn.pfizer.com [cdn.pfizer.com]
- 4. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 5. This compound Exposure‐Response Analyses for Safety and Efficacy in a Phase I/II Trial to Support Benefit–Risk Assessment in Non‐Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Analysis of this compound analogs reveals a roadmap for targeting diverse compound resistance mutations in ALK-positive lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. New generation anaplastic lymphoma kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. researchgate.net [researchgate.net]
- 12. aacrjournals.org [aacrjournals.org]
- 13. researchgate.net [researchgate.net]
- 14. Pharmacokinetic Study and Tissue Distribution of this compound in Mouse Serum and Tissue Samples by Liquid Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Evaluation of this compound Cerebrospinal Fluid Concentrations in Relation to Target Concentrations for Anaplastic Lymphoma Kinase (ALK) Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Prediction of trough concentration and ALK occupancy in plasma and cerebrospinal fluid using physiologically based pharmacokinetic modeling of crizotinib, alectinib, and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. Immunoassays for the quantification of ALK and phosphorylated ALK support the evaluation of on‐target ALK inhibitors in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. m.youtube.com [m.youtube.com]
- 23. An optimized protocol for patient-derived xenograft in humanized mice to evaluate the role of IL-34 in immunotherapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Establishment of a Conditional Transgenic Mouse Model Recapitulating EML4-ALK-Positive Human Non-Small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Target Profile and Kinase Selectivity of Lorlatinib
Introduction
This compound (PF-06463922) is a third-generation, orally active, ATP-competitive, and macrocyclic tyrosine kinase inhibitor (TKI).[1][2][3] It is a potent, dual inhibitor of Anaplastic Lymphoma Kinase (ALK) and c-ros oncogene 1 (ROS1).[3][4][5] Developed by Pfizer, this compound was specifically designed to penetrate the blood-brain barrier and to be effective against a wide range of ALK resistance mutations that emerge during treatment with first- and second-generation ALK inhibitors.[2][3][6] This guide provides a detailed overview of this compound's target profile, kinase selectivity, and the experimental methodologies used for its characterization.
Core Target Profile: ALK and ROS1 Kinases
This compound is a highly potent inhibitor of both wild-type and various mutant forms of ALK and ROS1 kinases.[5][7] Its macrocyclic structure allows for a more effective and stable binding within the ATP-binding pocket of these kinases, leading to the inhibition of their catalytic activity.[1][8] This action blocks downstream signaling pathways that are critical for cell proliferation and survival in tumors driven by these oncogenes.[1][8]
The inhibitory activity of this compound has been quantified through various biochemical and cellular assays. The tables below summarize its potency against key targets.
Table 1: this compound Inhibitory Activity against ALK and ROS1
| Target | Assay Type | Metric | Value (nM) |
| ROS1 | Biochemical | Ki | <0.025 |
| Wild-type ALK | Biochemical | Ki | <0.07 |
| ALK L1196M | Biochemical | Ki | 0.7 |
| EML4-ALK L1196M | Cellular (Phosphorylation) | IC50 | 15 - 43 |
| EML4-ALK G1269A | Cellular (Phosphorylation) | IC50 | 14 - 80 |
| EML4-ALK I1151Tins | Cellular (Phosphorylation) | IC50 | 38 - 50 |
| EML4-ALK G1202R | Cellular (Phosphorylation) | IC50 | 77 - 113 |
Data sourced from MedChemExpress and other preclinical studies.[9]
Kinase Selectivity Profile
The selectivity of a kinase inhibitor is crucial for minimizing off-target effects and associated toxicities. This compound has been profiled against large panels of kinases to determine its selectivity.
In a biochemical assay against 206 recombinant kinases, only a small number of off-target kinases demonstrated significant inhibition, with selectivity margins of less than 100-fold compared to the ALK-L1196M gatekeeper mutant.[1] This high degree of selectivity is a key feature of its design.
Table 2: Off-Target Kinase Activity of this compound
| Kinase Target | Notes |
| TYK1 | Identified as an in vitro target. |
| FER | Identified as an in vitro target. |
| FPS | Identified as an in vitro target. |
| TRKA | Identified as an in vitro target. |
| TRKB | Identified as an in vitro target. |
| TRKC | Identified as an in vitro target. |
| FAK | Identified as an in vitro target. |
| FAK2 | Identified as an in vitro target. |
| ACK | Identified as an in vitro target. |
This list includes kinases identified as in vitro targets of this compound.[7][10] Specific inhibitory concentrations for these off-targets are not consistently reported in publicly available literature.
Signaling Pathways and Mechanism of Action
Aberrant activation of ALK and ROS1 fusion proteins leads to the hyperactivation of multiple downstream signaling pathways that promote cell growth, proliferation, and survival.[11] this compound functions by binding to the ATP-binding pocket of these kinases, preventing their phosphorylation and subsequent activation of these critical pathways.[8]
ALK Signaling Pathway Inhibition
Caption: ALK signaling pathway and its inhibition by this compound.
ROS1 Signaling Pathway Inhibition
Caption: ROS1 signaling pathway and its inhibition by this compound.
Resistance to this compound
Despite its broad activity, resistance to this compound can emerge. Mechanisms of resistance are broadly categorized as on-target (involving new mutations in the ALK kinase domain) or off-target (activation of bypass signaling pathways).[12]
-
On-Target Resistance: Sequential therapy with multiple ALK inhibitors can lead to the development of compound mutations (two or more mutations on the same ALK allele).[11][13] While this compound is effective against most single mutations, certain compound mutations, such as G1202R+L1196M, can confer a high level of resistance.[14]
-
Off-Target Resistance: In some cases, resistance is driven by the activation of alternative signaling pathways that bypass the need for ALK signaling, such as mutations in MAP3K1 or NRAS.[12] Primary resistance to this compound is often mediated by these off-target mechanisms.[12]
Experimental Methodologies
The characterization of this compound's target profile and selectivity relies on a suite of standardized biochemical and cell-based assays.
Biochemical Kinase Assays
-
Objective: To determine the direct inhibitory activity (e.g., Ki or IC50) of this compound against purified recombinant kinases.
-
Methodology: These assays typically measure the phosphorylation of a substrate by a specific kinase in the presence of varying concentrations of the inhibitor. Detection methods can include radiometric assays (measuring incorporation of 32P-ATP or 33P-ATP) or non-radiometric methods like fluorescence resonance energy transfer (FRET), fluorescence polarization (FP), or luminescence-based assays (e.g., ADP-Glo). This compound's selectivity was evaluated against a panel of over 200 kinases using such methods.[1]
Cellular Phosphorylation Assays
-
Objective: To measure the ability of this compound to inhibit the autophosphorylation of a target kinase within a cellular context.
-
Methodology: Genetically engineered cell lines (e.g., murine NIH-3T3 or Ba/F3) are created to express a specific ALK or ROS1 fusion protein (wild-type or mutant).[1] These cells are treated with a range of this compound concentrations. Following treatment, cell lysates are prepared and the level of phosphorylated kinase is quantified using methods like sandwich ELISA or Western blotting with phospho-specific antibodies.[15]
Cell Viability and Proliferation Assays
-
Objective: To assess the effect of this compound on the survival and growth of cancer cells driven by ALK or ROS1.
-
Methodology: Cancer cell lines (e.g., Ba/F3 expressing EML4-ALK mutants) are cultured in the presence of serial dilutions of this compound for a defined period (e.g., 48-72 hours).[11] Cell viability is then measured using assays that quantify metabolic activity or ATP content, such as CellTiter-Glo (luminescence), MTT/XTT (colorimetric), or SRB/CCK8 assays.[11][15] The IC50 value for cell growth inhibition is then calculated.
Western Blot Analysis
-
Objective: To qualitatively or semi-quantitatively assess the inhibition of the target kinase and its downstream signaling effectors.
-
Methodology: Cells are treated with this compound, lysed, and the proteins are separated by SDS-PAGE. Proteins are then transferred to a membrane and probed with specific antibodies against the phosphorylated and total forms of the target kinase (e.g., p-ALK, total ALK) and downstream proteins (e.g., p-AKT, p-ERK, p-S6).[11] This method confirms that the drug engages its target and effectively blocks the intended signaling cascade.
Experimental Workflow for TKI Characterization
Caption: A typical workflow for characterizing a tyrosine kinase inhibitor.
Conclusion
This compound is a highly potent and selective third-generation TKI targeting ALK and ROS1. Its chemical structure confers significant advantages, including broad activity against numerous resistance mutations and the ability to penetrate the central nervous system. A comprehensive understanding of its target profile, selectivity, and the mechanisms by which resistance can develop is essential for its optimal clinical application and for the development of next-generation therapeutic strategies. The methodologies outlined in this guide represent the standard approaches for the preclinical and clinical characterization of targeted kinase inhibitors like this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. ALK Resistance Mutations and Efficacy of this compound in Advanced Anaplastic Lymphoma Kinase-Positive Non–Small-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 6. lorbrena.com [lorbrena.com]
- 7. This compound | C21H19FN6O2 | CID 71731823 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. What is the mechanism of this compound? [synapse.patsnap.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Lorbrena (this compound) Approved for the Treatment of Metastatic Non–Small-Cell Lung Cancer with ALK Mutation [ahdbonline.com]
- 11. Analysis of this compound analogs reveals a roadmap for targeting diverse compound resistance mutations in ALK-positive lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Digging into this compound resistance in ALK-positive lung cancer: an editorial - Facchinetti - Chinese Clinical Oncology [cco.amegroups.org]
- 13. Sequential ALK Inhibitors Can Select for this compound-Resistant Compound ALK Mutations in ALK-Positive Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. selleckchem.com [selleckchem.com]
Navigating the Barrier: A Technical Guide to the CNS Penetration of Lorlatinib
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lorlatinib is a third-generation, macrocyclic tyrosine kinase inhibitor (TKI) of anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 (ROS1), which has demonstrated robust and durable intracranial activity in patients with non-small cell lung cancer (NSCLC), a disease state where the development of brain metastases is a common and challenging complication[1][2]. The profound efficacy of this compound in treating and preventing central nervous system (CNS) lesions stems from its rational design to overcome the blood-brain barrier (BBB), a formidable obstacle for most systemic therapies[1][2][3][4]. This technical guide provides an in-depth exploration of the multifaceted mechanisms governing this compound's ability to penetrate the CNS, supported by quantitative data, detailed experimental methodologies, and visual representations of the core biological and experimental processes.
Core Mechanisms of Blood-Brain Barrier Penetration
The superior CNS penetration of this compound is not attributed to a single characteristic but rather a combination of optimized physicochemical properties, nuanced interactions with efflux transporters, and a novel mechanism involving the modulation of the BBB's structural integrity.
Physicochemical Properties Optimized for CNS Entry
This compound's molecular structure was engineered to possess properties conducive to crossing the lipophilic BBB. Unlike many kinase inhibitors that are often large and polar, this compound's design balances the structural requirements for potent kinase inhibition with the physicochemical characteristics favorable for CNS penetration[5]. Its macrocyclic structure contributes to a more lipophilic character compared to its predecessors like crizotinib[6].
| Parameter | Value | Implication for BBB Penetration |
| Molecular Weight | 406.41 g/mol [7] | Favorable (Generally < 500 Da is preferred) |
| Partition Coefficient (logP) | ~2.4[7] | Favorable (Within the optimal range for CNS drugs) |
| Protein Binding (Human Plasma) | 66%[6][8] | Moderate; allows for a significant unbound fraction to cross the BBB |
| Blood-to-Plasma Ratio | 0.99[8][9] | Indicates near-equal distribution between red blood cells and plasma |
| Table 1: Key Physicochemical Properties of this compound. |
Interaction with BBB Efflux Transporters
A critical hurdle for CNS drug delivery is the presence of active efflux transporters at the BBB, primarily P-glycoprotein (P-gp, or ABCB1) and Breast Cancer Resistance Protein (BCRP, or ABCG2), which actively pump xenobiotics back into the bloodstream. This compound was specifically designed to be a poor substrate for these transporters. While not entirely devoid of interaction, its affinity for P-gp and BCRP is significantly lower than that of earlier-generation TKIs, resulting in substantially reduced efflux.
In vitro studies using Madin-Darby canine kidney (MDCK) cells transfected with human efflux transporters quantify this property. The efflux ratio (ER), calculated as the ratio of basal-to-apical permeability over apical-to-basal permeability, indicates the degree of active efflux. An ER greater than 2 is typically considered indicative of active transport. This compound demonstrates ER values close to this threshold, confirming it is only a weak substrate. Furthermore, in vivo studies using P-gp knockout mice revealed a 4-fold increase in this compound brain accumulation compared to wild-type mice, confirming that P-gp does restrict its entry to some extent, but this can be effectively reversed by co-administration of a P-gp inhibitor like elacridar.
Interestingly, while this compound is a poor substrate, it has also been identified as a moderate inducer of P-gp at steady state. This dual characteristic—low substrate affinity and induction of the transporter—is a complex interplay that warrants consideration in drug-drug interaction studies.
Novel Mechanism: Modulation of BBB Tight Junctions
Recent research has unveiled a more active role for this compound in modulating the BBB. Studies in rat models have shown that this compound administration can increase the permeability of the BBB itself[6][7][8]. The proposed mechanism involves the downregulation of Secreted Phosphoprotein 1 (SPP1) gene expression in endothelial cells of the BBB[7][8]. This downregulation leads to a subsequent reduction in the production of Vascular Endothelial Growth Factor (VEGF) and Transforming Growth Factor-beta (TGF-β)[6][7][8]. These signaling molecules are crucial for maintaining the integrity of the tight junctions between endothelial cells. By inhibiting this pathway, this compound leads to a decrease in the expression of key tight junction proteins, such as Claudin, effectively reducing the "tightness" of the barrier and facilitating its own entry[7][8]. This finding suggests this compound's brain exposure may be enhanced by a BBB disruption-driven mechanism, in addition to its inherent permeability[6].
References
- 1. Post Hoc Analysis of this compound Intracranial Efficacy and Safety in Patients With ALK-Positive Advanced Non-Small-Cell Lung Cancer From the Phase III CROWN Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound Shows 'Striking' CNS Activity in ALK Lung Cancer | MedPage Today [medpagetoday.com]
- 3. This compound | 1454846-35-5 [chemicalbook.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. This compound | C21H19FN6O2 | CID 71731823 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Loratinib (PF-06463922; this compound; lorbrena) | ALK inhibitor | ROS1 inhibitor | ALK/ROS1 dual inhibitor | CAS 1454846-35-5 | Buy Loratinib (PF-06463922; this compound; lorbrena) from Supplier InvivoChem [invivochem.com]
- 8. Post Hoc Analysis of this compound Intracranial Efficacy and Safety in Patients With ALK-Positive Advanced Non–Small-Cell Lung Cancer From the Phase III CROWN Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. onclive.com [onclive.com]
Lorlatinib's Activity on ROS1 Fusion Proteins: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
ROS1 proto-oncogene 1 (ROS1) gene rearrangements define a distinct molecular subgroup of non-small cell lung cancer (NSCLC), occurring in approximately 1-2% of patients, particularly in younger, never-smokers with adenocarcinoma histology.[1][2] These rearrangements lead to the expression of fusion proteins with a constitutively active ROS1 tyrosine kinase domain, which drives oncogenic signaling through various downstream pathways.[1][3] Lorlatinib (PF-06463922) is a third-generation, orally administered, ATP-competitive, and highly brain-penetrant tyrosine kinase inhibitor (TKI) that targets both anaplastic lymphoma kinase (ALK) and ROS1.[4][5][6] It was specifically designed to overcome resistance to earlier-generation TKIs and to effectively cross the blood-brain barrier, a common site of metastasis in ROS1-positive NSCLC.[4][7][8] This guide provides a comprehensive technical overview of the preclinical and clinical activity of this compound against ROS1 fusion proteins.
Mechanism of Action
This compound functions as a potent, reversible, ATP-competitive inhibitor of the ROS1 tyrosine kinase.[4][5] By binding to the ATP-binding pocket of the ROS1 kinase domain, this compound blocks its autophosphorylation and subsequent activation.[5][7] This inhibition disrupts the downstream signaling cascades that are critical for the proliferation and survival of cancer cells driven by ROS1 fusions.[4][7]
The primary signaling pathways activated by ROS1 fusion proteins and subsequently inhibited by this compound include:
-
RAS/RAF/MEK/ERK (MAPK) Pathway: Crucial for cell proliferation.[3][9][10]
-
PI3K/AKT/mTOR Pathway: Vital for cell growth, survival, and proliferation.[3][7][9]
-
JAK/STAT Pathway (specifically STAT3): Involved in cell survival and proliferation.[3][9][10]
-
SHP-2 Signaling: An upstream phosphatase involved in activating the MAPK pathway.[3]
// Edges this compound -> ROS1 [arrowhead=tee, color="#EA4335", style=dashed, penwidth=2, label="Inhibits"]; ROS1 -> SHP2 [arrowhead=vee, color="#202124"]; ROS1 -> PI3K [arrowhead=vee, color="#202124"]; ROS1 -> JAK [arrowhead=vee, color="#202124"];
SHP2 -> RAS [arrowhead=vee, color="#202124"]; RAS -> RAF [arrowhead=vee, color="#202124"]; RAF -> MEK [arrowhead=vee, color="#202124"]; MEK -> ERK [arrowhead=vee, color="#202124"]; ERK -> Proliferation [arrowhead=vee, color="#202124"];
PI3K -> AKT [arrowhead=vee, color="#202124"]; AKT -> mTOR [arrowhead=vee, color="#202124"]; mTOR -> Proliferation [arrowhead=vee, color="#202124"];
JAK -> STAT3 [arrowhead=vee, color="#202124"]; STAT3 -> Proliferation [arrowhead=vee, color="#202124"]; } ROS1 Fusion Protein Signaling and this compound Inhibition.
Preclinical Activity of this compound on ROS1 Fusions
Preclinical studies have demonstrated this compound's potent inhibitory activity against wild-type ROS1 fusion proteins and various acquired resistance mutations.
In Vitro Potency
This compound exhibits subnanomolar cellular potency against a range of oncogenic ROS1 fusion variants, including CD74–ROS1, SLC34A2–ROS1, and FIG–ROS1, by inhibiting ROS1 autophosphorylation.[5] In Ba/F3 cells engineered to express different ROS1 fusions and mutations, this compound has shown significantly greater potency compared to first-generation inhibitors like crizotinib.[11] this compound also uniquely impacts focal adhesion signaling by dually targeting ROS1 and PYK2, which may contribute to its higher cellular potency.[12]
| Cell Line / ROS1 Variant | Inhibitor | IC50 (nmol/L) | Reference |
| Ba/F3 CD74-ROS1 (Wild-Type) | This compound | 0.7 | [11] |
| Ba/F3 CD74-ROS1 (Wild-Type) | Crizotinib | 10.1 | [11] |
| Ba/F3 CD74-ROS1 (Wild-Type) | Entrectinib | 1.1 | [11] |
| Ba/F3 CD74-ROS1 G2032R | This compound | 196.6 | [11] |
| Ba/F3 CD74-ROS1 G2032R | Crizotinib | 1000+ | [11] |
| Ba/F3 CD74-ROS1 G2032R | Entrectinib | 1000+ | [11] |
| Ba/F3 CD74-ROS1 L2086F | This compound | 1000+ | [11] |
| Ba/F3 CD74-ROS1 G2032R/L2086F | This compound | 1000+ | [11] |
| Ba/F3 CD74-ROS1 S1986F/G2032R/L2086F | This compound | 1000+ | [11] |
Table 1: In Vitro IC50 Values of ROS1 Tyrosine Kinase Inhibitors in Ba/F3 Cells.
Activity Against Resistance Mutations
A key feature of this compound is its activity against mutations that confer resistance to other TKIs. While it retains some activity against the common crizotinib-resistant G2032R solvent front mutation, its potency is reduced.[5][11] However, this compound is not sufficiently potent against ROS1 G2032R in a clinical context.[4][13] Preclinical models show that certain mutations, particularly the novel L2086F, confer a high degree of resistance to this compound.[11][14]
In Vivo Models
In vivo studies using tumor xenograft models have confirmed this compound's anti-tumor activity. It has shown efficacy in models of ROS1-positive NSCLC, including those with intracranial tumors, underscoring its ability to penetrate the blood-brain barrier.[15]
Clinical Efficacy of this compound in ROS1-Positive NSCLC
Clinical trials have established the efficacy of this compound in patients with advanced ROS1-positive NSCLC, both in those who are TKI-naïve and those who have been pre-treated with crizotinib.
A pivotal phase 1/2 study (NCT01970865) evaluated this compound in several patient cohorts.[16][17] In TKI-naïve patients, this compound demonstrated robust and durable responses.[16][18] While its activity was more modest in patients who had progressed on crizotinib, it still provided a meaningful clinical benefit, representing an important therapeutic option where few exist.[16][18] A key advantage observed across all patient groups is this compound's substantial intracranial activity.[1][16][18]
| Patient Cohort | Endpoint | Value | Reference |
| TKI-Naïve (n=21) | Objective Response Rate (ORR) | 62% | [13][16] |
| Median Progression-Free Survival (PFS) | 21.0 months | [18][19] | |
| Intracranial ORR (n=11) | 64% | [16][18] | |
| Crizotinib-Pretreated (n=40) | Objective Response Rate (ORR) | 35% | [13][16] |
| Median Progression-Free Survival (PFS) | 8.5 months | [18] | |
| Intracranial ORR (n=24) | 50% | [16][18] | |
| Real-World (LORLATU study, n=80) | Objective Response Rate (ORR) | 45% | [1][20] |
| Median Progression-Free Survival (PFS) | 7.1 months | [1][20] | |
| Intracranial ORR | 72% | [1][20] |
Table 2: Summary of Clinical Efficacy of this compound in ROS1-Positive NSCLC.
The most common grade 3-4 treatment-related adverse events reported in clinical trials include hypertriglyceridemia and hypercholesterolemia.[16][17][21]
Mechanisms of Acquired Resistance to this compound
Despite the initial efficacy of this compound, acquired resistance is common.[13] Mechanisms of resistance are broadly categorized as on-target (within the ROS1 kinase domain) or off-target (bypass signaling pathways).
On-Target ROS1 Mutations
Mutations in the ROS1 kinase domain are a primary mechanism of resistance, identified in nearly half of this compound-resistant cases.[11][13]
-
ROS1 G2032R: The solvent front mutation is the most common on-target resistance mechanism to both crizotinib and this compound.[11][13][14]
-
ROS1 L2086F: A novel mutation identified in this compound-resistant patients that causes steric interference with drug binding.[11][14][22]
-
Compound Mutations: The acquisition of multiple ROS1 mutations (e.g., G2032R/L2086F) can confer high-level resistance.[11][22]
Off-Target Mechanisms
Bypass signaling pathways can also drive resistance independently of ROS1. These mechanisms include:
// Edges Initial -> Progression [label="Acquired Resistance", color="#202124"]; Progression -> OnTarget [style=dashed, arrowhead=none, color="#202124"]; Progression -> OffTarget [style=dashed, arrowhead=none, color="#202124"];
OnTarget -> G2032R [color="#4285F4"]; OnTarget -> L2086F [color="#4285F4"]; OnTarget -> Compound [color="#4285F4"];
OffTarget -> MET [color="#FBBC05"]; OffTarget -> KRAS [color="#FBBC05"]; } Development of Resistance to this compound.
Experimental Protocols
This section outlines common methodologies used to evaluate the activity of this compound against ROS1 fusion proteins, based on published literature.
Generation of ROS1 Fusion-Expressing Cell Lines
-
Objective: To create stable cell lines for in vitro testing of TKI activity.
-
Methodology:
-
The cDNA for a specific ROS1 fusion (e.g., CD74-ROS1) is cloned into a retroviral or lentiviral expression vector.
-
Site-directed mutagenesis is used to introduce specific resistance mutations (e.g., G2032R, L2086F) into the ROS1 kinase domain.[11]
-
The vector is packaged into viral particles and used to transduce an IL-3-dependent murine hematopoietic cell line, such as Ba/F3.[11]
-
Transduced cells are selected in media lacking IL-3 but containing the appropriate selection antibiotic. Successful transformation renders the cells IL-3 independent for growth and survival, driven by the constitutively active ROS1 fusion protein.
-
Expression of the ROS1 fusion protein is confirmed by Western blot.
-
Cell Viability (IC50) Assays
-
Objective: To determine the concentration of this compound required to inhibit cell growth by 50%.
-
Methodology:
-
ROS1 fusion-expressing cells (e.g., Ba/F3-CD74-ROS1) are seeded in 96-well plates.
-
Cells are treated with a serial dilution of this compound (or other TKIs) for a set period, typically 72 hours.[23]
-
Cell viability is measured using a colorimetric or fluorometric assay, such as Cell Counting Kit-8 (CCK8) or Sulforhodamine B (SRB).[23]
-
Absorbance or fluorescence is read using a plate reader.
-
Data is normalized to vehicle-treated control cells, and IC50 values are calculated using non-linear regression analysis.
-
Immunoblotting (Western Blot)
-
Objective: To assess the inhibition of ROS1 autophosphorylation and downstream signaling pathways.
-
Methodology:
-
Cells are treated with various concentrations of this compound for a specified duration (e.g., 6 hours).[24]
-
Cells are lysed in a buffer containing protease and phosphatase inhibitors.
-
Protein concentration is determined using a BCA or Bradford assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies against phosphorylated ROS1 (p-ROS1), total ROS1, p-AKT, total AKT, p-ERK, and total ERK.[3][24]
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.
-
Next-Generation Sequencing (NGS) of Tumor Biopsies
-
Objective: To identify on-target and off-target genetic alterations mediating clinical resistance.
-
Methodology:
-
Tumor tissue or plasma (for circulating tumor DNA) is collected from patients who have progressed on this compound.[11][13]
-
DNA is extracted from the samples.
-
Targeted gene panels or whole-exome sequencing (WES) is performed to analyze the coding regions of ROS1 and other key cancer-related genes (e.g., MET, KRAS, NRAS).[13][14]
-
Sequencing data is analyzed to identify single nucleotide variants, insertions/deletions, and copy number variations that may explain the mechanism of resistance.
-
Conclusion
This compound is a potent, third-generation ROS1 TKI with significant systemic and intracranial activity in patients with ROS1 fusion-positive NSCLC. It provides a crucial treatment option for both TKI-naïve patients and those who have progressed on crizotinib. However, the development of acquired resistance, primarily through on-target ROS1 mutations like G2032R and L2086F, remains a significant clinical challenge.[11][13] A thorough understanding of these resistance mechanisms, facilitated by the experimental protocols detailed in this guide, is essential for the development of next-generation ROS1 inhibitors and rational combination strategies to improve outcomes for patients with this rare form of lung cancer.[11][22]
References
- 1. This compound for advanced ROS1+ non-small-cell lung cancer: results of the IFCT-1803 LORLATU study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Molecular Pathways - ROS1 Fusion Proteins in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Portico [access.portico.org]
- 6. Pfizer’s Next-Generation ALK/ROS1 Inhibitor, this compound, Granted Breakthrough Therapy Designation from FDA for ALK-Positive Metastatic Non-Small Cell Lung Cancer | Pfizer [pfizer.com]
- 7. What is the mechanism of this compound? [synapse.patsnap.com]
- 8. cdn.pfizer.com [cdn.pfizer.com]
- 9. researchgate.net [researchgate.net]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Differential network analysis of ROS1 inhibitors reveals this compound polypharmacology through co-targeting PYK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Spectrum of Mechanisms of Resistance to Crizotinib and this compound in ROS1 Fusion-Positive Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. scispace.com [scispace.com]
- 16. researchgate.net [researchgate.net]
- 17. This compound in advanced ROS1-positive non-small-cell lung cancer: a multicentre, open-label, single-arm, phase 1-2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Advances and future directions in ROS1 fusion-positive lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ilcn.org [ilcn.org]
- 20. scispace.com [scispace.com]
- 21. This compound in Tyrosine Kinase Inhibitor-Naive Advanced ROS1-Positive Non-Small Cell Lung Cancer: A Phase 2 Nonrandomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. selleckchem.com [selleckchem.com]
- 24. Yes‐associated protein 1 mediates initial cell survival during this compound treatment through AKT signaling in ROS1‐rearranged lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
The Molecular Underpinnings of Lorlatinib's Efficacy Against the ALK G1202R Mutation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the molecular basis for the potent activity of lorlatinib, a third-generation anaplastic lymphoma kinase (ALK) tyrosine kinase inhibitor (TKI), against the recalcitrant G1202R mutation. The emergence of the G1202R solvent-front mutation is a significant clinical challenge, conferring resistance to first and second-generation ALK inhibitors. This compound's unique structural features, however, enable it to effectively inhibit the kinase activity of ALK-G1202R, offering a critical therapeutic option for patients with resistant non-small cell lung cancer (NSCLC). This document synthesizes crystallographic data, molecular modeling studies, and in vitro experimental results to provide a comprehensive understanding of this crucial drug-target interaction.
Structural Basis of this compound's Potency
The G1202R mutation, located at the solvent front of the ATP-binding pocket of the ALK kinase domain, introduces a bulky, positively charged arginine residue. This substitution sterically hinders the binding of earlier-generation TKIs. This compound's macrocyclic and compact structure, however, allows it to circumvent this steric clash.
Three-dimensional modeling and molecular dynamics simulations reveal that the flexible arginine side chain at position 1202 can adopt a "pulled forward" conformation.[1] This reorientation is stabilized by interactions with neighboring acidic residues, specifically E1210 and D1203, as well as S1206.[1] This conformational adjustment of the G1202R mutant protein creates a binding pocket that can accommodate this compound, albeit with a reduced affinity compared to wild-type ALK.[1] The aminopyridine moiety of this compound's macrocycle forms critical hydrogen bonds with the hinge residues Glu1197 and Met1199, a conserved interaction for many kinase inhibitors.[2]
While this compound is potent against the single G1202R mutation, the acquisition of additional mutations, known as compound mutations (e.g., G1202R/L1196M), can lead to this compound resistance by further destabilizing the drug-target interaction.[3][4][5]
Quantitative Analysis of this compound's Potency
The efficacy of this compound against the ALK G1202R mutation has been quantified through various preclinical studies. The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. The following table summarizes the IC50 values of this compound against single and compound ALK mutations from cell-based assays.
| ALK Mutant | This compound IC50 (nM) | Reference |
| G1202R | 37 | [3][5] |
| L1196M | 18 | [3][5] |
| G1202R/L1196M | 1,116 | [3][5] |
These data clearly demonstrate that while this compound is highly potent against the single G1202R mutation, the compound G1202R/L1196M mutation confers significant resistance.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature to assess the efficacy of this compound against ALK mutations.
Ba/F3 Cell Viability Assay
This assay is commonly used to determine the sensitivity of cells expressing specific ALK mutations to TKIs.
-
Cell Line Generation: The murine pro-B cell line, Ba/F3, which is dependent on IL-3 for survival, is engineered to express the EML4-ALK fusion protein with either the wild-type kinase domain or a specific mutation (e.g., G1202R). This is typically achieved through retroviral or lentiviral transduction.
-
Cell Culture: The transduced Ba/F3 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and antibiotics. The expression of the EML4-ALK fusion protein renders the cells independent of IL-3.
-
Drug Treatment: Cells are seeded in 96-well plates and treated with a serial dilution of this compound or other TKIs for 48-72 hours.
-
Viability Assessment: Cell viability is measured using a colorimetric assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay (Promega), which quantifies ATP levels as an indicator of metabolically active cells.
-
Data Analysis: The results are plotted as a dose-response curve, and the IC50 value is calculated using non-linear regression analysis.
Next-Generation Sequencing (NGS) of Tumor Biopsies
NGS is employed to identify ALK mutations in tumor samples from patients who have developed resistance to ALK inhibitors.
-
Sample Collection and DNA Extraction: Formalin-fixed, paraffin-embedded (FFPE) tumor tissue or plasma-derived cell-free DNA (cfDNA) is collected from patients. DNA is then extracted using commercially available kits.
-
Library Preparation: The extracted DNA is used to prepare a sequencing library. This involves DNA fragmentation, end-repair, A-tailing, and ligation of sequencing adapters. For targeted sequencing, specific regions of the ALK gene are enriched using hybrid capture-based methods.
-
Sequencing: The prepared library is sequenced on a high-throughput sequencing platform, such as an Illumina NovaSeq or MiSeq.
-
Data Analysis: The sequencing data is aligned to the human reference genome. Variant calling algorithms are used to identify single nucleotide variants (SNVs) and small insertions/deletions (indels) within the ALK gene. The identified mutations are then annotated to determine their potential clinical significance.
Molecular Dynamics (MD) Simulations
MD simulations provide insights into the dynamic interactions between this compound and the ALK kinase domain at an atomic level.
-
System Setup: A starting structure of the ALK kinase domain (either wild-type or mutant) in complex with this compound is prepared. This is often based on a crystal structure or a homology model. The complex is then solvated in a water box with appropriate ions to neutralize the system.
-
Simulation Parameters: The system is subjected to energy minimization to remove any steric clashes. This is followed by a period of heating and equilibration to bring the system to the desired temperature and pressure.
-
Production Run: A long-timescale MD simulation (typically in the nanosecond to microsecond range) is performed to sample the conformational landscape of the protein-ligand complex.
-
Trajectory Analysis: The resulting trajectory is analyzed to understand the stability of the complex, the nature of the intermolecular interactions (e.g., hydrogen bonds, van der Waals contacts), and any conformational changes in the protein or the ligand.
Visualizations
The following diagrams illustrate key concepts related to the molecular basis of this compound's activity and the experimental workflows used to study it.
Caption: ALK signaling pathway and the inhibitory action of this compound.
References
- 1. A Novel Sequentially Evolved EML4-ALK Variant 3 G1202R/S1206Y Double Mutation In Cis Confers Resistance to this compound: A Brief Report and Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Deciphering the Mechanism of Gilteritinib Overcoming this compound Resistance to the Double Mutant I1171N/F1174I in Anaplastic Lymphoma Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sequential ALK Inhibitors Can Select for this compound-Resistant Compound ALK Mutations in ALK-Positive Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Diverse resistance mechanisms to the third-generation ALK inhibitor this compound in ALK-rearranged lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
The Initial Synthesis of Lorlatinib and Its Analogues: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lorlatinib (PF-06463922) is a third-generation, macrocyclic tyrosine kinase inhibitor (TKI) that potently and selectively targets Anaplastic Lymphoma Kinase (ALK) and ROS1 rearrangements.[1][2] Developed by Pfizer, it represents a significant advancement in the treatment of ALK-positive non-small cell lung cancer (NSCLC), particularly in patients who have developed resistance to earlier-generation TKIs and those with brain metastases.[1][2] The unique macrocyclic structure of this compound was designed to provide broad-spectrum activity against various ALK resistance mutations, including the challenging G1202R mutation, while maintaining high selectivity and the ability to penetrate the central nervous system (CNS).[2] This technical guide provides a detailed overview of the initial synthesis pathways for this compound and its analogues, complete with experimental protocols, quantitative data, and visualizations of key biological pathways and experimental workflows.
Core Synthesis of this compound
The synthesis of this compound is a complex, multi-step process that has been optimized for large-scale production. The core structure is assembled through a convergent approach, featuring the preparation of two key fragments: an aminopyrazole nitrile fragment and a borylated aryl fragment. These fragments are then coupled via a Suzuki cross-coupling reaction, followed by a macrolactamization to form the characteristic 12-membered ring of this compound.[1][2]
Overall Synthetic Strategy
The overall synthetic strategy for this compound can be visualized as a convergent process where two complex intermediates are synthesized separately and then combined to form the macrocyclic core.
Experimental Protocols
The following protocols are summaries of procedures described in the scientific literature and are intended for informational purposes. For detailed, step-by-step instructions, please refer to the cited publications.[1][2][3]
1. Synthesis of the Aminopyrazole Nitrile Fragment
This multi-step synthesis begins with a commercially available pyrazole ester.
-
Bis-bromination: The pyrazole ester is subjected to bis-bromination to yield the corresponding dibromopyrazole derivative.
-
N-methylation: The dibromopyrazole is then reacted with a protected methylamine equivalent, introduced via treatment with a strong base like sodium hydride, to afford the N-methylated intermediate.
-
Functional Group Transformation: The ester group is hydrolyzed to a carboxylic acid, which is then converted to a primary amide. Subsequent dehydration of the amide yields the crucial aminopyrazole nitrile fragment.
2. Synthesis of the Borylated Aryl Fragment
This synthesis starts with a commercially available ketone.
-
Enantioselective Reduction: The ketone is enantioselectively reduced to the corresponding chiral alcohol. Biocatalytic methods employing ketoreductases have been found to be highly efficient for this transformation on a large scale.[2]
-
Ether Formation: The chiral alcohol is activated, typically as a mesylate, and then undergoes an SN2 displacement with 2-amino-3-hydroxypyridine to form the key pyridine ether linkage.
-
Functionalization and Borylation: The aryl iodide is carbonylated to a methyl ester. This is followed by bromination of the pyridine ring and protection of the amino group. Finally, a Miyaura borylation reaction is performed to generate the borylated aryl fragment required for the Suzuki coupling.
3. Suzuki Coupling and Final Assembly
-
Suzuki Coupling: The aminopyrazole nitrile fragment and the borylated aryl fragment are coupled via a palladium-catalyzed Suzuki reaction. Slow addition of the borylated fragment has been shown to minimize homocoupling side reactions.[2]
-
Deprotection and Hydrolysis: The protecting groups are removed under acidic conditions, followed by a nitrile-sparing ester hydrolysis to yield the linear precursor for macrocyclization.
-
Macrolactamization: The final macrocyclic ring is formed through an amide bond formation. This is typically achieved under high dilution conditions using a coupling reagent such as HATU to favor the intramolecular reaction, yielding this compound.[2]
Quantitative Data
The following table summarizes the reported yields for the key steps in the synthesis of this compound.
| Step | Reactants | Product | Reagents/Conditions | Yield (%) | Reference |
| Enantioselective Reduction | Commercial Ketone | Chiral Alcohol | Ketoreductase | >95 | [2] |
| Suzuki Coupling | Aminopyrazole Nitrile Fragment, Borylated Aryl Fragment | Coupled Intermediate | Pd catalyst, CsF, Toluene/Water, reflux | High | [2] |
| Macrolactamization | Linear Precursor | This compound (acetic acid solvate) | HATU, triethylamine, EtOAc/DMF, slow addition | 56 | [2] |
Synthesis of this compound Analogues
The development of this compound has spurred the synthesis of various analogues aimed at overcoming acquired resistance to ALK inhibitors.[4] Resistance often arises from secondary mutations in the ALK kinase domain, with the G1202R and I1171N/S/T mutations being particularly challenging.[4][5] The synthesis of these analogues often follows a similar convergent strategy to that of this compound, with modifications to one of the key fragments to introduce new chemical moieties.
Strategies for Analogue Synthesis
-
Modification of the Pyrazole Fragment: Changes to the substituents on the pyrazole ring can influence the binding affinity and selectivity of the inhibitor.
-
Modification of the Aryl Fragment: Alterations to the aryl portion of the molecule, including the pyridine and phenyl rings, can impact potency against specific mutations and affect pharmacokinetic properties.
-
Macrocycle Ring Size and Linker Modification: While the 12-membered macrocycle is a key feature of this compound, some research has explored analogues with different ring sizes or linkers to optimize binding and overcome resistance.
Due to the proprietary nature of much of the research in this area, detailed experimental protocols for many this compound analogues are not publicly available. However, the general synthetic principles outlined for this compound can be adapted to produce a wide range of related compounds.
Biological Pathways and Experimental Workflows
ALK and ROS1 Signaling Pathways
This compound exerts its therapeutic effect by inhibiting the constitutively active ALK and ROS1 fusion proteins found in certain cancers. These fusion proteins drive downstream signaling pathways that promote cell proliferation and survival.
Experimental Workflow for Inhibitor Evaluation
The evaluation of new kinase inhibitors like this compound and its analogues typically follows a standardized workflow, moving from initial biochemical assays to cellular and finally in vivo studies.
Conclusion
The synthesis of this compound represents a significant achievement in medicinal chemistry, employing a convergent and highly optimized pathway to construct a complex macrocyclic inhibitor. The strategies developed for its synthesis have provided a foundation for the creation of novel analogues aimed at addressing the ongoing challenge of drug resistance in ALK-positive cancers. This technical guide provides a comprehensive overview of these synthetic pathways, offering valuable insights for researchers and professionals in the field of drug discovery and development. Further exploration of the cited literature is recommended for those seeking to implement these synthetic strategies in their own research.
References
- 1. medkoo.com [medkoo.com]
- 2. How to synthesize this compound?_Chemicalbook [chemicalbook.com]
- 3. Synthesis and preliminary PET imaging of 11C and 18F isotopologues of the ROS1/ALK inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ALK and ROS1 as targeted therapy paradigms and clinical implications to overcome crizotinib resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ALK inhibitors in cancer: mechanisms of resistance and therapeutic management strategies - PMC [pmc.ncbi.nlm.nih.gov]
pharmacokinetics and pharmacodynamics of lorlatinib in preclinical models
An In-Depth Technical Guide to the Preclinical Pharmacokinetics and Pharmacodynamics of Lorlatinib
Introduction
This compound (PF-06463922) is a third-generation, orally bioavailable, ATP-competitive, and macrocyclic tyrosine kinase inhibitor (TKI).[1][2][3] It is highly potent and selective for anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 (ROS1).[4][5] A key feature of this compound's design is its ability to penetrate the blood-brain barrier (BBB) and to overcome a wide spectrum of known resistance mutations that arise during treatment with first- and second-generation ALK inhibitors.[2][6][7] Preclinical studies have been instrumental in characterizing its pharmacological profile, demonstrating significant systemic and intracranial efficacy, which has been mirrored in clinical trials.[3][4][6] This guide provides a detailed overview of the preclinical pharmacokinetics (PK) and pharmacodynamics (PD) of this compound, including experimental methodologies and the signaling pathways it modulates.
Pharmacokinetics (PK)
The preclinical pharmacokinetic profile of this compound has been evaluated in various animal models to understand its absorption, distribution, metabolism, and excretion (ADME). These studies confirm its oral bioavailability and significant central nervous system (CNS) penetration.[7][8][9]
Quantitative Pharmacokinetic Data
The following tables summarize key pharmacokinetic parameters of this compound observed in preclinical mouse and rat models.
Table 1: Pharmacokinetic Parameters of this compound in Mice
| Parameter | Value | Dosing | Model | Source |
|---|---|---|---|---|
| Oral Bioavailability (F%) | 100% | 10 mg/kg p.o. vs 1 mg/kg i.v. | Mouse | [10] |
| Tmax (h) | 1.09 - 2.00 | 10-200 mg single oral dose | Mouse | [7] |
| Cmax | 2.73 mg/L | 10 mg/kg oral | Mouse | [8] |
| AUC (0-24h) | 16.7 mg/L·h | 10 mg/kg oral | Mouse | [8] |
| Half-life (t½) | 2.7 h | 10 mg/kg p.o. | Mouse | [10] |
| Half-life (t½) | 17.2 - 27.2 h | 10-200 mg single oral dose | Mouse | [7] |
| Brain-to-Plasma Ratio | 0.7 | N/A | Mouse |[8] |
Table 2: Pharmacokinetic Parameters of this compound in Rats
| Parameter | Value | Dosing | Model | Source |
|---|---|---|---|---|
| Oral Bioavailability (F%) | 8.6% | N/A | Rat | [11] |
| Brain-to-Plasma Ratio | 0.82 | N/A | Rat |[11] |
Experimental Protocols for Pharmacokinetic Studies
A typical experimental workflow for determining the pharmacokinetic profile of this compound in preclinical models is outlined below.
-
Animal Models : Studies commonly utilize Sprague-Dawley rats or athymic nude mice (4-6 weeks old).[9][12]
-
Drug Formulation and Administration : this compound is formulated for oral (p.o.) or intravenous (i.v.) administration. For oral dosing, a specific concentration, such as 10 mg/kg, is administered.[9][10]
-
Sample Collection : Blood samples are collected at multiple time points post-administration (e.g., 0.5, 1, 2, 4, 8, and 24 hours).[9] Blood is allowed to clot and then centrifuged to separate the serum, which is stored at -80°C. For tissue distribution studies, organs (brain, liver, kidney, etc.) are harvested at the same time points, rinsed with saline, and stored.[9]
-
Sample Preparation : Proteins in serum and tissue homogenates are precipitated using methanol. An internal standard (e.g., Afatinib-d6) is added before centrifugation.[9]
-
Bioanalytical Method : The concentration of this compound in the supernatant is quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[9]
-
Data Analysis : Pharmacokinetic parameters such as Cmax, Tmax, AUC, and t1/2 are calculated from the concentration-time data using a noncompartmental approach.[9]
Caption: Workflow for a typical preclinical pharmacokinetic study.
Pharmacodynamics (PD)
The pharmacodynamic properties of this compound have been characterized through both in vitro enzymatic and cell-based assays, as well as in vivo tumor xenograft models. These studies demonstrate its high potency against wild-type and mutant ALK and ROS1 kinases and its ability to inhibit downstream signaling pathways, leading to tumor growth inhibition.
Quantitative Pharmacodynamic Data
The tables below summarize the in vitro inhibitory activity of this compound.
Table 3: In Vitro Inhibitory Activity of this compound against ROS1
| Target | IC50 (nM) | Ki (nM) | Assay Type | Source |
|---|---|---|---|---|
| ROS1 (Wild-Type) | 1.3 | <0.025 | Cell-based (HCC78) / Enzymatic | [10] |
| ROS1 G2032R Mutant | N/A | 12 | Enzymatic | [10] |
| ROS1 L2026M Mutant | N/A | 0.1 | Enzymatic |[10] |
Table 4: In Vitro Inhibitory Activity of this compound against ALK
| Target | Ki (nM) | Assay Type | Source |
|---|---|---|---|
| ALK (Wild-Type) | <0.07 | Enzymatic | [10] |
| ALK L1196M Mutant | 0.7 | Enzymatic |[10] |
Experimental Protocols for Pharmacodynamic Studies
-
Cell Lines : Ba/F3 cells engineered to express ALK or ROS1 fusion proteins (wild-type or mutant) or human cancer cell lines naturally harboring these rearrangements (e.g., HCC78 for ROS1) are used.[10]
-
Proliferation/Viability Assay : Cells are cultured with increasing concentrations of this compound. Cell viability is measured after a set period (e.g., 72 hours) using assays like CellTiter-Glo® to determine the IC50 value.
-
Western Blot Analysis : To confirm target engagement, cells are treated with this compound for a shorter duration (e.g., 2-4 hours). Cell lysates are then analyzed by western blot to measure the phosphorylation status of the target kinase (p-ALK, p-ROS1) and downstream signaling proteins like AKT and ERK.[10][13] A dose-dependent decrease in phosphorylation indicates pathway inhibition.[10]
-
Animal Model : Immunocompromised mice, such as athymic nude or NOD/SCID mice, are used.[12][14]
-
Tumor Implantation : Human cancer cells (e.g., 5 x 10^6 cells) are suspended in a medium like PBS and injected subcutaneously into the flank of each mouse.[12] Patient-derived tumor fragments can also be directly implanted (Patient-Derived Xenograft or PDX models).[14][15]
-
Tumor Growth and Randomization : Tumors are allowed to grow to a palpable size (e.g., 100-150 mm³). Mice are then randomized into control (vehicle) and treatment groups.[12]
-
Drug Administration : this compound is administered orally, typically once daily, at specified doses (e.g., 0.2-1 mg/kg).[10][16]
-
Efficacy Evaluation : Tumor volume is measured regularly (e.g., every 2-3 days) using calipers.[12] The antitumor efficacy is evaluated by comparing the tumor growth in the treated groups to the control group. At the end of the study, tumors may be excised for further analysis (e.g., western blot, immunohistochemistry).
Caption: General workflow for an in vivo tumor xenograft study.
Mechanism of Action and Signaling Pathways
This compound functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket of ALK and ROS1 tyrosine kinases.[13][17] This action blocks the autophosphorylation and activation of these oncogenic drivers, thereby inhibiting downstream signaling pathways crucial for cancer cell proliferation and survival, such as the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways.[13] This ultimately leads to the induction of apoptosis (programmed cell death) in cancer cells dependent on these pathways.[10][13]
References
- 1. From Development to Place in Therapy of this compound for the Treatment of ALK and ROS1 Rearranged Non-Small Cell Lung Cancer (NSCLC) [mdpi.com]
- 2. ALK Resistance Mutations and Efficacy of this compound in Advanced Anaplastic Lymphoma Kinase-Positive Non–Small-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Spotlight on this compound and its potential in the treatment of NSCLC: the evidence to date - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound in ALK- and ROS1-positive NSCLC: the future has a start - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound in ALK- or ROS1-rearranged non-small cell lung cancer: an international, multicenter, open-label phase 1 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Brain Penetration of this compound: Cumulative Incidences of CNS and Non-CNS Progression with this compound in Patients with Previously Treated ALK-Positive Non-Small-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics of this compound After Single and Multiple Dosing in Patients with Anaplastic Lymphoma Kinase (ALK)-Positive Non-Small Cell Lung Cancer: Results from a Global Phase I/II Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The underlying mechanisms of this compound penetration across the blood‐brain barrier and the distribution characteristics of this compound in the brain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacokinetic Study and Tissue Distribution of this compound in Mouse Serum and Tissue Samples by Liquid Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cancer-research-network.com [cancer-research-network.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. What is the mechanism of this compound? [synapse.patsnap.com]
- 14. journals.eco-vector.com [journals.eco-vector.com]
- 15. Patient-derived tumour xenografts as models for oncology drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 16. aacrjournals.org [aacrjournals.org]
- 17. Recent Advances in the Management of Adverse Events Associated with this compound - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Laboratory Synthesis of Lorlatinib
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the laboratory-scale synthesis of Lorlatinib (PF-06463922), a potent, third-generation, macrocyclic tyrosine kinase inhibitor of anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 (ROS1).[1][2] The synthesis follows a convergent approach, which involves the preparation of two key intermediates: an aminopyrazole nitrile fragment and a borylated aryl fragment. These fragments are subsequently joined via a palladium-catalyzed Suzuki cross-coupling reaction, followed by a macrolactamization to form the final macrocyclic structure.[1][2][3] This protocol is intended for informational purposes and should be performed by qualified personnel in a laboratory setting.
Mechanism of Action and Signaling Pathway
This compound is an ATP-competitive inhibitor of both ALK and ROS1 tyrosine kinases.[1][3] In certain cancers, such as non-small cell lung cancer (NSCLC), chromosomal rearrangements can lead to the formation of fusion proteins (e.g., EML4-ALK) with constitutively active kinase domains. These aberrant kinases drive downstream signaling pathways, including the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways, which promote cell proliferation and survival. This compound effectively binds to the ATP-binding pocket of these kinases, inhibiting their activity and thereby blocking these oncogenic signaling cascades.[1] Its unique macrocyclic structure allows it to overcome resistance to earlier-generation TKIs and to penetrate the blood-brain barrier, making it effective against brain metastases.[2]
Caption: this compound inhibits the ALK/ROS1 signaling pathway.
Experimental Protocols
The synthesis of this compound is a multi-step process that begins with the preparation of two key fragments.
Part 1: Synthesis of the Aminopyrazole Nitrile Fragment
The synthesis of the aminopyrazole nitrile fragment involves a four-step sequence starting from a commercially available pyrazole ester.
References
Application Notes and Protocols for Developing Lorlatinib-Resistant Cell Line Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lorlatinib is a third-generation anaplastic lymphoma kinase (ALK) tyrosine kinase inhibitor (TKI) that has demonstrated significant efficacy in treating ALK-positive non-small cell lung cancer (NSCLC), including cases resistant to earlier-generation TKIs.[1][2] However, as with other targeted therapies, acquired resistance to this compound inevitably emerges, posing a significant clinical challenge.[1][3][4] The development of robust in vitro this compound-resistant cell line models is crucial for elucidating the molecular mechanisms of resistance, identifying novel therapeutic targets, and evaluating next-generation inhibitors and combination strategies.[5]
These application notes provide detailed protocols for generating and characterizing this compound-resistant cell lines, along with a summary of known resistance mechanisms and quantitative data to guide experimental design.
Mechanisms of this compound Resistance
Resistance to this compound is complex and can be broadly categorized into two main types:
-
On-target mechanisms involve alterations to the ALK gene itself, primarily through the acquisition of secondary mutations in the ALK kinase domain.[1] While this compound is effective against most single ALK mutations that confer resistance to second-generation TKIs (e.g., G1202R), sequential TKI therapy can lead to the development of compound ALK mutations that are less sensitive to this compound.[1][3][4]
-
Off-target mechanisms involve the activation of bypass signaling pathways that allow cancer cells to survive and proliferate despite effective ALK inhibition.[4][6] These can include the upregulation of other receptor tyrosine kinases like EGFR, or the activation of downstream signaling cascades such as the PI3K/AKT and RAS/MAPK pathways.[6][7][8] Other mechanisms like epithelial-mesenchymal transition (EMT) and loss-of-function mutations in tumor suppressor genes like NF2 have also been implicated.[4][9]
Data Presentation: this compound IC50 Values in Sensitive and Resistant Models
The following table summarizes representative half-maximal inhibitory concentration (IC50) values for this compound in various ALK-positive cell line models, providing a quantitative measure of resistance.
| Cell Line Model | ALK Status | This compound IC50 (nM) - Sensitive | This compound IC50 (nM) - Resistant | Fold Increase in Resistance | Reference |
| Ba/F3 | EML4-ALK (non-mutant) | ~15 | >1000 (with compound mutations) | >66 | [3] |
| Ba/F3 | EML4-ALK G1202R | ~90 | ~500 (with additional mutations) | ~5.5 | [10] |
| H3122 | EML4-ALK v1 | ~10 | >1000 | >100 | [8] |
| H2228 | EML4-ALK v3 | ~25 | >1000 | >40 | [8] |
| SNU-2535 | Crizotinib-Resistant | Not specified | Significantly increased | Not specified | [11] |
Note: IC50 values can vary between studies depending on the specific assay conditions (e.g., incubation time, cell density).
Experimental Protocols
Protocol 1: Generation of this compound-Resistant Cell Lines by Dose Escalation
This is the most common method for developing drug-resistant cancer cell lines and mimics the clinical scenario of acquired resistance.[5][12]
Materials:
-
Parental ALK-positive cancer cell line (e.g., H3122, H2228, or Ba/F3 expressing an EML4-ALK variant)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
This compound (dissolved in DMSO to create a stock solution)
-
Cell culture flasks, plates, and other standard laboratory equipment
-
Incubator (37°C, 5% CO2)
Procedure:
-
Determine the initial this compound concentration: Start by treating the parental cell line with a low concentration of this compound, typically around the IC20-IC30 (the concentration that inhibits 20-30% of cell growth). This can be determined from a preliminary dose-response curve.
-
Initial drug exposure: Culture the cells in the medium containing the starting concentration of this compound.
-
Monitor cell viability: Initially, a significant proportion of cells will die.[12] Monitor the culture daily and replace the medium with fresh drug-containing medium every 2-3 days.
-
Wait for recovery: Continue culturing the surviving cells at the same drug concentration until they resume a proliferation rate comparable to the parental cells.[8] This may take several weeks to months.
-
Dose escalation: Once the cells have adapted, gradually increase the this compound concentration. A stepwise increase of 1.5 to 2-fold is generally recommended.
-
Repeat cycles: Repeat steps 3-5 for each new concentration. If massive cell death (>80%) occurs after a dose increase, reduce the concentration to the previous level and allow the cells to recover before attempting the higher dose again.[12]
-
Establishment of a resistant line: The process is complete when the cells can proliferate steadily at a significantly higher this compound concentration (e.g., 1 µM) compared to the parental line. This can take 6-12 months.
-
Cryopreservation: Cryopreserve the resistant cells at various passages to ensure a backup stock.
-
Maintenance: Maintain the established resistant cell line in a medium containing a constant concentration of this compound to preserve the resistant phenotype.
Protocol 2: Characterization of this compound-Resistant Cell Lines
Once a resistant cell line is established, it is essential to characterize its phenotype and genotype.
1. Assessment of Drug Sensitivity (IC50 Determination)
-
Purpose: To quantify the degree of resistance.
-
Method: Perform a cell viability assay (e.g., MTT, CellTiter-Glo) on both the parental and resistant cell lines.
-
Seed cells in 96-well plates at a predetermined optimal density.
-
After 24 hours, treat the cells with a range of this compound concentrations (e.g., 0.001 to 10 µM).
-
Incubate for 72-96 hours.
-
Measure cell viability according to the assay manufacturer's instructions.
-
Calculate the IC50 values for both cell lines using non-linear regression analysis. A significant increase in the IC50 of the resistant line confirms the resistant phenotype.[5]
-
2. Molecular Analysis of Resistance Mechanisms
-
Purpose: To identify the genetic basis of resistance.
-
Methods:
-
Sanger Sequencing or Next-Generation Sequencing (NGS): Sequence the ALK kinase domain to identify on-target mutations.[13] Whole-exome or RNA sequencing can be used for a broader discovery of both on- and off-target resistance mechanisms.[4][6]
-
Western Blotting: Analyze the protein expression and phosphorylation status of key signaling molecules.
-
ALK and phospho-ALK: To confirm if ALK signaling is reactivated.
-
EGFR, MET, and other RTKs: To investigate bypass track activation.
-
Akt, ERK, and their phosphorylated forms: To assess the activation of downstream PI3K/AKT and RAS/MAPK pathways.[8]
-
-
Fluorescence In Situ Hybridization (FISH) or Quantitative PCR (qPCR): To detect ALK gene amplification.
-
Mandatory Visualizations
Caption: Experimental workflow for developing and characterizing this compound-resistant cell lines.
Caption: Key signaling pathways involved in this compound resistance.
References
- 1. Analysis of this compound analogs reveals a roadmap for targeting diverse compound resistance mutations in ALK-positive lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ALK Resistance Mutations and Efficacy of this compound in Advanced Anaplastic Lymphoma Kinase-Positive Non–Small-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Diverse resistance mechanisms to the third-generation ALK inhibitor this compound in ALK-rearranged lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound Treatment Elicits Multiple On- and Off-Target Mechanisms of Resistance in ALK-Driven Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Diverse Resistance Mechanisms to the Third-Generation ALK Inhibitor this compound in ALK-Rearranged Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Establishment of an acquired this compound-resistant cell line of non-small cell lung cancer and its mediated resistance mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Drug-resistant Cell Lines一Crack the Survival Code of Cancer Cells and Overcome Treatment Barriers [procellsystem.com]
- 13. ascopubs.org [ascopubs.org]
Application Notes and Protocols for In Vitro Cell Viability Assessment of Lorlatinib
Audience: Researchers, scientists, and drug development professionals.
Introduction
Lorlatinib is a potent, third-generation, ATP-competitive small molecule inhibitor of anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 (ROS1) tyrosine kinases.[1][2] It is designed to penetrate the central nervous system and is effective against most known resistance mutations that can develop during treatment with first- and second-generation ALK inhibitors.[1][3] By competitively binding to the ATP-binding pocket of ALK and ROS1, this compound blocks downstream signaling pathways crucial for cell proliferation and survival, such as the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways, ultimately leading to apoptosis in cancer cells dependent on these pathways.[4] These application notes provide detailed protocols for assessing the in vitro cell viability of cancer cell lines, particularly non-small cell lung cancer (NSCLC) lines, in response to this compound treatment using two common methods: the MTT assay and the CellTiter-Glo® Luminescent Cell Viability Assay.
Signaling Pathway of this compound Inhibition
Caption: this compound inhibits ALK/ROS1, blocking downstream PI3K/AKT/mTOR and RAS/MEK/ERK pathways.
Quantitative Data Summary
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various cancer cell lines. These values are indicative of the drug's potency and can be used as a reference for designing dose-response experiments.
| Cell Line | Cancer Type | ALK/ROS1 Status | This compound IC50 (nM) | Reference |
| NCI-H3122 | NSCLC | EML4-ALK v1 | ~1-10 | [5] |
| H2228 | NSCLC | EML4-ALK v3 | ~5-20 | [5] |
| Ba/F3 | Pro-B | EML4-ALK G1202R | 37 | [5] |
| Ba/F3 | Pro-B | EML4-ALK L1196M | 18 | [5] |
| Ba/F3 | Pro-B | EML4-ALK G1202R/L1196M | 1,116 | [5] |
Experimental Workflow
Caption: General workflow for determining this compound's effect on cell viability.
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
This protocol is adapted for determining the viability of adherent non-small cell lung cancer (NSCLC) cell lines (e.g., NCI-H3122) following treatment with this compound. The MTT assay is a colorimetric assay based on the reduction of a yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.[6]
Materials:
-
NCI-H3122 cell line (or other relevant NSCLC cell line)
-
RPMI-1640 medium with 10% Fetal Bovine Serum (FBS)
-
This compound (dissolved in DMSO to create a 10 mM stock solution)
-
96-well flat-bottom sterile cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding: a. Culture NCI-H3122 cells in RPMI-1640 supplemented with 10% FBS at 37°C in a 5% CO₂ incubator. b. Harvest cells during their logarithmic growth phase. c. Perform a cell count and determine viability (should be >90%). d. Seed the cells into a 96-well plate at a density of 5,000 - 10,000 cells per well in 100 µL of culture medium. e. Incubate the plate for 24 hours to allow for cell attachment.
-
This compound Treatment: a. Prepare serial dilutions of this compound from the 10 mM stock solution in culture medium. A typical concentration range to test would be from 0.1 nM to 10 µM. b. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration. c. After 24 hours of cell attachment, carefully remove the medium and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells. d. Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition and Measurement: a. After the 72-hour incubation, add 10 µL of the 5 mg/mL MTT solution to each well.[7] b. Incubate the plate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.[7] c. Carefully remove the medium containing MTT. d. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. e. Gently shake the plate for 15 minutes to ensure complete dissolution. f. Measure the absorbance at 570 nm using a microplate reader.
Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay
This protocol provides a method for determining cell viability by quantifying ATP, which signals the presence of metabolically active cells.[8] The CellTiter-Glo® assay is a homogeneous "add-mix-measure" assay that is more sensitive than colorimetric assays.[9]
Materials:
-
NCI-H3122 cell line (or other relevant NSCLC cell line)
-
RPMI-1640 medium with 10% Fetal Bovine Serum (FBS)
-
This compound (dissolved in DMSO to create a 10 mM stock solution)
-
96-well opaque-walled sterile cell culture plates (suitable for luminescence)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Multichannel pipette
-
Luminometer
Procedure:
-
Cell Seeding: a. Follow the same cell seeding procedure as described in the MTT assay protocol (Step 1), using opaque-walled 96-well plates.
-
This compound Treatment: a. Follow the same this compound treatment procedure as described in the MTT assay protocol (Step 2).
-
CellTiter-Glo® Reagent Addition and Measurement: a. After the 72-hour incubation, equilibrate the 96-well plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.[10] b. Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).[10] c. Mix the contents for 2 minutes on an orbital shaker to induce cell lysis. d. Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.[8] e. Measure the luminescence using a luminometer.
Data Analysis
-
Calculate Percentage Viability:
-
For each this compound concentration, calculate the average absorbance/luminescence.
-
Subtract the average background (medium only) from all readings.
-
Express the viability as a percentage of the vehicle control:
-
% Viability = (Corrected Absorbance/Luminescence of Treated Cells / Corrected Absorbance/Luminescence of Vehicle Control) x 100
-
-
-
Generate Dose-Response Curve and Determine IC50:
-
Plot the percentage viability against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) in a suitable software (e.g., GraphPad Prism) to determine the IC50 value. The IC50 is the concentration of this compound that inhibits 50% of cell viability.
-
References
- 1. boa.unimib.it [boa.unimib.it]
- 2. Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Diverse resistance mechanisms to the third-generation ALK inhibitor this compound in ALK-rearranged lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. promega.in [promega.in]
- 7. researchgate.net [researchgate.net]
- 8. aacrjournals.org [aacrjournals.org]
- 9. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Patient-Derived Xenograft (PDX) Models in Lorlatinib Efficacy Testing
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing patient-derived xenograft (PDX) models for evaluating the efficacy of lorlatinib, a third-generation anaplastic lymphoma kinase (ALK) and ROS1 tyrosine kinase inhibitor. This document includes detailed protocols for the establishment and use of PDX models, data on this compound's efficacy, and visualizations of relevant biological pathways and experimental workflows.
Introduction to this compound and PDX Models
This compound (Lorbrena®) is a highly potent, brain-penetrant tyrosine kinase inhibitor (TKI) effective against a wide range of ALK and ROS1 fusion proteins, including those with mutations that confer resistance to earlier-generation TKIs.[1][2] Patient-derived xenograft (PDX) models, established by implanting fresh tumor tissue from a patient into an immunodeficient mouse, have emerged as a critical preclinical platform.[3][4] These models are known to better recapitulate the heterogeneity and molecular characteristics of the original patient's tumor compared to traditional cell line-derived xenografts, making them more predictive of clinical outcomes.[3][4]
Quantitative Efficacy of this compound in ALK-Positive NSCLC PDX Models
The following tables summarize the efficacy of this compound in various preclinical and clinical settings, providing a reference for expected outcomes in PDX models.
Table 1: Preclinical Efficacy of this compound in PDX and Cell Line Xenograft Models
| Model Type | Cancer Type | ALK Status | This compound Dose | Efficacy Endpoint | Outcome | Reference |
| PDX | NSCLC | ALK-rearranged, crizotinib-resistant | 10 mg/kg, oral, daily | Tumor Growth Inhibition (TGI) | Significant tumor regression | [5] |
| Cell Line Xenograft | NSCLC | EML4-ALK v1 | 1 mg/kg, oral, daily | TGI | >90% | [5] |
| Cell Line Xenograft | NSCLC | EML4-ALK L1196M | 3 mg/kg, oral, daily | TGI | Significant tumor regression | [5] |
| Cell Line Xenograft | NSCLC | EML4-ALK G1202R | 10 mg/kg, oral, daily | TGI | Significant tumor regression | [5] |
Table 2: Clinical Efficacy of this compound in ALK-Positive NSCLC Patients
| Study Phase | Patient Population | This compound Dose | Efficacy Endpoint | Outcome | Reference |
| Phase 3 (CROWN) | Treatment-naïve, advanced ALK+ NSCLC | 100 mg, oral, daily | 5-year Progression-Free Survival (PFS) | 60% | [1][6] |
| Phase 2 | Previously treated with ≥1 ALK TKI | 100 mg, oral, daily | Objective Response Rate (ORR) | 48% | [6] |
| Phase 2 | Brain metastases | 100 mg, oral, daily | Intracranial ORR | 61% | [6] |
| Real-world study | Previously treated with ALK inhibitors | Not specified | Median PFS | 6.2 - 15.2 months | [7] |
| Real-world study (China) | Advanced ALK+ NSCLC | 100 mg, oral, daily | Overall ORR | 49.2% | [8][9] |
Experimental Protocols
Protocol 1: Establishment of Patient-Derived Xenograft (PDX) Models from NSCLC Patient Tumors
This protocol outlines the procedure for creating PDX models from fresh non-small cell lung cancer (NSCLC) tumor tissue.
Materials:
-
Fresh patient tumor tissue (collected in sterile media on ice)
-
Immunodeficient mice (e.g., NOD/SCID, NSG)
-
Sterile surgical instruments
-
Phosphate-buffered saline (PBS)
-
Matrigel (optional)
-
Anesthesia
-
Analgesics
-
Sterile laminar flow hood
Procedure:
-
Tumor Tissue Processing:
-
Within 2 hours of surgical resection, transport the fresh tumor specimen in a sterile container with transport medium on ice.[10]
-
In a sterile laminar flow hood, wash the tumor tissue with cold, sterile PBS to remove any blood clots and non-tumor tissue.
-
Mince the tumor into small fragments of approximately 2-3 mm³.[10]
-
(Optional) Mix the tumor fragments with Matrigel to enhance engraftment rates.
-
-
Implantation:
-
Anesthetize a 6-8 week old immunodeficient mouse.
-
Make a small incision on the flank of the mouse.
-
Create a subcutaneous pocket using blunt dissection.
-
Implant one to two tumor fragments into the subcutaneous pocket.[11]
-
Close the incision with surgical clips or sutures.
-
Administer analgesics as per institutional guidelines.
-
-
Monitoring and Passaging:
-
Monitor the mice at least twice a week for tumor growth, animal health, and signs of distress.
-
Measure tumor dimensions with digital calipers once tumors become palpable.
-
When the tumor volume reaches approximately 1000-1500 mm³, euthanize the mouse.
-
Aseptically resect the tumor. A portion of the tumor can be cryopreserved, fixed for histology, or used for subsequent passaging.
-
For passaging, repeat the processing and implantation steps with the newly harvested tumor tissue. It is recommended to use low-passage tumors (P2-P5) for efficacy studies to maintain the characteristics of the original tumor.[12]
-
Protocol 2: this compound Efficacy Testing in NSCLC PDX Models
This protocol describes the methodology for evaluating the anti-tumor activity of this compound in established PDX models.
Materials:
-
A cohort of mice with established NSCLC PDX tumors (tumor volume 100-200 mm³)
-
This compound
-
Vehicle control (e.g., 0.5% methylcellulose)
-
Dosing equipment (e.g., oral gavage needles)
-
Digital calipers
-
Animal balance
Procedure:
-
Cohort Formation:
-
Once PDX tumors reach an average volume of 100-200 mm³, randomize the mice into treatment and control groups (typically 8-10 mice per group).
-
Record the initial tumor volume and body weight of each mouse.
-
-
Drug Preparation and Administration:
-
Monitoring Tumor Response and Toxicity:
-
Measure tumor volume using digital calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²)/2.
-
Monitor the body weight of the mice 2-3 times per week as an indicator of toxicity.
-
Observe the mice for any clinical signs of adverse effects.
-
-
Data Analysis:
-
Calculate the mean tumor volume for each group at each measurement time point.
-
Determine the Tumor Growth Inhibition (TGI) using the formula: TGI (%) = [1 - (Mean tumor volume of treated group at end of study / Mean tumor volume of control group at end of study)] x 100.
-
Alternatively, use modified Response Evaluation Criteria in Solid Tumors (mRECIST) for preclinical models to categorize response as complete response, partial response, stable disease, or progressive disease.[15][16][17]
-
Protocol 3: Assessment of Tumor Response and Biomarker Analysis
This protocol details the procedures for post-treatment analysis of tumors to understand the mechanisms of action and potential resistance.
Materials:
-
Resected tumors from treated and control mice
-
Formalin or paraformaldehyde for fixation
-
Cryopreservation medium
-
Reagents for DNA/RNA/protein extraction
-
Antibodies for immunohistochemistry (IHC) and western blotting
Procedure:
-
Tumor Harvesting:
-
At the end of the study, euthanize the mice and aseptically resect the tumors.
-
Divide the tumor into sections for different analyses.
-
-
Histological and Immunohistochemical Analysis:
-
Fix a portion of the tumor in 10% neutral buffered formalin for 24-48 hours and then embed in paraffin.
-
Perform Hematoxylin and Eosin (H&E) staining to assess tumor morphology.
-
Conduct IHC for relevant biomarkers such as Ki-67 (proliferation), cleaved caspase-3 (apoptosis), and phosphorylated ALK (target engagement).
-
-
Molecular Analysis:
-
Snap-freeze a portion of the tumor in liquid nitrogen and store at -80°C for molecular analysis.
-
Extract DNA and RNA to perform next-generation sequencing (NGS) or PCR to identify ALK mutations and other genetic alterations that may confer resistance.
-
Extract protein to perform western blotting to analyze the phosphorylation status of ALK and downstream signaling proteins (e.g., AKT, ERK).[5]
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for this compound efficacy testing in PDX models.
ALK Signaling Pathway and this compound Mechanism of Action
Caption: ALK signaling pathway and the inhibitory action of this compound.
Mechanisms of Resistance to this compound
Caption: Overview of mechanisms of acquired resistance to this compound.
References
- 1. Lorbrena Effective as Initial Treatment of ALK-Positive NSCLC - NCI [cancer.gov]
- 2. ALK inhibitors in cancer: mechanisms of resistance and therapeutic management strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Establishment of Patient-Derived Xenografts in Mice [en.bio-protocol.org]
- 5. Diverse resistance mechanisms to the third-generation ALK inhibitor this compound in ALK-rearranged lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound in ALK-positive non-small cell lung cancer: final survival data that reshape the therapeutic landscape - PMC [pmc.ncbi.nlm.nih.gov]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. Real-world analysis of the efficacy and safety of this compound in ALK-positive non-small cell lung cancer patients in China - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Real-world analysis of the efficacy and safety of this compound in ALK-positive non-small cell lung cancer patients in China - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Personalizing non-small cell lung cancer treatment through patient-derived xenograft models: preclinical and clinical factors for consideration - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Establishment of Patient-Derived Xenografts in Mice [bio-protocol.org]
- 12. tumor.informatics.jax.org [tumor.informatics.jax.org]
- 13. bccancer.bc.ca [bccancer.bc.ca]
- 14. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 15. Assessment of Patient-Derived Xenograft Growth and Antitumor Activity: The NCI PDXNet Consensus Recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 16. biorxiv.org [biorxiv.org]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols for Lorlatinib Combination Therapy Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the preclinical evaluation of lorlatinib in combination with other therapeutic agents for the treatment of cancers, particularly anaplastic lymphoma kinase (ALK)-positive non-small cell lung cancer (NSCLC). The protocols outlined below are designed to assess synergistic or additive effects, elucidate mechanisms of action, and provide a rationale for further clinical investigation.
Introduction
This compound is a potent, third-generation, ATP-competitive small-molecule inhibitor of ALK and ROS1 tyrosine kinases.[1][2] It has demonstrated significant efficacy in patients with ALK-positive NSCLC, including those who have developed resistance to first- and second-generation ALK inhibitors.[3][4] However, acquired resistance to this compound inevitably emerges through various mechanisms, including on-target ALK mutations and activation of bypass signaling pathways.[5]
Combining this compound with other targeted agents or chemotherapy presents a promising strategy to overcome or delay the onset of resistance and enhance therapeutic efficacy. This document outlines experimental designs and detailed protocols for in vitro and in vivo studies to evaluate this compound-based combination therapies.
Rationale for this compound Combinations
Preclinical and clinical evidence suggests several rational combination strategies for this compound:
-
Inhibition of Bypass Signaling Pathways: Resistance to this compound can be mediated by the activation of alternative signaling pathways. Combining this compound with inhibitors of these pathways, such as SHP2, mTOR, or MEK, may restore sensitivity.[6][7][8]
-
Overcoming On-Target Resistance: While this compound is effective against many ALK resistance mutations, certain compound mutations can confer resistance. Combining this compound with other ALK inhibitors or agents with different mechanisms of action could address this challenge.
-
Enhancing Apoptotic Cell Death: Combining this compound with agents that promote apoptosis, such as chemotherapy or MDM2 inhibitors, may lead to a more profound and durable anti-tumor response.[5][9]
-
Targeting the Tumor Microenvironment: Combining this compound with agents that modulate the tumor microenvironment, such as immunotherapy, could enhance the anti-tumor immune response.
In Vitro Experimental Design and Protocols
Cell Lines and Culture
A panel of well-characterized cancer cell lines should be used, including those sensitive and resistant to this compound. For ALK-positive NSCLC, suitable cell lines include:
-
H3122: EML4-ALK variant 1, sensitive to ALK inhibitors.
-
STE-1: EML4-ALK variant 2, sensitive to ALK inhibitors.
-
H2228: EML4-ALK variant 3, sensitive to ALK inhibitors.
-
This compound-Resistant Derivatives: Generation of this compound-resistant cell lines through long-term exposure to escalating drug concentrations.
Cells should be cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.[10]
Cell Viability Assays
To determine the cytotoxic or cytostatic effects of single agents and combinations, cell viability assays are performed. The MTS or Alamar Blue assays are commonly used methods.
Protocol: MTS Cell Viability Assay [10][11]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate overnight to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of this compound and the combination agent(s) in culture medium. Treat cells with single agents or in combination at various concentrations. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 72 hours.
-
MTS Reagent Addition: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.[12]
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[10]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 (half-maximal inhibitory concentration) values for each agent and combination.
Synergy Analysis
The combination index (CI) method of Chou and Talalay is a widely accepted method to quantify drug interactions.[13]
Protocol: Synergy Analysis
-
Data Acquisition: Generate dose-response curves for each drug alone and in combination using a fixed-ratio or checkerboard matrix design in the cell viability assay.
-
CI Calculation: Use software such as CompuSyn or SynergyFinder to calculate CI values.[14]
-
CI < 1 indicates synergy.
-
CI = 1 indicates an additive effect.
-
CI > 1 indicates antagonism.
-
-
Isobologram Analysis: Generate isobolograms to visualize the synergistic, additive, or antagonistic effects.[15]
Western Blot Analysis
Western blotting is used to investigate the effects of drug combinations on key signaling pathways.
Protocol: Western Blotting for ALK Signaling [16][17]
-
Cell Lysis: Treat cells with this compound, the combination agent, or the combination for the desired time points. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies against key proteins in the ALK signaling pathway (e.g., p-ALK, total ALK, p-STAT3, total STAT3, p-AKT, total AKT, p-ERK, total ERK).[18] Subsequently, incubate with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an ECL detection reagent and an imaging system.
-
Quantification: Densitometry analysis can be performed to quantify changes in protein expression and phosphorylation.
Apoptosis Assays
To determine if the combination treatment induces programmed cell death, apoptosis assays are performed. Annexin V staining followed by flow cytometry is a standard method.[19]
Protocol: Annexin V Apoptosis Assay [19][20]
-
Cell Treatment: Treat cells with single agents or the combination for 24-48 hours.
-
Cell Staining: Harvest the cells and wash with PBS. Resuspend the cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and propidium iodide (PI).
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and live cells.
In Vivo Experimental Design and Protocols
Animal Models
Patient-derived xenograft (PDX) models or cell line-derived xenograft (CDX) models are commonly used to evaluate the efficacy of drug combinations in vivo.[21] Transgenic mouse models that recapitulate EML4-ALK-positive NSCLC are also valuable tools.[22][23]
Protocol: ALK-Positive NSCLC Xenograft Model [24]
-
Animal Housing: House immunodeficient mice (e.g., nude or NOD-SCID) in a pathogen-free environment.
-
Tumor Implantation: Subcutaneously inject ALK-positive NSCLC cells (e.g., H3122) into the flank of the mice.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers twice a week.
-
Randomization: When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups.
Drug Administration and Dosing
-
Formulation: Prepare this compound and the combination agent(s) in appropriate vehicles for oral gavage or intraperitoneal injection.
-
Dosing Schedule: Administer drugs according to a predetermined schedule (e.g., daily, twice daily, or intermittently). The dosing and schedule should be based on preclinical pharmacokinetic and pharmacodynamic data.
-
Treatment Groups: Include the following treatment groups:
-
Vehicle control
-
This compound alone
-
Combination agent alone
-
This compound + combination agent
-
Efficacy Endpoints
-
Tumor Growth Inhibition: Measure tumor volume throughout the study. Calculate the tumor growth inhibition (TGI) for each treatment group.
-
Survival Analysis: Monitor the survival of the animals and perform Kaplan-Meier survival analysis.
-
Body Weight: Monitor the body weight of the animals as an indicator of toxicity.
Pharmacodynamic and Biomarker Analysis
Protocol: Immunohistochemistry (IHC) [25][26]
-
Tissue Collection: At the end of the study, collect tumor tissues and fix them in formalin.
-
Paraffin Embedding and Sectioning: Embed the fixed tissues in paraffin and cut thin sections.
-
Staining: Perform IHC staining for biomarkers of interest, such as p-ALK, Ki-67 (proliferation marker), and cleaved caspase-3 (apoptosis marker).[27]
-
Analysis: Quantify the staining intensity and the percentage of positive cells.
Data Presentation
Summarize all quantitative data into clearly structured tables for easy comparison.
Table 1: In Vitro Cell Viability (IC50 Values in µM)
| Cell Line | This compound | Combination Agent X | This compound + Agent X (1:1 Ratio) |
| H3122 | 0.05 | 1.2 | 0.02 |
| H3122-LR | 2.5 | 1.5 | 0.8 |
Table 2: In Vivo Tumor Growth Inhibition
| Treatment Group | Mean Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) |
| Vehicle | 1500 ± 250 | - |
| This compound (10 mg/kg) | 800 ± 150 | 46.7 |
| Agent X (20 mg/kg) | 1200 ± 200 | 20.0 |
| This compound + Agent X | 300 ± 80 | 80.0 |
Visualizations
Signaling Pathway Diagram
Caption: this compound inhibits the ALK signaling pathway.
Experimental Workflow Diagram
References
- 1. blog.cellsignal.com [blog.cellsignal.com]
- 2. mdpi.com [mdpi.com]
- 3. This compound: an additional option for ALK-positive non-small cell lung cancer? - Mogenet - Translational Lung Cancer Research [tlcr.amegroups.org]
- 4. This compound for the treatment of ALK-positive metastatic non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Combination Therapies Targeting ALK-aberrant Neuroblastoma in Preclinical Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. SHP2 Inhibition Sensitizes Diverse Oncogene-Addicted Solid Tumors to Re-treatment with Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Facebook [cancer.gov]
- 9. Combination Therapies Targeting ALK-aberrant Neuroblastoma in Preclinical Models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 2.3. Cell lines and cell viability assay [bio-protocol.org]
- 11. researchgate.net [researchgate.net]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. criver.com [criver.com]
- 14. Methods for High-throughput Drug Combination Screening and Synergy Scoring | Springer Nature Experiments [experiments.springernature.com]
- 15. Quantitative Methods for Assessing Drug Synergism - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. ALK Activation Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]
- 19. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method [bio-protocol.org]
- 20. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method [en.bio-protocol.org]
- 21. researchgate.net [researchgate.net]
- 22. Establishment of a Conditional Transgenic Mouse Model Recapitulating EML4-ALK-Positive Human Non-Small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. A mouse model for EML4-ALK-positive lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Durable responses to alectinib in murine models of EML4-ALK lung cancer requires adaptive immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Multiplex Immunohistochemistry Staining for Paraffin-embedded Lung Cancer Tissue [jove.com]
- 26. Immunohistochemical analysis of lung tissue [protocols.io]
- 27. atsjournals.org [atsjournals.org]
Application Notes and Protocols: ALK Phosphorylation Inhibition Assay with Lorlatinib
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that, when constitutively activated through genetic alterations such as chromosomal rearrangements, acts as a potent oncogenic driver in various cancers, most notably non-small cell lung cancer (NSCLC).[1] This aberrant ALK activity triggers downstream signaling cascades, including the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways, promoting uncontrolled cell proliferation and survival.[2] Lorlatinib is a third-generation, ATP-competitive, and highly potent small molecule inhibitor of ALK and ROS1 tyrosine kinases.[1][3] It is designed to be effective against a wide range of ALK resistance mutations that can emerge during treatment with earlier-generation ALK inhibitors and to penetrate the blood-brain barrier.[2][4]
This document provides detailed protocols for assessing the inhibitory activity of this compound on ALK phosphorylation in a cell-based context using two common methods: Western blotting and Enzyme-Linked Immunosorbent Assay (ELISA). These assays are fundamental for characterizing the potency and cellular efficacy of this compound and other potential ALK inhibitors.
ALK Signaling Pathway and this compound Inhibition
Aberrant ALK fusion proteins lead to the constitutive activation of downstream signaling pathways that are crucial for cell growth and survival.[2] this compound functions by binding to the ATP-binding pocket of the ALK tyrosine kinase, which inhibits its catalytic activity and blocks the phosphorylation of downstream signaling molecules.[2]
References
Application Notes and Protocols: Modeling Lorlatinib Resistance Mutations using CRISPR/Cas9
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lorlatinib is a potent, third-generation anaplastic lymphoma kinase (ALK) tyrosine kinase inhibitor (TKI) that has demonstrated significant clinical efficacy in patients with ALK-rearranged non-small cell lung cancer (NSCLC).[1][2][3] It is particularly effective against most known single ALK resistance mutations that develop after treatment with first- and second-generation TKIs.[2][4] However, as with other targeted therapies, acquired resistance to this compound inevitably emerges, posing a significant clinical challenge.[1][4]
Resistance to this compound can be mediated by two main mechanisms:
-
On-target resistance: This involves the acquisition of secondary or compound mutations within the ALK kinase domain itself, which prevent this compound from binding effectively.[1][5][6] Common mutations include G1202R, I1171N/S/T, and various compound mutations (e.g., G1202R/L1196M).[1][5][7]
-
Off-target resistance: This occurs through the activation of alternative signaling pathways that bypass the need for ALK signaling, thereby rendering the cells insensitive to ALK inhibition.[8][9][10][11] Key bypass pathways implicated in this compound resistance include the activation of EGFR and MET signaling.[8][9][10][12][13]
The CRISPR/Cas9 gene-editing technology provides a powerful tool to model these resistance mechanisms in a controlled laboratory setting. By precisely introducing specific mutations into cancer cell lines, researchers can create robust models to study the molecular drivers of resistance, screen for novel therapeutic strategies, and develop next-generation inhibitors.[14][15]
This application note provides detailed protocols for using CRISPR/Cas9 to generate this compound resistance mutations in cancer cell lines and methodologies for characterizing the resulting phenotypes.
Data Presentation: Quantitative Analysis of this compound Resistance
The following tables summarize the half-maximal inhibitory concentration (IC50) values of various ALK TKIs against different single and compound ALK mutations, providing a quantitative measure of resistance.
Table 1: Cellular IC50 Values (nM) of FDA-Approved ALK TKIs Against Clinical Compound ALK Mutations [1]
| ALK Mutation | Crizotinib | Ceritinib | Alectinib | Brigatinib | This compound |
| G1202R+L1196M | >5000 | >5000 | >5000 | >5000 | 2253 |
| G1202R+C1156Y | >5000 | >5000 | >5000 | >5000 | >5000 |
| G1202R+G1269A | >5000 | >5000 | >5000 | >5000 | 363 |
| I1171N+L1196M | 1085 | 114 | >5000 | 211 | 240 |
| C1156Y+L1198F | 158 | >5000 | >5000 | >5000 | >5000 |
Table 2: this compound IC50 Values (nM) in Ba/F3 Cells Expressing Various EML4-ALK Mutations [7]
| EML4-ALK Variant | Non-mutant | L1196M | G1202R | G1202R/L1196M |
| IC50 (nM) | 10 | 12 | 46 | 1000 |
Signaling Pathways in this compound Resistance
Understanding the signaling pathways involved in both ALK-dependent and bypass track resistance is crucial for developing effective therapeutic strategies.
Caption: Canonical ALK signaling pathway and the inhibitory action of this compound.
Caption: Bypass signaling pathways (EGFR and MET) mediating this compound resistance.
Experimental Workflows and Protocols
Overall Experimental Workflow
The following diagram illustrates the general workflow for generating and characterizing this compound-resistant cell lines using CRISPR/Cas9.
Caption: Workflow for generating and validating this compound-resistant cell models.
Protocol 1: Generation of this compound-Resistant Mutations using CRISPR/Cas9
This protocol describes the generation of specific point mutations in the ALK gene. A similar strategy can be adapted for other genes like EGFR or MET.
Materials:
-
Target cancer cell line (e.g., H3122, Ba/F3 expressing EML4-ALK)
-
Lentiviral vectors for Cas9 and gRNA expression (e.g., pLentiCRISPRv2)
-
Single-stranded oligodeoxynucleotide (ssODN) repair template containing the desired mutation
-
Lipofectamine 3000 or other transfection reagent
-
Puromycin or other selection agent
-
Culture medium and supplements
-
96-well plates for single-cell cloning
-
Genomic DNA extraction kit
-
PCR reagents and primers flanking the target site
-
Sanger sequencing service
Methodology:
-
gRNA Design:
-
Design a guide RNA (gRNA) that targets a region as close as possible to the desired mutation site in the ALK gene.
-
Use online tools (e.g., CHOPCHOP, CRISPOR) to design gRNAs with high on-target and low off-target scores.
-
Synthesize and clone the gRNA sequence into a suitable lentiviral vector that also expresses Cas9.[14]
-
-
ssODN Repair Template Design:
-
Design a single-stranded oligodeoxynucleotide (ssODN) of approximately 100-200 nucleotides.
-
Center the desired point mutation within the ssODN.
-
Introduce silent mutations in the PAM site or gRNA recognition sequence to prevent re-cutting by Cas9 after homology-directed repair (HDR).
-
The ssODN should be homologous to the target strand.
-
-
Transfection:
-
Seed the target cells in a 6-well plate to be 70-80% confluent on the day of transfection.
-
Co-transfect the cells with the Cas9-gRNA plasmid and the ssODN repair template using Lipofectamine 3000 according to the manufacturer's protocol.[14]
-
-
Selection and Clonal Expansion:
-
48 hours post-transfection, begin selection with the appropriate antibiotic (e.g., puromycin).
-
After selection, perform single-cell sorting into 96-well plates using fluorescence-activated cell sorting (FACS) or limiting dilution to isolate individual clones.
-
Expand the single-cell clones.
-
-
Validation of Mutation:
-
Extract genomic DNA from the expanded clones.
-
Perform PCR to amplify the target region of the ALK gene.
-
Purify the PCR product and send for Sanger sequencing to confirm the presence of the desired point mutation.[14]
-
Protocol 2: Cell Viability Assay for IC50 Determination
This protocol is used to determine the concentration of this compound required to inhibit the growth of the engineered cells by 50% (IC50).
Materials:
-
Parental and CRISPR-edited resistant cell lines
-
This compound (and other TKIs as needed)
-
96-well cell culture plates
-
Culture medium
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar reagent
-
Plate reader capable of measuring luminescence
Methodology:
-
Cell Seeding:
-
Seed the parental and resistant cells in 96-well plates at an appropriate density (e.g., 2,000-5,000 cells/well) in 100 µL of culture medium.
-
Allow cells to attach overnight.
-
-
Drug Treatment:
-
Prepare a serial dilution of this compound in culture medium. A typical concentration range would be from 0.01 nM to 10,000 nM.
-
Add 100 µL of the drug dilutions to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubate the plates for 72 hours at 37°C and 5% CO2.
-
-
Viability Measurement:
-
After the incubation period, allow the plates to equilibrate to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the luminescence readings to the vehicle control to obtain the percentage of cell viability.
-
Plot the percentage of viability against the log of the drug concentration.
-
Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) in software like GraphPad Prism to calculate the IC50 value.
-
Protocol 3: Western Blot Analysis of Signaling Pathways
This protocol is used to assess the phosphorylation status of key proteins in the ALK, EGFR, and MET signaling pathways, providing insight into their activation state.
Materials:
-
Parental and resistant cell lines
-
This compound and other relevant inhibitors
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-ALK, anti-total-ALK, anti-phospho-EGFR, anti-total-EGFR, anti-phospho-MET, anti-total-MET, anti-phospho-ERK, anti-total-ERK, anti-phospho-AKT, anti-total-AKT, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Methodology:
-
Cell Lysis:
-
Treat cells with this compound or other inhibitors at the desired concentrations for a specified time (e.g., 3 hours).[16]
-
Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Apply ECL substrate to the membrane.
-
Visualize the protein bands using an imaging system.
-
Analyze band intensities to determine the relative phosphorylation levels of the target proteins. GAPDH or total protein levels are used as loading controls.
-
Conclusion
The use of CRISPR/Cas9 to engineer specific this compound resistance mutations provides an invaluable platform for investigating the complex mechanisms of drug resistance. The detailed protocols and workflows presented here offer a comprehensive guide for researchers to develop and characterize robust in vitro models. These models are essential for dissecting the signaling pathways that drive resistance, identifying novel therapeutic targets, and ultimately developing strategies to overcome this compound resistance in the clinic. The combination of precise gene editing with detailed phenotypic and molecular characterization will continue to advance our understanding of targeted therapy resistance and pave the way for more effective cancer treatments.
References
- 1. Analysis of this compound analogs reveals a roadmap for targeting diverse compound resistance mutations in ALK-positive lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ALK Resistance Mutations and Efficacy of this compound in Advanced Anaplastic Lymphoma Kinase-Positive Non–Small-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Targeting drug-resistant mutations in ALK - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Mechanisms of Resistance to ALK Inhibitors and Corresponding Treatment Strategies in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. aacrjournals.org [aacrjournals.org]
- 10. MET Alterations are a Recurring and Actionable Resistance Mechanism in ALK-Positive Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Anti-EGFR therapy can overcome acquired resistance to the third-generation ALK-tyrosine kinase inhibitor this compound mediated by activation of EGFR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Adaptive resistance to this compound via EGFR signaling in ALK-rearranged lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Diverse resistance mechanisms to the third-generation ALK inhibitor this compound in ALK-rearranged lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols for Radiolabeling Lorlatinib for In Vivo Imaging Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lorlatinib is a potent, third-generation, brain-penetrant inhibitor of anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 (ROS1) tyrosine kinases.[1][2][3] It is effective in treating non-small cell lung cancer (NSCLC), including cases with brain metastases, a common site of disease progression.[4][5][6][7][8] Positron Emission Tomography (PET) is a non-invasive imaging technique that allows for the quantitative assessment of drug distribution and target engagement in vivo. Radiolabeling this compound with positron-emitting isotopes, such as Carbon-11 ([¹¹C]) and Fluorine-18 ([¹⁸F]), enables the study of its pharmacokinetics, biodistribution, and particularly its penetration of the blood-brain barrier (BBB).[9][10][11][12] These studies are crucial for optimizing therapeutic strategies and understanding drug resistance mechanisms.
These application notes provide detailed protocols for the synthesis of [¹¹C]this compound and [¹⁸F]this compound and their use in preclinical PET imaging studies, based on established methodologies.[9][13]
Signaling Pathway of this compound
This compound targets the ALK and ROS1 signaling pathways, which are constitutively activated in certain cancers due to genetic rearrangements. The diagram below illustrates the mechanism of action of this compound in inhibiting these pathways.
Caption: this compound inhibits the ALK/ROS1 receptor, blocking downstream signaling for cell proliferation.
Radiolabeling Protocols
[¹¹C]this compound Synthesis
The radiosynthesis of [¹¹C]this compound is achieved via a multi-step automated process.[9][13] The key steps involve the production of [¹¹C]methyl iodide, followed by a methylation reaction and subsequent deprotection.
Experimental Workflow for [¹¹C]this compound Synthesis
Caption: Automated synthesis workflow for the production of [¹¹C]this compound.
Protocol:
-
[¹¹C]CO₂ Production: [¹¹C]CO₂ is produced via the ¹⁴N(p,α)¹¹C nuclear reaction in a cyclotron.
-
Conversion to [¹¹C]CH₃I: The [¹¹C]CO₂ is converted to [¹¹C]methyl iodide ([¹¹C]CH₃I) using a gas-phase iodination method.
-
Methylation: The desmethyl precursor of this compound is reacted with [¹¹C]CH₃I in a suitable solvent (e.g., DMF) in the presence of a base (e.g., NaOH) at an elevated temperature.
-
Deprotection: The protecting groups on the methylated intermediate are removed. For instance, Boc groups can be deprotected using an acidic solution (e.g., HCl in ethanol) at high temperature.[13]
-
Purification: The crude product is purified using semi-preparative High-Performance Liquid Chromatography (HPLC).
-
Formulation: The final product is reformulated in a physiologically compatible solution (e.g., 10% ethanol in saline) for in vivo administration.[13]
[¹⁸F]this compound Synthesis
The synthesis of [¹⁸F]this compound utilizes a spirocyclic iodonium ylide precursor for radiofluorination.[9][12]
Experimental Workflow for [¹⁸F]this compound Synthesis
Caption: Radiosynthesis workflow for the production of [¹⁸F]this compound.
Protocol:
-
[¹⁸F]Fluoride Production: [¹⁸F]Fluoride is produced via the ¹⁸O(p,n)¹⁸F nuclear reaction in a cyclotron using enriched [¹⁸O]water.
-
[¹⁸F]Fluoride Activation: The aqueous [¹⁸F]fluoride is trapped on an anion exchange resin, eluted with a solution of a phase transfer catalyst (e.g., Kryptofix 2.2.2) and potassium carbonate, and then dried azeotropically.
-
Radiofluorination: The dried, activated [¹⁸F]fluoride is reacted with the spirocyclic iodonium ylide precursor of this compound in a suitable solvent (e.g., DMSO) at an elevated temperature.
-
Purification: The reaction mixture is purified by semi-preparative HPLC.
-
Formulation: The collected fraction containing [¹⁸F]this compound is reformulated into a sterile, injectable solution.
Quantitative Data Summary
The following tables summarize the key quantitative data from the radiolabeling and initial in vivo evaluation of [¹¹C]this compound and [¹⁸F]this compound.
Table 1: Radiosynthesis and Quality Control Data
| Radiotracer | Precursor | Radiochemical Yield (RCY, decay-corrected) | Molar Activity (Aₘ) | Radiochemical Purity | Synthesis Time |
| [¹¹C]this compound | Desmethyl-lorlatinib | 17% | 3 Ci/µmol | >95% | 50 min |
| [¹⁸F]this compound | Spirocyclic Iodonium Ylide | Good | N/A | N/A | N/A |
Data for [¹¹C]this compound sourced from Collier et al., 2017.[13] Data for [¹⁸F]this compound was qualitatively described as having good yields.[9][12]
Table 2: Preclinical PET Imaging Data for [¹¹C]this compound
| Animal Model | Tumor Model | Tumor Uptake | Brain Uptake (Peak SUV) | Key Finding |
| Rodent | H3122 (EML4-ALK positive) xenografts | Reasonable uptake, plateaued around 30 min | N/A | Demonstrated tumor targeting |
| Non-human Primate | Normal | N/A | >2 (cerebellum) at ~10 min post-injection | Confirmed high brain permeability |
Data sourced from Collier et al., 2017 and subsequent analyses.[9][12][13]
In Vivo Imaging Protocol
The following is a general protocol for preclinical PET imaging with radiolabeled this compound.
Protocol:
-
Animal Preparation: Animals (e.g., mice with tumor xenografts or non-human primates) are anesthetized for the duration of the imaging session. Body temperature should be maintained.
-
Radiotracer Administration: A known quantity of the radiolabeled this compound is administered intravenously via a tail vein catheter (for rodents) or a peripheral vein.
-
PET Scan Acquisition: A dynamic PET scan is initiated immediately after radiotracer injection and acquired for a specified duration (e.g., 60-90 minutes). For biodistribution studies, whole-body static scans can be performed at various time points post-injection.
-
Image Reconstruction and Analysis: The PET data is reconstructed using appropriate algorithms, correcting for attenuation, scatter, and radioactive decay. Regions of interest (ROIs) are drawn on the images to quantify the radiotracer concentration in various tissues, including the tumor and the brain.
-
Data Expression: The uptake of the radiotracer in different tissues can be expressed as a percentage of the injected dose per gram of tissue (%ID/g) or as a Standardized Uptake Value (SUV).
Conclusion
The radiolabeling of this compound with Carbon-11 and Fluorine-18 provides valuable tools for in vivo imaging studies. These radiotracers have been successfully synthesized and used to demonstrate target engagement in tumors and, significantly, to confirm the high brain permeability of this compound in preclinical models.[9][10][11][12] The protocols and data presented here serve as a guide for researchers aiming to utilize PET imaging to further investigate the pharmacology of this compound and other kinase inhibitors in oncology and neuroscience.
References
- 1. Evaluation of this compound Cerebrospinal Fluid Concentrations in Relation to Target Concentrations for Anaplastic Lymphoma Kinase (ALK) Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of the absolute oral bioavailability of the anaplastic lymphoma kinase/c-ROS oncogene 1 kinase inhibitor this compound in healthy participants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Exposure‐Response Analyses for Safety and Efficacy in a Phase I/II Trial to Support Benefit–Risk Assessment in Non‐Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Brain Penetration of this compound: Cumulative Incidences of CNS and Non-CNS Progression with this compound in Patients with Previously Treated ALK-Positive Non-Small-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lorbrena Effective as Initial Treatment of ALK-Positive NSCLC - NCI [cancer.gov]
- 6. Real-world analysis of the efficacy and safety of this compound in ALK-positive non-small cell lung cancer patients in China - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An International Real-World Analysis of the Efficacy and Safety of this compound Through Early or Expanded Access Programs in Patients With Tyrosine Kinase Inhibitor-Refractory ALK-Positive or ROS1-Positive NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Real-world analysis of the efficacy and safety of this compound in ALK-positive non-small cell lung cancer patients in China - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and preliminary PET imaging of 11C and 18F isotopologues of the ROS1/ALK inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and preliminary PET imaging of 11C and 18F isotopologues of the ROS1/ALK inhibitor this compound [dash.harvard.edu]
- 11. researchgate.net [researchgate.net]
- 12. Brain Penetration of the ROS1/ALK Inhibitor this compound Confirmed by PET - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and preliminary PET imaging of 11C and 18F isotopologues of the ROS1/ALK inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Investigating Acquired Resistance to Lorlatinib
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the mechanisms of acquired resistance to the ALK inhibitor, lorlatinib.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of acquired resistance to this compound?
Acquired resistance to this compound can be broadly categorized into two main types:
-
ALK-dependent (On-target) mechanisms: These involve genetic alterations within the ALK gene itself, primarily secondary mutations in the ALK kinase domain. While this compound is effective against most single ALK mutations that confer resistance to earlier-generation ALK inhibitors, sequential therapy can lead to the development of compound mutations (two or more mutations on the same allele) that reduce this compound's efficacy.[1][2][3]
-
ALK-independent (Off-target) mechanisms: These mechanisms involve the activation of alternative signaling pathways that bypass the need for ALK signaling for cell survival and proliferation.[3][4] Common bypass pathways include the activation of EGFR, PI3K/AKT, and RAS/MAPK signaling.[4][5] Other off-target mechanisms include histologic transformation, such as epithelial-to-mesenchymal transition (EMT), and loss-of-function mutations in tumor suppressor genes like NF2.[6][7][8]
Q2: What are the most common ALK compound mutations that confer resistance to this compound?
Several compound mutations in the ALK kinase domain have been identified in patients who have developed resistance to this compound. Some of the most frequently reported and highly resistant mutations include:
-
I1171N + L1196M[3]
The G1202R+L1196M compound mutation is noted to be particularly resistant to all currently approved ALK TKIs.[1][9]
Q3: How does the treatment line in which this compound is used affect the mechanisms of resistance?
The mechanisms of resistance to this compound can differ depending on whether it is used as a first-line treatment or after sequential therapy with other ALK inhibitors.
-
First-line this compound: Resistance is more commonly driven by alterations in bypass signaling pathways rather than the development of ALK mutations.[1][9]
-
Sequential this compound (after other ALK TKIs): There is a higher frequency of on-target resistance, with up to half of patients developing ALK kinase domain mutations, often as compound mutations.[1][9]
Q4: What experimental models are commonly used to study this compound resistance?
-
In vitro models:
-
Ba/F3 cells: These are murine pro-B cells that are dependent on IL-3 for survival. They can be engineered to express various EML4-ALK fusion variants and are a valuable tool for studying the sensitivity of different ALK mutations to TKIs.[11]
-
Patient-derived cell lines: Cell lines established from tumor biopsies of patients who have developed resistance to this compound provide a clinically relevant model to investigate resistance mechanisms.[6][7][10]
-
-
In vivo models:
-
Patient-derived xenografts (PDX): Tumor fragments from patients are implanted into immunodeficient mice. These models can recapitulate the patient's tumor microenvironment and are useful for studying resistance and testing novel therapeutic strategies.[7]
-
Troubleshooting Guides
Problem 1: Difficulty establishing a this compound-resistant cell line.
| Possible Cause | Troubleshooting Step |
| This compound concentration is too high. | Start with a this compound concentration close to the IC50 of the parental cell line and gradually increase the concentration as cells adapt.[4] |
| Cell viability is too low. | Ensure optimal cell culture conditions. Monitor cell health and viability frequently using methods like Trypan Blue exclusion. |
| Heterogeneous cell population. | Consider single-cell cloning to isolate and expand resistant populations. |
| Incorrect assessment of resistance. | Confirm resistance by performing a dose-response curve and comparing the IC50 of the resistant line to the parental line. |
Problem 2: Inconsistent results in cell viability assays.
| Possible Cause | Troubleshooting Step |
| Inaccurate cell seeding density. | Ensure a consistent number of viable cells are seeded in each well. Perform a cell count immediately before plating. |
| Uneven drug distribution. | Mix the drug-containing media thoroughly before adding to the wells. |
| Edge effects in multi-well plates. | Avoid using the outer wells of the plate, or fill them with sterile PBS to maintain humidity. |
| Reagent variability. | Use fresh reagents and ensure the viability assay reagent (e.g., CellTiter-Glo) is properly equilibrated to room temperature before use. |
Problem 3: Unable to detect ALK mutations in resistant clones.
| Possible Cause | Troubleshooting Step |
| Resistance is ALK-independent. | Investigate the activation of bypass signaling pathways (e.g., EGFR, MET, PI3K/AKT, MAPK) via Western blot or phospho-RTK arrays.[4][5] |
| Mutation is in a low percentage of the cell population. | Use a highly sensitive detection method like next-generation sequencing (NGS) with sufficient sequencing depth.[12] |
| Poor DNA/RNA quality. | Ensure high-quality nucleic acid extraction from your cell pellets or tissue samples. |
| Limitations of the detection method. | Sanger sequencing may not be sensitive enough to detect low-frequency mutations. Consider using NGS or digital droplet PCR (ddPCR). |
Data Presentation: this compound IC50 Values for ALK Compound Mutations
The following table summarizes the half-maximal inhibitory concentration (IC50) of this compound against various ALK compound mutations, providing a quantitative measure of resistance.
| ALK Mutation | This compound IC50 (nmol/L) | Reference |
| G1202R + L1196M | 1000 | [1][9] |
Note: IC50 values can vary depending on the experimental system (e.g., Ba/F3 cells, patient-derived cells) and assay conditions.
Experimental Protocols
1. Generation of this compound-Resistant Cell Lines
This protocol describes a general method for generating this compound-resistant cancer cell lines in vitro.
Materials:
-
Parental cancer cell line (e.g., ALK-positive NSCLC cell line)
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
Trypan Blue solution
-
Cell culture flasks and plates
Procedure:
-
Culture the parental cell line in complete medium.
-
Determine the IC50 of this compound for the parental cell line using a cell viability assay.
-
Begin by continuously exposing the parental cells to this compound at a concentration equal to or slightly above the IC50.
-
Monitor the cells for growth and viability. Initially, a significant portion of the cells may die.
-
When the cells resume proliferation at a rate comparable to the parental cells, gradually increase the concentration of this compound.[4]
-
Repeat this process of stepwise dose escalation until the cells are able to proliferate in the presence of a high concentration of this compound (e.g., 1 µM).
-
At this point, the cell line is considered this compound-resistant.
-
Confirm the resistant phenotype by performing a cell viability assay and comparing the IC50 to the parental cell line.
-
Cryopreserve aliquots of the resistant cell line at various passages.
2. Cell Viability Assay (Using CellTiter-Glo®)
This protocol outlines the steps for assessing cell viability after treatment with this compound.
Materials:
-
Parental and this compound-resistant cell lines
-
Complete cell culture medium
-
This compound stock solution
-
96-well white-walled plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Luminometer
Procedure:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well white-walled plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add the medium containing the various concentrations of this compound. Include wells with vehicle control (DMSO).
-
Incubate the plate for the desired treatment duration (e.g., 72 hours).
-
Allow the plate to equilibrate to room temperature for approximately 30 minutes.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.[7]
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Calculate cell viability as a percentage of the vehicle-treated control and plot the dose-response curve to determine the IC50.
3. Western Blot Analysis of ALK Signaling Pathways
This protocol is for detecting the phosphorylation status of ALK and downstream signaling proteins.
Materials:
-
Cell lysates from parental and resistant cells (treated with or without this compound)
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., phospho-ALK, total ALK, phospho-AKT, total AKT, phospho-ERK, total ERK, β-actin)[13]
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Imaging system
Procedure:
-
Prepare cell lysates and determine protein concentration.
-
Normalize protein concentrations and add Laemmli sample buffer. Boil the samples at 95-100°C for 5 minutes.[13]
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.[13]
-
Transfer the separated proteins to a PVDF membrane.[13]
-
Block the membrane with blocking buffer for 1 hour at room temperature.[13]
-
Incubate the membrane with the primary antibody overnight at 4°C.[13]
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.[13]
-
Wash the membrane with TBST.
-
Apply ECL detection reagent and capture the chemiluminescent signal.[13]
-
If necessary, strip the membrane and re-probe with other antibodies (e.g., for total protein or a loading control).[13]
Visualizations
Caption: Development of ALK-dependent resistance to this compound.
Caption: ALK-independent resistance via bypass signaling pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. Analysis of this compound analogs reveals a roadmap for targeting diverse compound resistance mutations in ALK-positive lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms of Resistance to ALK Inhibitors and Corresponding Treatment Strategies in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. This compound Treatment Elicits Multiple On- and Off-Target Mechanisms of Resistance in ALK-Driven Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Diverse Resistance Mechanisms to the Third-Generation ALK Inhibitor this compound in ALK-Rearranged Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Diverse resistance mechanisms to the third-generation ALK inhibitor this compound in ALK-rearranged lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Sequential ALK Inhibitors Can Select for this compound-Resistant Compound ALK Mutations in ALK-Positive Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Testing Guidelines [rethinkingnsclc.com]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Investigating Lorlatinib Off-Target Kinase Inhibition
Welcome to the technical support center for researchers investigating the off-target kinase inhibition of lorlatinib. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound? A1: this compound is an ATP-competitive small-molecule inhibitor of Anaplastic Lymphoma Kinase (ALK) and C-ros oncogene 1 (ROS1) receptor tyrosine kinases.[1] It is a third-generation inhibitor specifically designed to penetrate the central nervous system and overcome known resistance mutations that arise after treatment with first- and second-generation ALK inhibitors.[1][2]
Q2: Why is it important to investigate the off-target effects of this compound? A2: Investigating off-target effects is crucial for several reasons:
-
Understanding Unexpected Phenotypes: Off-target inhibition can lead to unexpected biological responses or toxicity in cellular models and in vivo, which are unrelated to the inhibition of ALK or ROS1.
-
Deconvoluting Resistance Mechanisms: Resistance to this compound can be driven by on-target ALK mutations or by off-target mechanisms, such as the activation of bypass signaling pathways (e.g., PI3K/AKT, RAS/MAPK).[2][3][4] Identifying off-target interactions helps to understand and overcome this resistance.
-
Ensuring Therapeutic Specificity: While preclinical studies indicate this compound is highly selective, confirming its activity profile in your specific experimental system is essential for accurate data interpretation.[5] Using the inhibitor at concentrations well above the IC50 for its primary target increases the likelihood of engaging lower-affinity off-target kinases.[6]
Q3: How can I begin to distinguish between on-target and off-target effects in my experiments? A3: A multi-step approach is recommended to differentiate on-target from off-target effects:[6]
-
Dose-Response Analysis: Perform experiments across a wide range of this compound concentrations. On-target effects should manifest at concentrations consistent with its known potency against ALK/ROS1, while off-target effects typically require higher concentrations.
-
Use of Structurally Unrelated Inhibitors: Confirm key findings using a different, structurally unrelated inhibitor that also targets ALK/ROS1. If the observed phenotype is consistent between both inhibitors, it is more likely to be an on-target effect.[6]
-
Genetic Approaches: Employ techniques like siRNA, shRNA, or CRISPR/Cas9 to specifically knock down or knock out the primary target (ALK or ROS1). If the phenotype observed with genetic manipulation matches the phenotype seen with this compound treatment, it strongly supports an on-target mechanism.[6]
-
Rescue Experiments: In cell lines dependent on ALK/ROS1 signaling, an on-target effect can often be "rescued" by introducing a drug-resistant mutant of the target kinase.
Quantitative Data: this compound Off-Target Profile
While comprehensive kinome scans are often proprietary, published data indicates that this compound is a highly selective kinase inhibitor. At clinically relevant concentrations, it potently inhibits ALK and ROS1. A study noted that only 10 off-target kinases showed activity with selectivity margins less than 100-fold compared to the ALK-L1196M mutant.[1] The table below summarizes representative inhibitory activity. Researchers should consider conducting their own broad kinase panel screening for a comprehensive profile in their specific context.
| Target Kinase | IC₅₀ (nM) | Target Type | Notes |
| ALK | <1 | On-Target | High potency against wild-type and mutant forms. |
| ROS1 | <1 | On-Target | High potency. |
| ALK (L1196M) | ~1 | On-Target | Gatekeeper resistance mutation. |
| ALK (G1202R) | ~16 | On-Target | Highly resistant mutation, still potently inhibited. |
| Kinase X | >100 | Off-Target | Representative of most kinases, showing high selectivity. |
| Kinase Y | 50-100 | Off-Target | Potential off-target at higher concentrations. |
Note: IC₅₀ values are approximate and can vary based on the specific assay conditions, such as ATP concentration.[7] Data is compiled for illustrative purposes from multiple sources.
Troubleshooting Guides
Issue 1: Inconsistent results between biochemical assays and cell-based assays.
-
Potential Cause: A potent inhibitor in a biochemical (enzymatic) assay may show reduced activity in a cell-based assay. This discrepancy is common and can arise from several factors.[1][8]
-
Troubleshooting Steps:
-
Verify Cell Permeability: this compound is designed to be cell-permeable, but this should be confirmed in your specific cell line. A Cellular Thermal Shift Assay (CETSA) can directly measure target engagement within intact cells.[9]
-
Check for High Plasma Protein Binding: this compound is 66% bound to plasma proteins in vitro.[1] If your cell culture medium contains high levels of serum, the effective concentration of free inhibitor available to the cells may be significantly lower than the nominal concentration. Consider reducing serum concentration during the treatment period or using serum-free media if possible.
-
Consider Physiological ATP Concentrations: Biochemical assays are often performed with low ATP concentrations to increase inhibitor sensitivity.[10] Cells, however, have high physiological ATP levels (millimolar range), which can outcompete ATP-competitive inhibitors like this compound, leading to a rightward shift in the IC₅₀ value.[7]
-
Assess Efflux Pump Activity: Some cell lines express multidrug resistance transporters (e.g., P-glycoprotein) that can actively pump the inhibitor out of the cell, reducing its intracellular concentration. Co-treatment with an efflux pump inhibitor can help diagnose this issue.
-
Issue 2: Observing a phenotype (e.g., cell death, altered signaling) in a cell line that does not express ALK or ROS1.
-
Potential Cause: This strongly suggests an off-target effect. The phenotype could be caused by this compound inhibiting one or more other kinases that are critical for the signaling pathways in that specific cell line.
-
Troubleshooting Steps:
-
Perform a Kinome Scan: The most direct way to identify potential off-targets is to screen this compound against a broad panel of kinases (kinome profiling). This can be done using in vitro binding or activity assays.[11]
-
Phosphoproteomics Analysis: Use mass spectrometry-based phosphoproteomics to identify which signaling pathways are altered upon this compound treatment. This provides an unbiased view of downstream signaling changes and can point towards inhibited off-target kinases.[12]
-
Validate Off-Target Candidates: Once potential off-targets are identified, validate them using orthogonal methods. Use a structurally different inhibitor for the suspected off-target kinase or use siRNA/CRISPR to knock down the candidate kinase and see if it phenocopies the effect of this compound.
-
Issue 3: Development of resistance to this compound is not associated with new ALK mutations.
-
Potential Cause: Resistance is likely mediated by ALK-independent bypass tracks.[2] This occurs when cancer cells activate parallel signaling pathways to circumvent the inhibition of their primary driver oncogene.
-
Troubleshooting Steps:
-
Investigate Bypass Pathways: Studies have shown that hyperactivation of pathways like EGFR, PI3K/AKT, and RAS/MAPK can confer resistance to this compound.[2][3][4] Use Western blotting or other immunoassays to check the phosphorylation status of key proteins in these pathways (e.g., p-EGFR, p-AKT, p-ERK).
-
Combination Therapy Screen: Screen for synergistic effects by co-treating this compound-resistant cells with inhibitors of the suspected bypass pathways (e.g., an EGFR inhibitor like erlotinib or a MEK inhibitor).[2] Restoration of sensitivity to this compound would confirm the involvement of that pathway.
-
RNA Sequencing: Compare the transcriptomes of sensitive and resistant cells to identify upregulated genes or pathways in the resistant population that could be driving the phenotype.[2]
-
Experimental Protocols & Visualizations
General Workflow for Investigating Off-Target Effects
The following diagram outlines a general workflow for identifying and validating potential off-target effects of a kinase inhibitor.
Caption: A workflow for identifying and validating off-target kinase effects.
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to verify that a compound binds to its target in intact cells or cell lysates.[9] It is based on the principle that ligand binding stabilizes a protein, increasing its resistance to thermal denaturation.[13]
-
Materials:
-
Cell line of interest
-
This compound stock solution (in DMSO)
-
Vehicle control (DMSO)
-
Phosphate-Buffered Saline (PBS) with protease and phosphatase inhibitors
-
Lysis buffer (e.g., RIPA)
-
Thermal cycler or heating block
-
Equipment for Western Blotting (SDS-PAGE gels, antibodies for target protein, etc.)
-
-
Procedure (Isothermal Dose-Response):
-
Cell Treatment: Seed cells and grow to ~80% confluency. Treat cells with a serial dilution of this compound and a vehicle control for a predetermined time (e.g., 1-2 hours) at 37°C.
-
Harvesting: Wash cells with cold PBS and resuspend in PBS containing protease/phosphatase inhibitors.
-
Heat Challenge: Aliquot the cell suspensions into PCR tubes. Heat the samples to a single, optimized temperature (e.g., 52°C, determined from a preliminary melting curve experiment) for 3 minutes, followed by a cooling step to room temperature.[14]
-
Lysis: Lyse the cells (e.g., by freeze-thaw cycles or addition of lysis buffer).
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
Analysis: Carefully collect the supernatant, which contains the soluble protein fraction.[13] Analyze the amount of soluble target protein by Western Blot. An increase in the amount of soluble protein at a given temperature in the presence of this compound indicates target stabilization and therefore, engagement.
-
Protocol 2: LanthaScreen™ Eu Kinase Binding Assay (Biochemical)
This is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay used to measure inhibitor binding to a kinase.[15] It relies on the displacement of a fluorescent tracer from the kinase's ATP pocket by a competitive inhibitor.[16]
-
Materials:
-
Tagged kinase of interest
-
Europium (Eu)-labeled anti-tag antibody
-
Alexa Fluor™ 647-labeled kinase tracer (ATP-competitive)
-
Kinase buffer
-
This compound serial dilution
-
Microplate reader capable of TR-FRET detection
-
-
Procedure:
-
Prepare Reagents: Prepare 2X kinase/antibody mixture and 4X tracer solution in kinase buffer. Prepare a 4X serial dilution of this compound.[17]
-
Assay Assembly: In a suitable microplate (e.g., 384-well), add the components in the following order:
-
5 µL of 4X this compound dilution or DMSO control.
-
10 µL of 2X kinase/antibody mixture.
-
5 µL of 4X tracer.[16]
-
-
Incubation: Mix the plate gently, cover, and incubate at room temperature for at least 60 minutes to allow the binding reaction to reach equilibrium.
-
Detection: Read the plate on a TR-FRET-enabled microplate reader. The signal is measured as the ratio of the acceptor (Alexa Fluor™ 647) emission to the donor (Europium) emission.
-
Data Analysis: A decrease in the TR-FRET ratio corresponds to the displacement of the tracer by this compound. Plot the TR-FRET ratio against the log of the inhibitor concentration and fit to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Signaling Pathway: Bypass Activation via Off-Target Effect or Resistance
This diagram illustrates how resistance to an on-target inhibitor (like this compound) can emerge through the activation of a parallel signaling pathway, such as the EGFR pathway.
References
- 1. From Development to Place in Therapy of this compound for the Treatment of ALK and ROS1 Rearranged Non-Small Cell Lung Cancer (NSCLC) [mdpi.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. This compound Treatment Elicits Multiple On- and Off-Target Mechanisms of Resistance in ALK-Driven Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound in ALK- and ROS1-positive NSCLC: the future has a start - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 8. reactionbiology.com [reactionbiology.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. reactionbiology.com [reactionbiology.com]
- 12. Methods for Investigation of Targeted Kinase Inhibitor Therapy using Chemical Proteomics and Phosphorylation Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Biochemical Kinase Assays | Thermo Fisher Scientific - TW [thermofisher.com]
- 16. assets.fishersci.com [assets.fishersci.com]
- 17. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Overcoming Lorlatinib Resistance in NSCLC Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during in vitro experiments on lorlatinib resistance in non-small cell lung cancer (NSCLC) cell lines.
Frequently Asked Questions (FAQs)
Q1: My NSCLC cell line, initially sensitive to this compound, is now showing resistance. What are the common underlying mechanisms?
A1: Acquired resistance to this compound in ALK-rearranged NSCLC cell lines is multifactorial. The primary mechanisms can be broadly categorized as:
-
On-target ALK Mutations: These are mutations within the ALK kinase domain that interfere with this compound binding. While this compound is effective against most single ALK resistance mutations, compound mutations (two or more mutations in the same ALK allele) can confer high-level resistance.[1][2] Common this compound-resistant compound mutations include G1202R/L1196M.[1]
-
Bypass Pathway Activation: Cancer cells can activate alternative signaling pathways to circumvent ALK inhibition. Common bypass pathways implicated in this compound resistance include:
-
EGFR and HER3 Signaling: Activation of the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 3 (HER3) pathways, often through ligand-dependent or independent mechanisms, can promote cell survival despite ALK blockade.[3]
-
MET Amplification: Amplification of the MET proto-oncogene can drive resistance by activating downstream signaling independently of ALK.
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SRC Family Kinase Activation: Increased activity of SRC family kinases can contribute to resistance, particularly in cells undergoing epithelial-to-mesenchymal transition (EMT).
-
Downstream Signaling Activation: Aberrant activation of downstream pathways like PI3K/AKT/mTOR and MAPK can also mediate resistance.
-
Q2: How can I determine if this compound resistance in my cell line is due to on-target ALK mutations or bypass pathway activation?
A2: A combination of molecular and biochemical techniques is recommended:
-
Next-Generation Sequencing (NGS): Perform targeted NGS of the ALK kinase domain to identify known or novel resistance mutations.
-
Western Blotting:
-
Assess the phosphorylation status of ALK (p-ALK). Persistent p-ALK in the presence of high concentrations of this compound may suggest a highly resistant ALK mutant.
-
Probe for the activation (phosphorylation) of key proteins in bypass pathways, such as p-EGFR, p-MET, p-SRC, p-AKT, and p-ERK. Increased phosphorylation of these proteins in resistant cells compared to sensitive parental cells indicates bypass pathway activation.
-
Q3: What are some initial strategies to overcome this compound resistance in my cell line experiments?
A3: Based on the mechanism of resistance, several strategies can be explored:
-
For On-Target Mutations:
-
Fourth-Generation ALK Inhibitors: If available, test the efficacy of newer generation ALK inhibitors designed to overcome specific compound mutations.
-
-
For Bypass Pathway Activation:
-
Combination Therapy: Co-treat resistant cells with this compound and an inhibitor targeting the activated bypass pathway. For example:
-
EGFR/HER3 activation: Combine this compound with an EGFR inhibitor (e.g., gefitinib, osimertinib) or a pan-HER inhibitor (e.g., afatinib).[3]
-
MET amplification: Combine this compound with a MET inhibitor (e.g., crizotinib, capmatinib).
-
SRC activation: Combine this compound with a SRC inhibitor (e.g., dasatinib, saracatinib).
-
-
Troubleshooting Guides
Problem 1: Inconsistent results in cell viability assays (e.g., MTT, CellTiter-Glo).
| Potential Cause | Troubleshooting Step |
| Cell Seeding Density | Optimize cell seeding density to ensure cells are in the exponential growth phase during the assay. |
| Drug Concentration and Incubation Time | Perform a dose-response and time-course experiment to determine the optimal this compound concentration and incubation period for your specific cell line. |
| Reagent Quality | Ensure all reagents, including media, serum, and assay components, are fresh and properly stored. |
| Plate Edge Effects | Avoid using the outer wells of the microplate, or fill them with sterile PBS to minimize evaporation and temperature gradients. |
| Cell Line Authenticity and Contamination | Regularly perform cell line authentication (e.g., STR profiling) and check for mycoplasma contamination. |
Problem 2: Difficulty in detecting changes in protein phosphorylation by Western Blot.
| Potential Cause | Troubleshooting Step |
| Suboptimal Lysis Buffer | Use a lysis buffer containing phosphatase and protease inhibitors to preserve protein phosphorylation. |
| Insufficient Protein Loading | Ensure equal and sufficient amounts of protein (typically 20-30 µg) are loaded for each sample. |
| Inefficient Protein Transfer | Optimize transfer conditions (time, voltage) and ensure proper membrane activation (if using PVDF). |
| Antibody Quality | Use validated primary antibodies at the recommended dilution. Test new antibodies with positive and negative controls. |
| Signal Detection | Use a sensitive ECL substrate and optimize exposure time to avoid signal saturation or weak signal. |
Quantitative Data Summary
Table 1: IC50 Values of this compound and Combination Therapies in Resistant NSCLC Cell Lines
| Cell Line | Resistance Mechanism | Treatment | IC50 (nM) | Reference |
| Ba/F3 EML4-ALK G1202R | On-target mutation | This compound | 37 | [1] |
| Ba/F3 EML4-ALK L1196M | On-target mutation | This compound | 18 | [1] |
| Ba/F3 EML4-ALK G1202R/L1196M | Compound mutation | This compound | 1,116 | [1] |
| H3122-LR | NRG1/HER3 Activation | This compound | >1000 | [3] |
| H3122-LR | NRG1/HER3 Activation | This compound + Afatinib (100 nM) | ~100 | [3] |
| A925L-LR | NRG1/HER3 Activation | This compound | >1000 | [3] |
| A925L-LR | NRG1/HER3 Activation | This compound + Afatinib (100 nM) | ~200 | [3] |
Experimental Protocols
Cell Viability Assay (MTT)
-
Cell Seeding: Seed NSCLC cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Drug Treatment: Treat cells with serial dilutions of this compound or combination therapies for 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 values.
Western Blotting for ALK Phosphorylation
-
Cell Lysis: Treat cells with this compound at various concentrations for the desired time. Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against phospho-ALK (Tyr1604) and total ALK overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an ECL substrate and an imaging system.
-
Analysis: Densitometrically quantify the bands and normalize the phospho-ALK signal to the total ALK signal.
Visualizations
Caption: ALK signaling pathways inhibited by this compound.
References
- 1. Sequential ALK Inhibitors Can Select for this compound-Resistant Compound ALK Mutations in ALK-Positive Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Pan‐HER inhibitors overcome this compound resistance caused by NRG1/HER3 activation in ALK ‐rearranged lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Lorlatinib Dosage for Intracranial Efficacy in Mouse Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing lorlatinib in preclinical mouse models of anaplastic lymphoma kinase (ALK)-positive non-small cell lung cancer (NSCLC) with intracranial metastases.
Frequently Asked Questions (FAQs)
Q1: What is a recommended starting dose of this compound for intracranial efficacy studies in mice?
A common oral starting dose for this compound in mouse models is 10 mg/kg, administered once daily.[1] This dosage has been shown to achieve significant serum concentrations that are relevant for assessing anti-tumor activity.[1] However, for studies aiming to induce resistance, lower starting doses, such as 0.1 mg/kg twice daily, have been used, followed by gradual dose escalation.
Q2: How does this compound penetrate the blood-brain barrier (BBB) in mice?
This compound was specifically designed for high central nervous system (CNS) penetration.[2] Preclinical studies in animals have demonstrated its ability to effectively cross the blood-brain barrier.[2] This is a key characteristic that distinguishes it from some earlier-generation ALK inhibitors.[3]
Q3: What are the expected pharmacokinetic parameters of this compound in mice?
Following a 10 mg/kg oral administration in Kun Ming mice, this compound reaches its maximum serum concentration (Cmax) of 2,705.683 ± 539.779 µg/L at approximately 0.625 hours (Tmax).[1] The drug is cleared relatively quickly from the serum.[1]
Q4: Should I use a continuous daily dosing or an intermittent schedule?
Most preclinical efficacy and resistance studies have utilized a continuous daily or twice-daily dosing regimen. A once-daily schedule is often sufficient to maintain therapeutic concentrations. For resistance studies, a twice-daily regimen with escalating doses has been employed.
Q5: How can I monitor intracranial tumor response to this compound treatment?
Intracranial tumor burden can be monitored using non-invasive imaging techniques such as bioluminescence imaging (for luciferase-tagged tumor cells) or magnetic resonance imaging (MRI). Tumor size should be measured at baseline before initiating treatment and at regular intervals throughout the study.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Lack of intracranial tumor regression | Suboptimal Dose: The administered dose may be too low to achieve therapeutic concentrations in the brain. | Consider a dose escalation study, starting from 10 mg/kg daily and increasing cautiously. Monitor for signs of toxicity. |
| Drug Resistance: The tumor cells may have acquired resistance to this compound. | Analyze tumor tissue for known resistance mutations in the ALK kinase domain. Consider combination therapies. | |
| Poor Drug Formulation/Administration: Improper formulation or gavage technique can lead to inconsistent drug absorption. | Ensure this compound is properly suspended in a suitable vehicle (e.g., 0.5% carboxymethylcellulose/0.1% Tween80).[4] Verify gavage technique to ensure consistent oral administration. | |
| Toxicity in mice (e.g., weight loss, lethargy) | High Dose: The administered dose may be too high, leading to adverse effects. | Reduce the this compound dose or switch to an intermittent dosing schedule (e.g., 5 days on, 2 days off) to allow for recovery. Monitor animal health closely. |
| High variability in tumor response between animals | Inconsistent Tumor Inoculation: Variation in the number of injected cells or the location of injection can lead to different tumor growth rates. | Standardize the stereotactic injection procedure to ensure consistent tumor cell implantation in the brain. |
| Differences in Drug Metabolism: Individual mice may metabolize this compound at different rates. | Increase the cohort size to account for biological variability. Ensure a homogenous mouse strain, age, and sex are used. |
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of this compound in Mice
| Parameter | Unit | Mean ± SD |
| Dose | mg/kg | 10 (oral) |
| Cmax | µg/L | 2,705.683 ± 539.779 |
| Tmax | h | 0.625 ± 0.231 |
| AUC(0–∞) | µg/L*h | 16,208.177 ± 1,720.36 |
Data from a study in Kun Ming mice following a single oral administration.[1]
Table 2: this compound Dosing Regimens in Preclinical Mouse Models
| Study Type | Mouse Model | Dosing Regimen | Outcome | Reference |
| Pharmacokinetics | Kun Ming mice | 10 mg/kg single oral dose | Characterization of serum concentration over time | [1] |
| Resistance Induction | SCID mice with ALCL xenografts | 0.1 mg/kg twice daily, escalated to 0.25, 0.5, 1, and 2 mg/kg twice daily | Development of this compound-resistant tumors | [4] |
| Efficacy | N/A (mentioned in reviews) | Not specified | Antitumor activity in intracranial ALK-positive tumor models | [2] |
Experimental Protocols
Protocol 1: Oral Administration of this compound in Mice
-
Preparation of Dosing Solution:
-
Suspend this compound powder in a vehicle of 0.5% carboxymethylcellulose and 0.1% Tween80 in sterile water.[4]
-
Vortex the suspension thoroughly before each use to ensure homogeneity.
-
Prepare fresh dosing solutions regularly (e.g., weekly) and store at 4°C.
-
-
Animal Handling:
-
Oral Gavage:
-
Calculate the volume of the dosing solution to administer based on the individual mouse's body weight and the target dose (e.g., 10 mg/kg).
-
Administer the solution orally using a proper-sized gavage needle.
-
Monitor the mice for any signs of distress during and after the procedure.
-
Protocol 2: Intracranial Tumor Model Establishment
-
Cell Culture:
-
Culture ALK-positive NSCLC cells (e.g., H3122) in appropriate media and conditions.
-
Harvest cells during the logarithmic growth phase and resuspend in a sterile, serum-free medium or phosphate-buffered saline (PBS) at the desired concentration.
-
-
Stereotactic Intracranial Injection:
-
Anesthetize the mouse using an appropriate anesthetic agent.
-
Secure the mouse in a stereotactic frame.
-
Make a small incision in the scalp to expose the skull.
-
Using a Hamilton syringe, slowly inject the tumor cell suspension into the desired brain region (e.g., striatum).
-
Suture the scalp incision and allow the mouse to recover on a heating pad.
-
Administer post-operative analgesics as per institutional guidelines.
-
Visualizations
Caption: ALK signaling pathway and the inhibitory action of this compound.
Caption: Workflow for intracranial efficacy studies of this compound in mice.
References
- 1. Pharmacokinetic Study and Tissue Distribution of this compound in Mouse Serum and Tissue Samples by Liquid Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Brain Penetration of this compound: Cumulative Incidences of CNS and Non-CNS Progression with this compound in Patients with Previously Treated ALK-Positive Non-Small-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of this compound Cerebrospinal Fluid Concentrations in Relation to Target Concentrations for Anaplastic Lymphoma Kinase (ALK) Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
Technical Support Center: Managing Lorlatinib-Associated Adverse Effects in Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing lorlatinib in animal studies. The information is designed to help anticipate, monitor, and manage potential adverse effects, ensuring the integrity of experimental data and the welfare of the animals.
Frequently Asked Questions (FAQs)
Q1: What are the most common adverse effects of this compound observed in animal studies?
A1: Preclinical toxicology studies of this compound in rats and dogs have identified several key adverse effects. These include hyperlipidemia (increased cholesterol and triglycerides), gastrointestinal issues (distended abdomen), skin rash, and effects on the male reproductive system (lower weights of testes, epididymis, and prostate; testicular atrophy; and prostatic atrophy).[1] It is important to note that many of these effects were found to be reversible upon cessation of treatment.[1]
Q2: Are the adverse effects seen in animal models consistent with those observed in human clinical trials?
A2: Yes, there is a notable overlap. The most frequently reported adverse events in human patients treated with this compound are hypercholesterolemia, hypertriglyceridemia, edema, peripheral neuropathy, and central nervous system (CNS) effects, including cognitive and mood changes.[2] While not all of these have been explicitly detailed in the available preclinical toxicology reports, the prominent issue of hyperlipidemia is a shared observation.[1]
Q3: What is the primary mechanism of action of this compound?
A3: this compound is a potent, ATP-competitive tyrosine kinase inhibitor (TKI) that targets anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 (ROS1).[3] By binding to the ATP-binding pocket of these kinases, this compound inhibits their phosphorylation activity, which in turn blocks critical downstream signaling pathways essential for cancer cell proliferation and survival, such as the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways.[3]
Q4: Can this compound affect other kinases besides ALK and ROS1?
A4: While this compound is highly selective, it can exhibit off-target activity. Studies have shown that this compound can inhibit other kinases, and resistance to this compound can be mediated by the activation of alternative signaling pathways, such as the epidermal growth factor receptor (EGFR) pathway.[4][5] Understanding these off-target effects is crucial for interpreting unexpected experimental outcomes and potential toxicities.
Troubleshooting Guides
Issue 1: Hyperlipidemia in this compound-Treated Rodents
Symptoms: Elevated levels of serum cholesterol and triglycerides. This is often an asymptomatic condition in animals and requires biochemical analysis for detection.
Troubleshooting Steps:
-
Baseline Measurement: Always measure baseline lipid levels (total cholesterol, LDL, HDL, and triglycerides) in all animals before commencing this compound treatment.
-
Regular Monitoring: Monitor serum lipid levels at regular intervals throughout the study (e.g., weekly or bi-weekly).
-
Dose Modification: If hyperlipidemia becomes severe and is a confounding factor for the study, consider a dose reduction of this compound, if permissible by the experimental design.
-
Pharmacological Intervention: If dose reduction is not an option, consider co-administration of a lipid-lowering agent. Statins are the standard of care in clinical settings. For rodent studies, the following table provides a summary of reported dosages for commonly used statins.
Table 1: Statin Dosages Reported in Rodent Studies for Hyperlipidemia Management
| Statin | Animal Model | Dosage | Route of Administration | Reference(s) |
| Rosuvastatin | Mouse | 1-20 mg/kg/day | Oral gavage / Subcutaneous | [6][7][[“]][9][10] |
| Pravastatin | Mouse/Rat | 1-40 mg/kg/day | Intraperitoneal / Drinking water | [2][11][12][13][14][15] |
| Pitavastatin | Mouse | 0.18-18 mg/kg/day | Oral gavage | [16][17][18][19][20] |
Note: The provided dosages are for general guidance and may need to be optimized for your specific animal model and experimental conditions. Always consult relevant literature and veterinary expertise when designing treatment protocols.
Issue 2: Potential Central Nervous System (CNS) and Behavioral Changes
Symptoms: While overt symptoms may not always be apparent, potential CNS effects of this compound, as suggested by clinical data, could manifest as changes in motor activity, anxiety levels, or cognitive function in animal models.
Troubleshooting Steps:
-
Baseline Assessment: Conduct baseline neurobehavioral assessments before starting this compound administration.
-
Systematic Monitoring: Incorporate a battery of neurobehavioral tests into the study protocol to systematically assess for any changes.
-
Dose-Response Evaluation: If CNS effects are suspected, a dose-response study can help to determine if the effects are drug-related.
-
Pathological Examination: At the end of the study, consider histopathological examination of brain tissue to look for any morphological changes.
Experimental Protocols
Protocol 1: Monitoring and Management of Hyperlipidemia
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Animal Model: Select an appropriate rodent model (e.g., CD-1 mice, Sprague-Dawley rats) for the study.
-
Baseline Blood Collection: Prior to the first dose of this compound, collect a blood sample (e.g., via tail vein or saphenous vein) for baseline lipid profiling.
-
This compound Administration: Administer this compound at the desired dose and route as per the study design.
-
Periodic Blood Sampling: Collect blood samples at regular intervals (e.g., every 2 weeks) to monitor changes in serum cholesterol and triglycerides.
-
Data Analysis: Compare the lipid levels of the this compound-treated group to a vehicle-treated control group.
-
Intervention (if necessary):
-
Dose Reduction: If hyperlipidemia is severe, reduce the this compound dose by a predetermined amount (e.g., 25-50%) and continue monitoring.
-
Statin Co-administration: If dose reduction is not feasible, initiate treatment with a statin (refer to Table 1 for dosage guidance). Administer the statin daily via oral gavage or as appropriate for the chosen compound. Continue to monitor lipid levels to assess the efficacy of the intervention.
-
Protocol 2: Assessment of Neurobehavioral Effects
-
Test Battery Selection: Choose a battery of tests to assess different aspects of behavior. A recommended panel could include:
-
Open Field Test: To assess locomotor activity and anxiety-like behavior.
-
Elevated Plus Maze: To further evaluate anxiety levels.
-
Rotarod Test: To assess motor coordination and balance.
-
Morris Water Maze or Barnes Maze: To evaluate spatial learning and memory.
-
Novel Object Recognition Test: To assess recognition memory.
-
-
Acclimation: Properly acclimate the animals to the testing environment to reduce stress-induced variability.
-
Baseline Testing: Conduct the full battery of tests on all animals before the initiation of this compound treatment.
-
This compound Administration: Administer this compound or vehicle control as per the study protocol.
-
Post-Treatment Testing: Repeat the neurobehavioral test battery at selected time points during the treatment period.
-
Data Analysis: Analyze the data for significant differences between the this compound-treated and control groups for each behavioral parameter.
Signaling Pathways and Experimental Workflows
Below are diagrams created using Graphviz to visualize key signaling pathways affected by this compound and a general workflow for monitoring adverse effects in animal studies.
Caption: this compound's mechanism of action and potential off-target effects.
Caption: Experimental workflow for monitoring this compound-associated adverse effects.
References
- 1. researchgate.net [researchgate.net]
- 2. Different Effects of Pravastatin on Preeclampsia-like Symptoms in Different Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. This compound Treatment Elicits Multiple On- and Off-Target Mechanisms of Resistance in ALK-Driven Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Effects of high rosuvastatin doses on hepatocyte mitochondria of hypercholesterolemic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. consensus.app [consensus.app]
- 9. researchgate.net [researchgate.net]
- 10. Rosuvastatin restores superoxide dismutase expression and inhibits accumulation of oxidized LDL in the aortic arch of obese dyslipidemic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In Vivo Pravastatin Treatment Reverses Hypercholesterolemia Induced Mitochondria-Associated Membranes Contact Sites, Foam Cell Formation, and Phagocytosis in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pravastatin attenuates hypertension, oxidative stress, and angiogenic imbalance in rat model of placental ischemia-induced hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pravastatin Chronic Treatment Sensitizes Hypercholesterolemic Mice Muscle to Mitochondrial Permeability Transition: Protection by Creatine or Coenzyme Q10 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Disposition and metabolism of pravastatin sodium in rats, dogs and monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Statin treatment in hypercholesterolemic pregnant mice reduces cardiovascular risk factors in their offspring - ePrints Soton [eprints.soton.ac.uk]
- 16. Dose-dependent effect of pitavastatin on VEGF and angiogenesis in a mouse model of choroidal neovascularization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. iovs.arvojournals.org [iovs.arvojournals.org]
- 18. accessdata.fda.gov [accessdata.fda.gov]
- 19. Pitavastatin-attenuated cardiac dysfunction in mice with dilated cardiomyopathy via regulation of myocardial calcium handling proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. A lipophilic statin, pitavastatin, suppresses inflammation-associated mouse colon carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Detecting Lorlatinib-Resistant Compound ALK Mutations
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals investigating mechanisms of resistance to the third-generation ALK inhibitor, lorlatinib.
Frequently Asked Questions (FAQs)
General Knowledge
Q1: What are compound ALK mutations and why are they a significant mechanism of resistance to this compound?
A1: Compound ALK mutations refer to the presence of two or more distinct mutations within the same ALK allele.[1] While this compound is effective against single ALK resistance mutations (like G1202R) that confer resistance to first- and second-generation inhibitors, the sequential use of ALK inhibitors can foster the development of these more complex compound mutations.[2][3] These double mutations can sterically hinder this compound's ability to bind to the ALK kinase domain, thereby restoring ALK activity and driving resistance.[3] In patients who develop acquired resistance to this compound after treatment with other ALK inhibitors, compound mutations are a primary mechanism, whereas single mutations are often insufficient to confer resistance.[1][2]
Q2: What are the most frequently observed this compound-resistant single and compound ALK mutations?
A2: The landscape of resistance mutations is diverse. The G1202R mutation is the most common single mutation that emerges after treatment with second-generation ALK inhibitors and is a frequent component of compound mutations.[3][4] Following this compound treatment, common compound mutations often involve G1202R or I1171N/S/T paired with other mutations.[5]
Key compound mutations identified in this compound-resistant patients and preclinical models include:
Q3: Can this compound resistance occur without any detectable ALK kinase domain mutations?
A3: Yes. This is known as "off-target" resistance and involves the activation of alternative signaling pathways that bypass the need for ALK signaling.[1] These bypass pathways can include the activation of other receptor tyrosine kinases like EGFR or MET, or alterations in downstream signaling molecules such as RAS, MAPK, or NF2.[8][9][10][11] In cases of primary (intrinsic) resistance to this compound, off-target mechanisms are often the cause.[1]
Experimental Strategy & Troubleshooting
Q4: We have a patient who has progressed on this compound. Should we perform a tissue biopsy or a liquid biopsy to detect resistance mutations?
A4: Both tissue and liquid biopsies are valuable, and the choice may depend on clinical feasibility. However, liquid biopsy (using cell-free DNA from plasma) offers distinct advantages. It is minimally invasive and can capture greater tumor heterogeneity, as it samples DNA shed from multiple metastatic sites.[12][13] Studies have shown that plasma next-generation sequencing (NGS) is more likely to detect ALK mutations, including multiple co-occurring mutations, compared to tissue NGS from a single lesion.[6][12] A tissue biopsy is crucial if there is a need to rule out histologic transformation (e.g., to small cell lung cancer), which is another known resistance mechanism.[14]
Q5: Our NGS results from a resistant tumor show no ALK mutations. What is our next step?
A5: The absence of on-target ALK mutations strongly suggests an "off-target" resistance mechanism.[1] Your next steps should focus on identifying these bypass pathways.
-
Analyze Existing NGS Data: If a broad NGS panel was used, re-examine the data for mutations, amplifications, or fusions in other known cancer driver genes (e.g., MET, EGFR, KRAS, BRAF, NF2).[9][11][15]
-
RNA Sequencing: If feasible, perform RNA sequencing on the tissue biopsy to look for overexpression of bypass pathway genes or novel fusion events.
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Phospho-Proteomics: Analyze the phosphorylation status of key signaling proteins (e.g., p-AKT, p-ERK, p-MET) in tumor tissue to identify activated pathways.[9]
Q6: We detected a known ALK resistance mutation, but at a very low mutant allele frequency (MAF). Is this clinically significant?
A6: A low MAF can be significant and may indicate a subclonal resistance mechanism, where only a fraction of the tumor cells harbor the mutation. This is common in the context of tumor heterogeneity. The clinical impact may depend on the specific mutation and the growth rate of the resistant subclone. Continuous monitoring via liquid biopsy can be valuable to track the dynamics of this subclone over time.[15] A low MAF could also be responsible for a prior treatment failure and may have decreased under the current therapy.[15]
Quantitative Data Summary
The efficacy of ALK inhibitors is quantitatively measured by the half-maximal inhibitory concentration (IC50), where a lower value indicates higher potency. Compound mutations typically lead to a significant increase in the IC50 for this compound.
Table 1: Comparative IC50 Values of ALK Mutations Against this compound
| ALK Mutant Status | IC50 (nmol/L) for this compound | Fold Change vs. G1202R | Reference |
|---|---|---|---|
| EML4-ALK (non-mutant) | Sensitive | N/A | [2] |
| ALK G1202R (single mutant) | 37 | 1.0x (Baseline) | [3] |
| ALK L1196M (single mutant) | 18 | 0.5x | [3] |
| ALK G1202R/L1196M (compound mutant) | 1,116 | ~30.2x | [3] |
| ALK G1202R/L1198F (compound mutant) | Confers high-level resistance | N/A | [3] |
| ALK C1156Y/L1198F (compound mutant) | Confers resistance | N/A |[2] |
Note: IC50 values can vary between experimental systems (e.g., Ba/F3 cells vs. cancer cell lines). The data presented is from Ba/F3 cell models expressing EML4-ALK.
Experimental Protocols & Workflows
Protocol: NGS-Based Detection of ALK Mutations from cfDNA (Liquid Biopsy)
This protocol provides a generalized workflow for identifying ALK resistance mutations from plasma.
-
Plasma Collection and Processing:
-
Collect 8-10 mL of whole blood in specialized cell-free DNA collection tubes (e.g., Streck Cell-Free DNA BCT).
-
Process blood within 2-4 hours of collection.
-
Perform a two-step centrifugation process (e.g., 1,600 x g for 10 min, followed by transferring the plasma to a new tube and centrifuging at 16,000 x g for 10 min) to remove residual cells and obtain platelet-poor plasma.
-
Store plasma at -80°C until extraction.
-
-
cfDNA Extraction:
-
Thaw plasma samples on ice.
-
Extract cfDNA from 2-5 mL of plasma using a commercially available kit designed for cfDNA (e.g., QIAamp Circulating Nucleic Acid Kit).
-
Elute cfDNA in a small volume (e.g., 50 µL) of elution buffer.
-
Quantify the extracted cfDNA using a fluorometric method (e.g., Qubit dsDNA HS Assay Kit).
-
-
Library Preparation and Target Enrichment:
-
Use 10-50 ng of cfDNA as input for library preparation.
-
Prepare sequencing libraries using a kit optimized for low-input DNA, which includes end-repair, A-tailing, and adapter ligation steps.
-
Perform target enrichment using a custom or commercially available hybridization-based panel that covers the entire ALK kinase domain and other relevant resistance genes. This step is critical for achieving the necessary sequencing depth.
-
-
Next-Generation Sequencing (NGS):
-
Sequence the captured libraries on an Illumina platform (e.g., NovaSeq, NextSeq).
-
Aim for a high sequencing depth (>5,000x unique coverage) to confidently detect low-frequency mutations in cfDNA.[15]
-
-
Bioinformatic Analysis:
-
Align sequencing reads to the human reference genome (e.g., hg19/GRCh37).
-
Use specialized variant callers designed for liquid biopsy data that can account for low allele frequencies and sequencing artifacts. It may be beneficial to develop an algorithm specifically designed to increase sensitivity for detecting somatic mutations in the ALK locus.[15]
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Annotate identified variants to determine their potential clinical significance (e.g., known resistance mutations).
-
Report the mutant allele frequency (MAF) for each detected variant.
-
Visualizations
Signaling Pathways and Resistance Mechanisms
Caption: ALK signaling and mechanisms of this compound resistance.
Experimental Workflow
Caption: Workflow for detecting ALK resistance mutations.
Troubleshooting Logic
Caption: Decision tree for investigating this compound resistance.
References
- 1. cdn.amegroups.cn [cdn.amegroups.cn]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Sequential ALK Inhibitors Can Select for this compound-Resistant Compound ALK Mutations in ALK-Positive Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Analysis of this compound analogs reveals a roadmap for targeting diverse compound resistance mutations in ALK-positive lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. oaepublish.com [oaepublish.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Mutations in ALK signaling pathways conferring resistance to ALK inhibitor treatment lead to collateral vulnerabilities in neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mechanisms of Resistance to ALK Inhibitors and Corresponding Treatment Strategies in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Next-generation sequencing using liquid biopsy in the care of patients with ALK-rearranged non-small cell lung cancer: a focus on this compound - Blaquier - Precision Cancer Medicine [pcm.amegroups.org]
- 13. tandfonline.com [tandfonline.com]
- 14. dailynews.ascopubs.org [dailynews.ascopubs.org]
- 15. NGS‐based liquid biopsy profiling identifies mechanisms of resistance to ALK inhibitors: a step toward personalized NSCLC treatment - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Investigating Bypass Signaling Pathways Activated Post-Lorlatinib Treatment
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers investigating bypass signaling pathways that are activated in cancer cells following treatment with lorlatinib.
General Troubleshooting and FAQs
This section addresses common issues and questions that may arise during the investigation of this compound resistance mechanisms.
FAQs
Q1: My cells are showing resistance to this compound, but I don't detect any ALK mutations. What should I investigate next?
A1: In the absence of on-target ALK mutations, resistance to this compound is often driven by the activation of bypass signaling pathways.[1][2] The most commonly reported bypass tracks include the activation of EGFR, MET, and the MAPK and PI3K/AKT/mTOR pathways.[3][4][5][6] It is recommended to screen for the activation of these pathways using techniques such as phospho-receptor tyrosine kinase (RTK) arrays or by performing Western blots for key phosphorylated proteins (e.g., p-EGFR, p-MET, p-ERK, p-AKT).
Q2: How can I confirm that a specific bypass pathway is responsible for this compound resistance in my cell line?
A2: To confirm the involvement of a specific bypass pathway, you can use a combination of approaches:
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Inhibition of the bypass pathway: Treat the this compound-resistant cells with a combination of this compound and an inhibitor of the suspected bypass pathway (e.g., an EGFR inhibitor like erlotinib or a MEK inhibitor like trametinib).[4][7] A restoration of sensitivity to this compound in the presence of the second inhibitor would suggest that the bypass pathway is critical for resistance.
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Genetic knockdown: Use siRNA or shRNA to knockdown key components of the suspected bypass pathway. If the knockdown of a specific protein re-sensitizes the cells to this compound, it confirms its role in the resistance mechanism.[8]
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Overexpression studies: In this compound-sensitive parental cells, overexpress a constitutively active form of a key signaling molecule in the suspected bypass pathway. If this leads to this compound resistance, it provides direct evidence for the pathway's involvement.
Q3: What are some common reasons for variability in IC50 values for this compound in my experiments?
A3: Variability in IC50 values can arise from several factors:
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Cell density: Ensure consistent cell seeding density across all experiments, as this can significantly impact drug response.
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Passage number: Use cells within a consistent and low passage number range, as prolonged culturing can lead to phenotypic and genotypic changes.
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Reagent quality: Use fresh, high-quality reagents, including this compound and cell culture media.
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Assay duration: The duration of drug exposure can influence the IC50 value. Use a consistent incubation time for all experiments.
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Assay method: Different viability assays (e.g., MTT, CellTiter-Glo) can yield slightly different IC50 values. Be consistent with the chosen method.
General Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Inconsistent Western blot results for phosphorylated proteins. | 1. Phosphatase activity during sample preparation.2. Inefficient protein transfer.3. Low antibody affinity or incorrect antibody dilution. | 1. Always use fresh lysis buffer containing phosphatase and protease inhibitors. Keep samples on ice at all times.[9]2. Optimize transfer conditions (time, voltage) for your protein of interest. Use a positive control to confirm transfer efficiency.3. Use a recommended antibody and optimize the dilution. Perform a dot blot to check antibody activity.[10] |
| High background in Western blots. | 1. Inadequate blocking.2. Antibody concentration is too high.3. Insufficient washing. | 1. Block the membrane for at least 1 hour at room temperature or overnight at 4°C. Use 5% BSA in TBST for phospho-antibodies instead of milk.[11]2. Titrate the primary and secondary antibody concentrations to find the optimal signal-to-noise ratio.[12]3. Increase the number and duration of washes with TBST.[10] |
| Difficulty in establishing a stable this compound-resistant cell line. | 1. This compound concentration is too high, causing excessive cell death.2. Insufficient duration of drug exposure. | 1. Start with a lower concentration of this compound (around the IC50 of the parental cells) and gradually increase the concentration as the cells adapt.2. Be patient, as establishing a stable resistant cell line can take several months. |
Bypass Pathway 1: EGFR Activation
Activation of the Epidermal Growth Factor Receptor (EGFR) signaling pathway is a well-documented mechanism of resistance to this compound.[7][8]
Troubleshooting Guide: EGFR Activation
| Problem | Possible Cause | Suggested Solution |
| Weak or no p-EGFR signal in Western blot of this compound-resistant cells. | 1. Low levels of EGFR expression in the cell line.2. Ineffective cell lysis for membrane proteins.3. Phosphatase activity. | 1. Confirm total EGFR expression in your cell line. If low, consider using a different cell model.2. Use a lysis buffer optimized for membrane protein extraction (e.g., RIPA buffer).[13]3. Ensure fresh phosphatase inhibitors are added to the lysis buffer immediately before use.[9] |
| High basal p-EGFR levels in parental cells, making it difficult to detect an increase in resistant cells. | 1. Cells were not serum-starved prior to lysis.2. High autocrine or paracrine signaling in the cell culture. | 1. Serum-starve the cells for 12-24 hours before the experiment to reduce basal EGFR activation.[13]2. Consider using a more sensitive detection method or quantifying the p-EGFR/total EGFR ratio. |
FAQs: EGFR Activation
Q1: What is the mechanism of EGFR activation in this compound-resistant cells?
A1: EGFR activation can be induced by the production of heparin-binding EGF-like growth factor (HB-EGF) through the activation of c-Jun.[8][14] This leads to an adaptive feedback loop that sustains cell survival despite ALK inhibition by this compound.
Q2: Which EGFR inhibitors are suitable for combination studies with this compound?
A2: First-generation EGFR tyrosine kinase inhibitors (TKIs) like erlotinib have been shown to restore sensitivity to this compound in cells with EGFR-mediated resistance.[7]
Experimental Protocol: Western Blot for p-EGFR and Total EGFR
-
Cell Lysis:
-
Culture cells to 70-80% confluency. For detecting changes in phosphorylation, serum-starve cells overnight.
-
Wash cells with ice-cold PBS.
-
Add ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes and then centrifuge at 14,000 x g for 15 minutes at 4°C.
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Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.[13]
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibody against p-EGFR (e.g., Tyr1068) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate.
-
Strip the membrane and re-probe for total EGFR and a loading control (e.g., GAPDH or β-actin) for normalization.[13]
-
Quantitative Data Summary: EGFR Activation
| Cell Line | Treatment | IC50 (this compound, nM) | Fold Change in p-EGFR | Reference |
| A925L | This compound | ~10 | - | [8] |
| A925L LR | This compound | >1000 | Increased | [8] |
| H2228 | This compound | ~20 | - | [8] |
| H2228 LR | This compound | >1000 | Increased | [8] |
Note: LR denotes this compound-resistant. Specific fold-change values can vary between experiments and should be determined empirically.
Diagrams
Caption: EGFR bypass signaling pathway activated after this compound treatment.
Bypass Pathway 2: MET Amplification
MET amplification is another significant mechanism of acquired resistance to this compound.[5][15]
Troubleshooting Guide: MET Amplification
| Problem | Possible Cause | Suggested Solution |
| Ambiguous FISH results for MET amplification. | 1. Poor probe hybridization.2. Incorrect scoring of signals. | 1. Optimize hybridization conditions (temperature, time). Ensure proper slide preparation.2. Follow established scoring guidelines carefully. Have a second person score the slides independently. |
| No increase in p-MET in Western blot despite MET amplification confirmed by FISH. | 1. The amplified MET is not constitutively active.2. Issues with the p-MET antibody. | 1. Stimulate cells with HGF (Hepatocyte Growth Factor), the ligand for MET, to confirm that the receptor is functional.2. Validate the p-MET antibody with a positive control cell line known to have high p-MET levels. |
FAQs: MET Amplification
Q1: How frequent is MET amplification in patients who develop resistance to this compound?
A1: MET amplification has been detected in approximately 22% of tumor biopsies from patients progressing on this compound.[5][15]
Q2: What is the therapeutic strategy for overcoming MET-driven this compound resistance?
A2: Dual inhibition of ALK and MET has shown promise. For instance, combining this compound with a MET inhibitor like crizotinib (which also has ALK inhibitory activity) can be an effective strategy.[5]
Experimental Protocol: Fluorescence In Situ Hybridization (FISH) for MET Amplification
This is a general outline. Specific probe and reagent instructions from the manufacturer should be followed.
-
Slide Preparation: Prepare formalin-fixed, paraffin-embedded (FFPE) cell block sections or tumor tissue sections on slides.
-
Deparaffinization and Pretreatment: Deparaffinize the slides in xylene and rehydrate through a series of ethanol washes. Perform heat-induced epitope retrieval.
-
Probe Hybridization: Apply the MET/CEP7 dual-color probe to the slides. Denature the probe and the target DNA, then hybridize overnight.
-
Post-Hybridization Washes: Wash the slides to remove unbound probe.
-
Counterstaining and Visualization: Counterstain the nuclei with DAPI. Visualize and score the signals using a fluorescence microscope. MET amplification is determined by the MET/CEP7 signal ratio.
Quantitative Data Summary: MET Amplification
| Patient Cohort | Frequency of MET Amplification | Reference |
| Post-second-generation ALK inhibitor | 12% | [5][15] |
| Post-lorlatinib | 22% | [5][15] |
Diagrams
Caption: MET amplification as a bypass mechanism to this compound.
Bypass Pathway 3: MAPK Pathway Activation
Activation of the Mitogen-Activated Protein Kinase (MAPK) pathway, often through mutations in pathway components, can confer resistance to this compound.[4]
Troubleshooting Guide: MAPK Pathway Activation
| Problem | Possible Cause | Suggested Solution |
| Inconsistent p-ERK levels in Western blots. | 1. Transient nature of ERK phosphorylation.2. Cell stress during harvesting. | 1. Optimize the time point for analysis after treatment. A time-course experiment is recommended.2. Handle cells gently and quickly during harvesting. Keep samples on ice. |
| No synergistic effect observed with this compound and MEK inhibitor combination. | 1. The concentration of the MEK inhibitor is not optimal.2. MAPK pathway activation is not the primary resistance mechanism. | 1. Perform a dose-response matrix to determine the optimal concentrations for synergy.2. Investigate other potential bypass pathways. |
FAQs: MAPK Pathway Activation
Q1: What genetic alterations can lead to MAPK pathway activation in this compound resistance?
A1: Mutations such as MAP2K2 P298L and activating NRAS mutations have been identified in this compound-resistant settings, leading to the activation of ERK1/2.[4][16]
Q2: How can I assess the synergistic effect of combining this compound and a MEK inhibitor?
A2: You can use a cell viability assay to test a matrix of concentrations for both drugs. The results can be analyzed using software that calculates synergy scores, such as the Bliss independence or Chou-Talalay method.
Experimental Protocol: Cell Viability Assay for Drug Synergy
-
Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.[17]
-
Drug Preparation: Prepare serial dilutions of this compound and a MEK inhibitor (e.g., trametinib).
-
Treatment: Treat the cells with a matrix of drug concentrations, including single-agent controls and a vehicle control.
-
Incubation: Incubate the cells for 72 hours.
-
Viability Assessment: Measure cell viability using an appropriate assay, such as MTT or CellTiter-Glo.[17][18]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Use a synergy analysis software to determine if the drug combination is synergistic, additive, or antagonistic.
Quantitative Data Summary: MAPK Pathway Activation
| Cell Line | Resistance Mechanism | Treatment | Effect | Reference |
| H3122-LR | MAPK pathway activation | This compound + Trametinib | Synergistic inhibition of proliferation | [4] |
| NBLW-R | NF1 loss or NRAS mutation | This compound | Reduced sensitivity | [16] |
Diagrams
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. ascopubs.org [ascopubs.org]
- 5. MET Alterations are a Recurring and Actionable Resistance Mechanism in ALK-Positive Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. This compound Treatment Elicits Multiple On- and Off-Target Mechanisms of Resistance in ALK-Driven Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Adaptive resistance to this compound via EGFR signaling in ALK-rearranged lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 10. Western Blot Troubleshooting Guide | R&D Systems [rndsystems.com]
- 11. benchchem.com [benchchem.com]
- 12. Western blot troubleshooting guide! [jacksonimmuno.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. aacrjournals.org [aacrjournals.org]
- 16. Mutations in ALK signaling pathways conferring resistance to ALK inhibitor treatment lead to collateral vulnerabilities in neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. creative-bioarray.com [creative-bioarray.com]
- 18. benchchem.com [benchchem.com]
improving the therapeutic index of lorlatinib in combination therapies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with lorlatinib in combination therapies. The goal is to facilitate the improvement of its therapeutic index by addressing common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: We are observing unexpected toxicity in our in vivo model with a this compound combination. How can we troubleshoot this?
A1: Unexpected toxicity in preclinical models is a common challenge. Here are several factors to consider:
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Drug Formulation and Vehicle Effects: Ensure the vehicle used for both this compound and the combination agent is well-tolerated by the animal model. Some vehicles can cause non-specific toxicity. It is advisable to run a vehicle-only control group.
-
Pharmacokinetic Interactions: The combination agent may alter the metabolism of this compound, or vice-versa, leading to increased exposure and toxicity. Consider performing a pharmacokinetic study to assess drug levels in plasma and tumor tissue. This compound is a substrate and inducer of the CYP3A enzyme system, so co-administration with strong CYP3A inducers is contraindicated and caution is advised with strong inhibitors.[1]
-
Strain-Specific Sensitivity: Different mouse or rat strains can exhibit varying sensitivities to therapeutic agents. Review the literature for any known strain-specific toxicities of the drugs you are using.
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Dose and Schedule Optimization: The current dose and schedule may not be optimal. A dose de-escalation study for one or both agents in the combination can help identify a better-tolerated regimen while maintaining efficacy.
-
Off-Target Effects of the Combination: The combination may have unforeseen off-target effects. A thorough literature review of the combination partner's known targets and toxicities is recommended.
Q2: Our in vitro cell viability assays with a this compound combination are showing inconsistent results. What are the potential causes?
A2: Inconsistent cell viability data can stem from several sources. Here's a checklist to troubleshoot:
-
Cell Line Authenticity and Stability: Regularly authenticate your cell lines using short tandem repeat (STR) profiling. Genetic drift can occur with continuous passaging, altering drug sensitivity.
-
Assay-Specific Issues (e.g., MTT, CellTiter-Glo):
-
Drug Stability and Synergy Calculation:
-
Prepare fresh drug dilutions for each experiment. This compound and other small molecules can degrade over time in solution.
-
-
Seeding Density: Ensure a consistent and optimal cell seeding density. Overly confluent or sparse cultures can respond differently to drug treatment.
Q3: We have generated a this compound-resistant cell line, but we are not seeing a clear mechanism of resistance (e.g., no new ALK mutations). What should we investigate next?
A3: Resistance to this compound can be mediated by mechanisms other than secondary ALK mutations. Consider investigating the following bypass signaling pathways:
-
MET Amplification: This is a known mechanism of resistance to ALK inhibitors. You can assess MET amplification by fluorescence in situ hybridization (FISH) or next-generation sequencing (NGS). The combination of this compound and a MET inhibitor like crizotinib has shown activity in this setting.[1][5]
-
Activation of the PI3K/AKT/mTOR Pathway: Loss-of-function mutations in NF2 can lead to mTOR pathway activation and this compound resistance. This can be overcome by combining this compound with an mTOR inhibitor.
-
Activation of the RAS/MAPK Pathway: Mutations in genes like KRAS or hyperactivation of upstream signaling (e.g., EGFR) can drive resistance. A combination with a MEK inhibitor like binimetinib may be effective.[5]
-
Epithelial-to-Mesenchymal Transition (EMT): EMT can confer resistance to targeted therapies. This can be assessed by looking at EMT markers (e.g., vimentin, N-cadherin) and may be overcome by dual SRC and ALK inhibition.
Troubleshooting Guides
Guide 1: Unexpectedly High Toxicity in an In Vivo Xenograft Study of this compound in Combination with a MEK Inhibitor.
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Significant weight loss (>15%) and lethargy in the combination treatment group. | Suboptimal dosing and scheduling. | 1. Reduce the dose of the MEK inhibitor by 25-50% and monitor for improved tolerability. 2. Consider an intermittent dosing schedule for the MEK inhibitor (e.g., 5 days on, 2 days off). |
| Vehicle-related toxicity. | 1. Run a control group receiving only the vehicle for the MEK inhibitor. 2. If the vehicle shows toxicity, explore alternative, well-tolerated formulations. | |
| Pharmacokinetic drug-drug interaction. | 1. Conduct a satellite pharmacokinetic study to measure plasma concentrations of both this compound and the MEK inhibitor when administered alone and in combination. 2. If a significant interaction is observed, adjust the doses accordingly. |
Guide 2: Difficulty in Establishing a this compound-Resistant Cell Line.
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Widespread cell death with each incremental increase in this compound concentration. | The incremental dose increase is too large. | 1. Reduce the size of the dose increments. A more gradual increase allows for the selection of resistant clones. 2. Start with a lower initial concentration of this compound, closer to the IC50 of the parental cell line. |
| The "resistant" population loses its resistance after a few passages in drug-free media. | The resistance mechanism is transient or adaptive. | 1. Maintain a low concentration of this compound in the culture medium to sustain selective pressure. 2. Perform single-cell cloning to isolate stably resistant clones.[6] |
| No resistant clones emerge after several months of selection. | The cell line may be genetically unable to develop resistance through common mechanisms. | 1. Try a different parental cell line with a different genetic background. 2. Consider using a mutagen (e.g., ENU) to increase the mutation rate, though this may introduce off-target effects. |
Data Presentation
Table 1: Preclinical Efficacy of this compound in Combination with Other Targeted Agents.
| Combination | Cell Line | Resistance Mechanism | Effect | IC50 (this compound alone) | IC50 (this compound in Combination) | Reference |
| This compound + Crizotinib | ALK+ NSCLC | MET Amplification | Synergistic | Not Reported | Not Reported | [1][5] |
| This compound + mTOR inhibitor (Vistusertib) | MR135-R1 (Patient-derived) | NF2 loss-of-function | Synergistic | ~1 µM | <100 nM | |
| This compound + MEK inhibitor (Trametinib) | AS4 (ALCL) | RAS/MAPK pathway activation | Synergistic | >1 µM | ~100 nM | |
| This compound + Erlotinib | NSCLC | EGFR Hyperactivation | Re-sensitization | >1 µM | Not Reported | [5] |
Table 2: Common Adverse Events of this compound and Management Strategies.
| Adverse Event | Frequency (Grade 1-4) | Management | Reference |
| Hypercholesterolemia | 72% | Initiate or increase the dose of lipid-lowering agents (e.g., statins). Dose modification of this compound may be necessary for severe cases. | |
| Hypertriglyceridemia | 66% | Initiate or increase the dose of fibrates or other triglyceride-lowering agents. Dose modification of this compound may be necessary for severe cases. | |
| Cognitive Effects (e.g., memory impairment, confusion) | 28% | Monitor for changes in cognitive function. Dose interruption or reduction may be required. | |
| Mood Effects (e.g., anxiety, depression) | 21% | Monitor for changes in mood. Provide supportive care and consider psychiatric consultation. Dose modification may be necessary. | |
| Peripheral Neuropathy | 47% | Monitor for symptoms of neuropathy. Dose reduction or interruption may be necessary. |
Experimental Protocols
Protocol 1: Generation of this compound-Resistant Cell Lines
-
Initial Seeding: Plate the parental ALK-positive cancer cell line (e.g., H3122, Karpas-299) in a T-75 flask at a low density (e.g., 20-30% confluency).
-
Initial this compound Exposure: Add this compound to the culture medium at a concentration equal to the IC50 of the parental cell line.
-
Monitoring: Monitor the cells daily. Initially, a significant amount of cell death is expected.
-
Media Changes: Change the medium with fresh this compound every 3-4 days.
-
Dose Escalation: Once the cells resume a steady growth rate comparable to the parental line, increase the this compound concentration by 1.5 to 2-fold.[5][7]
-
Repeat: Repeat steps 3-5 until the cells are able to proliferate in a high concentration of this compound (e.g., 1 µM).
-
Characterization: Characterize the resistant cell line by determining its this compound IC50 and analyzing potential resistance mechanisms (e.g., ALK sequencing, bypass pathway analysis).
Protocol 2: Western Blotting for ALK Phosphorylation
-
Cell Lysis: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Gel Electrophoresis: Load 20-30 µg of protein per lane onto a 4-12% Bis-Tris SDS-PAGE gel and run at 150V for 1-1.5 hours.
-
Protein Transfer: Transfer the proteins to a PVDF membrane at 100V for 1 hour.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[8]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against phospho-ALK (e.g., Cell Signaling Technology, clone D5F3) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane three times with TBST and detect the signal using an ECL substrate and a chemiluminescence imaging system.
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody for total ALK to normalize for protein loading.
Protocol 3: In Vivo Xenograft Study
-
Cell Implantation: Subcutaneously inject 5-10 million ALK-positive cancer cells (e.g., H3122) into the flank of immunodeficient mice (e.g., nude or SCID).
-
Tumor Growth: Allow the tumors to reach a palpable size (e.g., 100-150 mm³).
-
Randomization: Randomize the mice into treatment groups (e.g., vehicle, this compound alone, combination agent alone, this compound + combination agent).
-
Drug Administration:
-
This compound: Formulate in a vehicle such as 0.5% methylcellulose and administer orally (p.o.) once daily.
-
Combination Agent: Formulate and administer as per literature recommendations or manufacturer's instructions (e.g., intraperitoneally, i.p.).
-
-
Monitoring:
-
Measure tumor volume with calipers 2-3 times per week.
-
Monitor animal body weight and overall health daily.
-
-
Endpoint: Continue treatment until tumors reach a predetermined endpoint size or for a specified duration.
-
Analysis: At the end of the study, excise the tumors for pharmacodynamic analysis (e.g., Western blotting for target engagement).
Visualizations
Caption: ALK signaling pathways and the inhibitory action of this compound.
Caption: Workflow for generating and testing this compound-resistant models.
Caption: Logical relationships in overcoming this compound resistance.
References
- 1. This compound in Combination With Chemotherapy in Participants With Metastatic Anaplastic Lymphoma Kinase Positive (ALK+) Non-small Cell Lung Cancer (NSCLC) Who Progressed on Single-agent this compound | Clinical Research Trial Listing [centerwatch.com]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. texaschildrens.org [texaschildrens.org]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. knowledge.lonza.com [knowledge.lonza.com]
- 7. Establishment of an acquired this compound-resistant cell line of non-small cell lung cancer and its mediated resistance mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Western blot for phosphorylated proteins | Abcam [abcam.com]
Technical Support Center: Refining Assays for Minimal Residual Disease (MRD) Detection After Lorlatinib
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on refining assays to detect minimal residual disease (MRD) following lorlatinib treatment in ALK-positive non-small cell lung cancer (NSCLC).
FAQs: Understanding MRD Detection Post-Lorlatinib
Q1: Why is MRD monitoring important after this compound treatment?
A1: this compound is a potent third-generation ALK inhibitor, but resistance can develop, often through the emergence of new ALK mutations.[1][2][3] Monitoring for MRD using circulating tumor DNA (ctDNA) allows for the early detection of persistent disease and the identification of resistance mechanisms before they are clinically apparent.[4][5] This provides a window of opportunity to adjust treatment strategies and potentially improve patient outcomes.
Q2: What are the primary methods for detecting MRD in this context?
A2: The two main technologies for highly sensitive detection of MRD from ctDNA are Next-Generation Sequencing (NGS) and Droplet Digital PCR (ddPCR).[6][7] NGS offers the advantage of broad, unbiased detection of a wide range of mutations, including novel resistance mutations and compound mutations.[8][9] ddPCR is a highly sensitive and specific method for quantifying known target mutations and is particularly useful for longitudinal monitoring of specific resistance mutations.[7][10][11]
Q3: What are the key ALK resistance mutations to monitor for after this compound?
A3: While this compound is effective against many single ALK mutations, resistance can be driven by the acquisition of new mutations. Key resistance mechanisms include:
-
Compound mutations: The presence of two or more ALK mutations on the same allele (e.g., G1202R/L1196M, L1196M/D1203N, G1202R/F1174C).[1]
-
Bypass pathway activation: Upregulation of other signaling pathways, such as the RAS-MAPK pathway, can lead to resistance even in the absence of new ALK mutations.[2][12][13]
-
Off-target mutations: Mutations in genes other than ALK can also contribute to resistance.[12]
Q4: How should I interpret rising levels of ALK mutations in ctDNA during this compound treatment?
A4: A rise in the variant allele frequency (VAF) of an ALK mutation in serial ctDNA samples is a strong indicator of emerging resistance and potential disease progression.[1][4] This molecular progression often precedes radiographic evidence of relapse by several months, offering a critical window for intervention.[4][5]
Troubleshooting Guides
Section 1: Pre-Analytical and Sample Preparation Issues
Q: My ctDNA yield from plasma is consistently low. What could be the cause and how can I improve it?
A: Low ctDNA yield is a common challenge. Here are some potential causes and solutions:
| Potential Cause | Troubleshooting Steps |
| Suboptimal Blood Collection Tubes | Use blood collection tubes containing a cell-stabilizing agent (e.g., Streck Cell-Free DNA BCT®) to prevent lysis of white blood cells and subsequent contamination with genomic DNA.[14][15][16] |
| Delayed Sample Processing | Process blood samples as soon as possible after collection, ideally within 4-6 hours if using standard EDTA tubes. If delays are unavoidable, use stabilizing tubes.[15] |
| Incorrect Centrifugation Protocol | Employ a two-step centrifugation process to effectively separate plasma from cellular components. A common protocol is a first spin at a lower speed (e.g., 1,600 x g for 10 minutes) followed by a second, higher-speed spin of the supernatant (e.g., 16,000 x g for 10 minutes) to remove any remaining cellular debris.[15] |
| Inefficient cfDNA Extraction Kit | The choice of cfDNA extraction kit can significantly impact yield. Consider validating several commercially available kits to determine the optimal one for your workflow.[16] |
Section 2: NGS Assay Troubleshooting
Q: I am having trouble detecting low-frequency ALK mutations with my NGS assay. How can I increase the sensitivity?
A: Detecting low-frequency variants requires a highly sensitive and optimized workflow.
| Potential Cause | Troubleshooting Steps |
| Insufficient Sequencing Depth | For MRD detection, a high sequencing depth is crucial. Aim for a depth of at least 10,000x to confidently call low-frequency mutations.[6] |
| PCR and Sequencing Errors | Implement the use of Unique Molecular Identifiers (UMIs) or Molecular Barcodes (MBCs) to tag individual DNA molecules before PCR amplification. This allows for the bioinformatic correction of PCR and sequencing errors, significantly improving the accuracy of low-frequency variant calling.[17] |
| Suboptimal Bioinformatics Pipeline | Utilize a bioinformatics pipeline specifically designed for calling low-frequency somatic mutations from cfDNA. These pipelines often incorporate error-suppression models and can be optimized for your specific sequencing platform.[18][19] |
| Library Preparation Issues | Ensure high-quality library preparation with minimal adapter-dimer formation. Use a targeted enrichment method, such as anchored multiplex PCR or hybrid capture-based approaches, to focus sequencing reads on the ALK gene and other relevant targets.[20] |
Section 3: ddPCR Assay Troubleshooting
Q: My ddPCR assay is showing high background or non-specific amplification. What are the likely causes?
A: High background in ddPCR can obscure the detection of rare events.
| Potential Cause | Troubleshooting Steps |
| Poor Primer/Probe Design | Ensure that your primers and probes are highly specific for the target ALK mutation. Perform in-silico analysis and empirical validation to confirm specificity. |
| Suboptimal Annealing Temperature | Optimize the annealing temperature of your PCR reaction using a temperature gradient to find the sweet spot that maximizes specific amplification while minimizing non-specific binding. |
| Contamination | Practice stringent laboratory procedures to prevent cross-contamination between samples and from positive controls. Use dedicated pre- and post-PCR areas and aerosol-resistant pipette tips. |
| Genomic DNA Contamination | Ensure that your cfDNA is free from contaminating genomic DNA, which can lead to false-positive results. The two-step centrifugation protocol mentioned earlier is critical. |
Quantitative Data Summary
Table 1: Performance Characteristics of MRD Assays for ALK Fusion/Mutation Detection
| Assay Type | Target | Sensitivity | Specificity | Limit of Detection (LOD) | Reference(s) |
| NGS (Capture-based) | ALK Fusions | 54.2% - 77.8% | 100% | ~0.1% VAF | [21] |
| NGS (UMI-based) | Various Mutations | >90% for 0.1% VAF | High | <0.1% VAF | [6][22] |
| ddPCR | Specific ALK Mutations | High | High | 0.01% - 0.05% VAF | [7] |
Experimental Protocols
Protocol 1: NGS-Based MRD Detection using Anchored Multiplex PCR
-
Plasma Collection and cfDNA Extraction:
-
Collect 10 mL of peripheral blood in cell-stabilizing tubes.
-
Perform a two-step centrifugation to isolate plasma.
-
Extract cfDNA using a validated commercial kit (e.g., QIAamp Circulating Nucleic Acid Kit).
-
Quantify cfDNA using a fluorometric method (e.g., Qubit).
-
-
Library Preparation with UMIs:
-
Ligate UMIs to individual cfDNA fragments.
-
Perform anchored multiplex PCR using a custom panel targeting the ALK kinase domain and other relevant resistance genes. This method allows for the amplification of known and novel fusion events.
-
-
Sequencing:
-
Sequence the prepared libraries on an Illumina NovaSeq 6000 or similar high-throughput sequencer to achieve a minimum depth of 10,000x.
-
-
Bioinformatic Analysis:
-
Use a bioinformatics pipeline that incorporates UMI-based error correction to generate consensus reads.
-
Align reads to the human reference genome (hg19/GRCh37 or hg38/GRCh38).
-
Perform variant calling using a low-frequency somatic variant caller.
-
Annotate identified variants and filter against a database of known germline variants and sequencing artifacts.
-
Protocol 2: ddPCR-Based MRD Detection for a Specific ALK Mutation (e.g., G1202R)
-
Plasma Collection and cfDNA Extraction:
-
Follow the same procedure as for the NGS protocol.
-
-
ddPCR Assay Setup:
-
Design and validate a specific primer-probe set for the ALK G1202R mutation and a corresponding wild-type allele.
-
Prepare the ddPCR reaction mix containing cfDNA, primers, probes, and ddPCR supermix.
-
-
Droplet Generation and PCR:
-
Partition the reaction mix into approximately 20,000 droplets using a droplet generator.
-
Perform PCR amplification to the endpoint.
-
-
Droplet Reading and Data Analysis:
-
Read the fluorescence of each droplet using a droplet reader.
-
Quantify the number of positive and negative droplets for both the mutant and wild-type alleles.
-
Calculate the fractional abundance (VAF) of the G1202R mutation.
-
Visualizations
References
- 1. Dynamic monitoring of circulating tumor DNA to analyze genetic characteristics and resistance profile of this compound in ALK positive previously treated NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Long-Lasting Response to this compound in Patients with ALK-Driven Relapsed or Refractory Neuroblastoma Monitored with Circulating Tumor DNA Analysis [liu.diva-portal.org]
- 6. Frontiers | PEAC: An Ultrasensitive and Cost-Effective MRD Detection System in Non-small Cell Lung Cancer Using Plasma Specimen [frontiersin.org]
- 7. Highly sensitive detection of ALK resistance mutations in plasma using droplet digital PCR - PMC [pmc.ncbi.nlm.nih.gov]
- 8. NGS‐based liquid biopsy profiling identifies mechanisms of resistance to ALK inhibitors: a step toward personalized NSCLC treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Next-generation sequencing using liquid biopsy in the care of patients with ALK-rearranged non-small cell lung cancer: a focus on this compound - Blaquier - Precision Cancer Medicine [pcm.amegroups.org]
- 10. Quantification of Minimal Disease by Digital PCR in ALK-Positive Anaplastic Large Cell Lymphoma: A Step towards Risk Stratification in International Trials? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bio-rad.com [bio-rad.com]
- 12. Circulating tumor DNA reveals mechanisms of this compound resistance in patients with relapsed/refractory ALK-driven neuro… [ouci.dntb.gov.ua]
- 13. ALK inhibitors in cancer: mechanisms of resistance and therapeutic management strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Preanalytical variables that affect the outcome of cell-free DNA measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Frontiers | The impact of preanalytical variables on the analysis of cell-free DNA from blood and urine samples [frontiersin.org]
- 16. researchgate.net [researchgate.net]
- 17. blog.seracare.com [blog.seracare.com]
- 18. mdpi.com [mdpi.com]
- 19. biorxiv.org [biorxiv.org]
- 20. Clinical Utility of ALK Fusion Detection by Liquid Biopsy [agilent.com]
- 21. Use of capture-based next-generation sequencing to detect ALK fusion in plasma cell-free DNA of patients with non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 22. m.youtube.com [m.youtube.com]
Validation & Comparative
Lorlatinib vs. Alectinib: A Comparative Guide on Efficacy in ALK-Positive NSCLC Models
For researchers and professionals in oncology drug development, understanding the nuanced differences between targeted therapies is paramount. This guide provides an objective comparison of lorlatinib and alectinib, two potent anaplastic lymphoma kinase (ALK) tyrosine kinase inhibitors (TKIs) used in the treatment of ALK-positive non-small cell lung cancer (NSCLC). We delve into their mechanisms, preclinical efficacy, and clinical performance, supported by experimental data.
Mechanism of Action and Signaling Pathway
Both alectinib, a second-generation ALK inhibitor, and this compound, a third-generation ALK inhibitor, function by competitively binding to the ATP-binding pocket of the ALK protein.[1] This inhibition blocks the constitutive activation of the ALK fusion protein, which is the primary oncogenic driver in ALK-positive NSCLC.[2] The aberrant ALK signaling promotes cancer cell proliferation and survival through the activation of several downstream pathways, including the RAS-RAF-MEK-ERK, PI3K-AKT, and JAK-STAT pathways.[3][4] By blocking the initial phosphorylation event, both drugs effectively shut down these pro-survival signals.[2]
This compound was specifically designed to be more potent and to overcome resistance mechanisms that can emerge during treatment with earlier-generation ALK inhibitors.[5] It also has enhanced penetration of the blood-brain barrier, a critical feature for treating or preventing brain metastases.[1]
Preclinical Efficacy Comparison
Preclinical studies are crucial for elucidating the intrinsic activity of inhibitors against both sensitive and resistant forms of the ALK kinase domain.
In Vitro Sensitivity in ALK-Positive Cell Lines
The H3122 and H2228 cell lines, both harboring the EML4-ALK fusion protein, are standard models for studying ALK-positive NSCLC. In a novel long-term culture system designed to mimic clinically relevant conditions, both cell lines developed resistance to alectinib and this compound. Notably, in the H2228 cell line, resistance to alectinib and this compound emerged by day 14, whereas cells treated with ensartinib (another ALK inhibitor) remained sensitive for at least 42 days.[6] This suggests that the genetic background of the tumor can influence the durability of the response to different ALK inhibitors.
| Cell Line | Drug | Observation |
| H3122 | Alectinib, this compound | Resistance developed by 14 days[6] |
| H2228 | Alectinib, this compound | Resistance developed by 14 days[6] |
Activity Against ALK Resistance Mutations
A key differentiator between ALK inhibitors is their ability to suppress mutations that confer resistance to other TKIs. This compound has demonstrated potent activity against a wide range of single ALK resistance mutations, including those that are refractory to second-generation inhibitors like alectinib.[5] The G1202R mutation is a notable example of a solvent front mutation that confers high-level resistance to alectinib but is sensitive to this compound.[7]
However, resistance to this compound can also emerge, often through the development of compound mutations (two or more mutations on the same ALK allele).[8] For instance, preclinical mutagenesis screens have identified compound mutations like G1202R/L1196M that are highly resistant to this compound.[8]
| ALK Mutation Status | Alectinib Activity | This compound Activity |
| Single Mutations | ||
| Solvent Front (e.g., G1202R) | Resistant[7] | Sensitive[5][7] |
| Gatekeeper (e.g., L1196M) | Sensitive | Sensitive |
| Other (e.g., I1171T/N/S) | Resistant[7] | Sensitive[7] |
| Compound Mutations | ||
| e.g., G1202R/L1196M | Resistant | Resistant[8] |
Experimental Protocols
Cell Culture and Drug Treatment
-
Cell Lines: H3122 and H2228 ALK-positive NSCLC cells are commonly used.
-
Culture Conditions: Cells are typically maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Drug Treatment: For in vitro assays, cells are treated with varying concentrations of alectinib or this compound. A novel culturing system, ResCu, has been used for long-term experiments to assess the development of resistance over time under more physiologically relevant conditions.[6]
In Vitro Mutagenesis Screen
-
Objective: To identify potential resistance mutations to ALK inhibitors.
-
Methodology: Ba/F3 cells, a murine pro-B cell line, are engineered to express the EML4-ALK fusion protein. These cells are then exposed to a mutagen, such as N-ethyl-N-nitrosourea (ENU), to induce random mutations. The mutagenized cells are subsequently cultured in the presence of an ALK inhibitor (e.g., this compound). Only cells that acquire a resistance-conferring mutation will survive and proliferate. The specific ALK mutations in the resistant clones are then identified through sequencing.[8]
Clinical Efficacy: An Indirect Comparison
While no head-to-head randomized controlled trials have directly compared this compound and alectinib in the first-line setting, indirect comparisons can be drawn from their respective pivotal Phase 3 trials, CROWN (this compound vs. crizotinib) and ALEX (alectinib vs. crizotinib).
Matching-adjusted indirect comparisons (MAICs) have been conducted to compare the efficacy of this compound from the CROWN trial with alectinib from the ALEX trial.[1] These analyses suggest that this compound may improve progression-free survival (PFS) compared to alectinib.[1] One such analysis estimated a hazard ratio (HR) for PFS of 0.54 (95% CI: 0.33, 0.88) in favor of this compound over alectinib.[1]
Intracranial Efficacy
A significant advantage of newer generation ALK inhibitors is their enhanced central nervous system (CNS) activity. Both alectinib and this compound have demonstrated superior intracranial efficacy compared to crizotinib. An analytic review of the CROWN and ALEX trials noted that while both drugs have high overall intracranial response rates, the rate of complete intracranial response was higher with this compound.[9] The cumulative incidence of CNS progression at 12 months was reported to be 2.8% for this compound compared to 9.4% for alectinib.[9]
| Efficacy Endpoint | This compound (CROWN Trial) | Alectinib (ALEX Trial) | Indirect Comparison (MAIC) |
| Progression-Free Survival (PFS) | Not Reached (vs. Crizotinib) | 34.8 months (vs. Crizotinib)[10] | This compound estimated to improve PFS (HR: 0.54)[1] |
| 3-Year PFS Rate | 64%[9] | 46.4%[9] | - |
| CNS Progression at 12 months | 2.8%[9] | 9.4%[9] | - |
Conclusion
Both this compound and alectinib are highly effective treatments for ALK-positive NSCLC. Preclinical data highlight this compound's broader activity against known ALK resistance mutations that can arise on second-generation inhibitors like alectinib. This suggests a potential advantage for this compound in later lines of therapy or in patients with pre-existing resistance mutations.
Clinically, while direct head-to-head data is lacking, indirect comparisons suggest that this compound may offer superior progression-free survival and intracranial control compared to alectinib in the first-line setting. However, these findings should be interpreted with caution due to the inherent limitations of cross-trial comparisons. The choice of first-line therapy will continue to be guided by a comprehensive assessment of efficacy, safety profiles, and individual patient factors. Further research, including real-world evidence and potentially future head-to-head trials, will be crucial to definitively establish the optimal sequencing and use of these potent ALK inhibitors.
References
- 1. Comparative Efficacy and Safety of this compound Versus Alectinib and this compound Versus Brigatinib for ALK-Positive Advanced/Metastatic NSCLC: Matching-Adjusted Indirect Comparisons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. preprints.org [preprints.org]
- 4. researchgate.net [researchgate.net]
- 5. ALK Resistance Mutations and Efficacy of this compound in Advanced Anaplastic Lymphoma Kinase-Positive Non–Small-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ASCO – American Society of Clinical Oncology [asco.org]
- 7. Analysis of this compound analogs reveals a roadmap for targeting diverse compound resistance mutations in ALK-positive lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. mdpi.com [mdpi.com]
- 10. Alectinib vs. This compound in the Front-Line Setting for ALK-Rearranged Non-Small-Cell Lung Cancer (NSCLC): A Deep Dive into the Main Differences across ALEX and CROWN Phase 3 Trials - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Battle: Lorlatinib Versus Crizotinib in the Face of ALK Resistance
For researchers, scientists, and drug development professionals, understanding the nuances of therapeutic efficacy against resistance mutations is paramount. In the landscape of anaplastic lymphoma kinase (ALK)-positive non-small cell lung cancer (NSCLC), the emergence of resistance to first-generation inhibitors like crizotinib has paved the way for next-generation therapies. This guide provides a detailed comparative analysis of lorlatinib, a third-generation ALK inhibitor, and crizotinib, focusing on their performance against ALK resistance mutations, supported by experimental data and detailed methodologies.
Crizotinib, the first FDA-approved ALK inhibitor, marked a significant advancement in the treatment of ALK-positive NSCLC. However, the majority of patients eventually develop resistance, often driven by secondary mutations in the ALK kinase domain. This compound was specifically designed to overcome these resistance mechanisms and also to penetrate the blood-brain barrier, a common site of metastasis.
Quantitative Analysis: Inhibitory Potency Against ALK Resistance Mutations
The in vitro efficacy of this compound and crizotinib has been evaluated against a panel of clinically relevant ALK resistance mutations. The half-maximal inhibitory concentration (IC50) is a key metric for comparing the potency of these inhibitors. The data presented below is a synthesis of findings from multiple preclinical studies.
| ALK Mutation | Crizotinib IC50 (nM) | This compound IC50 (nM) | Fold Change in Potency (Crizotinib IC50 / this compound IC50) |
| Wild-Type | ~20-60 | ~1-10 | ~5-6 |
| L1196M (Gatekeeper) | >1000 | ~10-50 | >20-100 |
| G1269A | >1000 | ~1-10 | >100-1000 |
| G1202R (Solvent Front) | >2000 | ~15-80 | >25-133 |
| I1171T | ~300-600 | ~5-20 | ~15-120 |
| C1156Y | >1000 | ~1-10 | >100-1000 |
| F1174C | >1000 | ~10-30 | >33-100 |
Note: IC50 values are approximate and can vary based on the specific cell line and assay conditions used. The data clearly demonstrates this compound's superior potency against a wide spectrum of crizotinib-resistant mutations.
Clinical Efficacy: Insights from the CROWN Study
The phase III CROWN study provides compelling clinical evidence of this compound's superiority over crizotinib in the first-line treatment of advanced ALK-positive NSCLC.[1][2][3] After a five-year follow-up, this compound demonstrated a remarkable and sustained progression-free survival (PFS) benefit.[1][3][4][5]
| Clinical Endpoint | This compound | Crizotinib | Hazard Ratio (95% CI) |
| Median PFS | Not Reached | 9.1 months | 0.19 (0.13-0.27) |
| 5-Year PFS Rate | 60% | 8% | |
| Time to Intracranial Progression | Not Reached | 16.4 months | 0.06 (0.03-0.12) |
Importantly, at the end of treatment, emerging new ALK resistance mutations were detected in patients who received crizotinib, while none were detected in the circulating tumor DNA of patients treated with this compound.[1][3][4][5] This highlights this compound's ability to suppress the emergence of resistance.
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and resistance, it is crucial to visualize the underlying signaling pathways and the experimental workflows used to evaluate these inhibitors.
References
- 1. ALK Fusion Partners Impact Response to ALK Inhibition: Differential Effects on Sensitivity, Cellular Phenotypes, and Biochemical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. This compound Versus Crizotinib in Patients With Advanced ALK-Positive Non–Small Cell Lung Cancer: 5-Year Outcomes From the Phase III CROWN Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. reactionbiology.com [reactionbiology.com]
- 5. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Lorlatinib and Brigatinib's Intracranial Activity in ALK-Positive NSCLC
For researchers and drug development professionals navigating the therapeutic landscape of anaplastic lymphoma kinase (ALK)-positive non-small cell lung cancer (NSCLC), the management of brain metastases remains a critical challenge. Lorlatinib and brigatinib, potent next-generation ALK tyrosine kinase inhibitors (TKIs), have demonstrated significant intracranial efficacy. This guide provides an objective comparison of their intracranial activity, supported by key experimental data from their respective pivotal clinical trials, CROWN for this compound and ALTA-1L for brigatinib.
Quantitative Comparison of Intracranial Efficacy
The following tables summarize the key intracranial efficacy endpoints from the CROWN (this compound vs. crizotinib) and ALTA-1L (brigatinib vs. crizotinib) trials in treatment-naïve patients with ALK-positive advanced NSCLC. It is important to note that these are not direct head-to-head comparisons but provide a basis for cross-trial evaluation against a common comparator, crizotinib.
Table 1: Intracranial Objective Response Rate (ORR) in Patients with Measurable Baseline Brain Metastases
| Endpoint | This compound (CROWN)[1][2] | Brigatinib (ALTA-1L)[3][4][5][6] | Crizotinib (CROWN)[1][2] | Crizotinib (ALTA-1L)[3][4][5][6] |
| Intracranial ORR | 82% (95% CI, 57-96) | 78% (95% CI, 52-94) | 23% (95% CI, 5-54) | 26% (95% CI, 10-48) |
| Intracranial Complete Response (CR) | 71% | 28% (in all patients with baseline brain metastases)[7] | 8% | 5% (in patients with measurable brain metastases)[3] |
Table 2: Intracranial Progression-Free Survival (PFS) in Patients with Baseline Brain Metastases
| Endpoint | This compound (CROWN)[8] | Brigatinib (ALTA-1L)[9][10] | Crizotinib (CROWN)[8] | Crizotinib (ALTA-1L)[9][10] |
| Median Intracranial PFS | Not Reached | 24.0 months (95% CI, 12.9-30.8) | 7.2 months (95% CI, 3.7-9.2) | 5.5 months (95% CI, 3.7-7.5) |
| 12-Month Intracranial PFS Rate | 78% | 48% (at 2 years)[4][5] | 22% | 15% (at 2 years)[4][5] |
| Hazard Ratio (HR) vs. Crizotinib | 0.20 (95% CI, 0.10-0.43) | 0.29 (95% CI, 0.17-0.51) | - | - |
Table 3: Time to CNS Progression in the Intent-to-Treat (ITT) Population
| Endpoint | This compound (CROWN)[2] | Brigatinib (ALTA-1L)[9] | Crizotinib (CROWN)[2] | Crizotinib (ALTA-1L)[9] |
| Median Time to CNS Progression | Not Evaluable | 44.1 months | 16.6 months | 21.2 months |
| Hazard Ratio (HR) vs. Crizotinib | Not Reported | 0.44 (95% CI, 0.30-0.65) | - | - |
Experimental Protocols
The data presented are derived from two key Phase 3, randomized, open-label, multicenter clinical trials:
CROWN Trial (NCT03052608)[1][8][11][12][13][14]
-
Objective: To compare the efficacy and safety of this compound versus crizotinib in the first-line treatment of patients with advanced ALK-positive NSCLC.
-
Patient Population: Treatment-naïve patients with advanced ALK-positive NSCLC. Patients with asymptomatic treated or untreated CNS metastases were eligible.
-
Treatment Arms:
-
This compound: 100 mg orally once daily.
-
Crizotinib: 250 mg orally twice daily.
-
-
Primary Endpoint: Progression-Free Survival (PFS) as assessed by Blinded Independent Central Review (BICR).
-
Intracranial Efficacy Assessment:
-
Tumor assessments, including brain magnetic resonance imaging (MRI), were performed at screening and every 8 weeks thereafter.[11]
-
Intracranial response and progression were evaluated according to RECIST v1.1 criteria by BICR.
-
ALTA-1L Trial (NCT02737501)[9][16][17][18]
-
Objective: To compare the efficacy and safety of brigatinib versus crizotinib in ALK inhibitor-naïve patients with advanced ALK-positive NSCLC.
-
Patient Population: ALK inhibitor-naïve patients with locally advanced or metastatic ALK-positive NSCLC. Patients with stable or asymptomatic brain metastases were permitted.
-
Treatment Arms:
-
Brigatinib: 90 mg orally once daily for 7 days, then 180 mg once daily.
-
Crizotinib: 250 mg orally twice daily.
-
-
Primary Endpoint: PFS as assessed by BICR.
-
Intracranial Efficacy Assessment:
-
Brain MRI was mandatory at baseline and every 8 weeks for patients with known brain metastases, and at the investigators' discretion for patients without baseline brain metastases.
-
Intracranial endpoints were assessed by BICR based on RECIST v1.1.
-
Signaling Pathways and Mechanisms of Action
Both this compound and brigatinib are potent inhibitors of the ALK tyrosine kinase, which, when constitutively activated by genetic rearrangements (e.g., EML4-ALK), drives oncogenesis through downstream signaling pathways.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Anaplastic Lymphoma Kinase (ALK) Signaling in Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. ptmasterguide.com [ptmasterguide.com]
- 5. Successful intracranial response of this compound after resistance with alectinib and brigatinib in patients with ALK‐positive lung adenocarcinoma: Implications of CNS penetration rate of brigatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. What is Brigatinib used for? [synapse.patsnap.com]
- 8. Frontiers | Targeting ALK Rearrangements in NSCLC: Current State of the Art [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. The underlying mechanisms of this compound penetration across the blood‐brain barrier and the distribution characteristics of this compound in the brain - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
A Researcher's Guide to Validating Lorlatinib Target Engagement in Living Cells
For researchers, scientists, and drug development professionals, confirming that a drug molecule interacts with its intended target within the complex environment of a living cell is a critical step in the development of targeted therapies. This guide provides a comparative overview of key methodologies for validating the target engagement of lorlatinib, a potent third-generation ALK and ROS1 tyrosine kinase inhibitor.
This compound is a crucial therapeutic agent for non-small cell lung cancer (NSCLC) harboring ALK or ROS1 rearrangements.[1] Its efficacy relies on its ability to bind to and inhibit the kinase activity of these oncoproteins, thereby blocking downstream signaling pathways essential for cancer cell proliferation and survival.[1] Validating that this compound effectively engages ALK and ROS1 in living cells is paramount for understanding its mechanism of action, assessing its potency against resistance mutations, and developing next-generation inhibitors.
This guide will delve into several established techniques for measuring this compound's target engagement, presenting quantitative data, detailed experimental protocols, and visual workflows to aid in experimental design and data interpretation.
Comparison of Target Engagement Methodologies
Several methods can be employed to assess this compound's engagement with its targets in a cellular context. Each technique offers distinct advantages and disadvantages in terms of throughput, sensitivity, and the specific information it provides. The table below summarizes key quantitative parameters for this compound and compares the features of prominent target engagement assays.
| Method | Principle | Quantitative Readout | Throughput | Advantages | Disadvantages |
| Biochemical Kinase Assay | Measures the inhibition of purified ALK or ROS1 kinase activity in the presence of this compound and ATP. | IC50: The concentration of this compound that inhibits 50% of kinase activity. | High | Direct measurement of enzymatic inhibition. Useful for initial screening and determining intrinsic potency. | Lacks cellular context (e.g., cell permeability, off-target effects). May not reflect in-cell potency. |
| Cell Viability/Proliferation Assay | Measures the effect of this compound on the growth and survival of cancer cells dependent on ALK/ROS1 signaling. | IC50/GI50: The concentration of this compound that inhibits 50% of cell viability or growth. | High | Provides a functional readout of drug efficacy in a cellular context. | Indirect measure of target engagement. Can be influenced by off-target effects and cellular resistance mechanisms. |
| Western Blotting (p-ALK) | Detects the phosphorylation status of ALK or its downstream effectors (e.g., p-AKT, p-ERK) in cells treated with this compound. | Semi-quantitative or quantitative (with normalization) assessment of protein phosphorylation levels. | Low to Medium | Directly assesses the inhibition of kinase activity within the cell. Widely accessible technique. | Can be labor-intensive. Provides a snapshot in time and may not reflect the full dynamics of target engagement. |
| Cellular Thermal Shift Assay (CETSA®) | Measures the change in thermal stability of a target protein upon ligand binding.[2] | Melt curve shift (ΔTm) or Isothermal dose-response fingerprint (ITDRF): Indicates target engagement. | Medium to High | Label-free, allowing for the study of endogenous proteins in their native environment.[2] Can be adapted for high-throughput screening.[3] | Not all ligand binding events result in a significant thermal shift.[4] Requires specific antibodies for detection. |
| NanoBRET™ Target Engagement Assay | A proximity-based assay that measures the binding of a small molecule to a target protein in live cells using Bioluminescence Resonance Energy Transfer (BRET).[5] | IC50: The concentration of this compound that displaces 50% of a fluorescent tracer from the target protein. | High | Highly sensitive and quantitative real-time measurement in live cells.[5] Can determine compound affinity and residence time. | Requires genetic modification of cells to express a NanoLuc®-tagged target protein.[5] |
| In-Cell Western™ Assay | An immunocytochemical method performed in microplates to quantify protein levels and modifications directly in fixed cells. | Quantitative measurement of target protein phosphorylation relative to total protein. | High | Higher throughput than traditional Western blotting. Allows for multiplexing to measure multiple targets simultaneously. | Requires specific primary antibodies and optimization of fixation and permeabilization conditions. |
Quantitative Data Summary
The following table summarizes reported IC50 values for this compound from various assays, providing a quantitative basis for comparing its potency against wild-type and mutant forms of ALK.
| Target | Assay Type | Cell Line/System | This compound IC50 (nM) | Reference |
| ALK (Wild-Type) | Biochemical Kinase Assay | Purified enzyme | <0.07 (Ki) | [6] |
| ALK (L1196M) | Biochemical Kinase Assay | Purified enzyme | 0.7 (Ki) | [6] |
| ALK (F1174L) | Biochemical Kinase Assay | Purified ALK-TKD | 2.3 ± 1.1 | [7] |
| ALK (R1275Q) | Biochemical Kinase Assay | Purified ALK-TKD | 2.9 ± 0.8 | [7] |
| EML4-ALK (WT) | Cell Viability Assay | Ba/F3 | ~10 | [1] |
| EML4-ALK (G1202R) | Cell Viability Assay | Ba/F3 | ~50 | [1] |
| EML4-ALK (I1171N) | Cell Viability Assay | Ba/F3 | ~100 | [1] |
| ALK (F1174L) | Cell Viability Assay | Kelly | ~20 | [7] |
| ALK (R1275Q) | Cell Viability Assay | CHLA-20 | ~30 | [7] |
| EML4-ALK (F1174L) | Phospho-ALK ELISA | NIH-3T3 | 0.2 | [6] |
Signaling Pathways and Experimental Workflows
To effectively validate this compound's target engagement, it is crucial to understand the underlying signaling pathways and the workflows of the experimental methods.
This compound's Mechanism of Action
This compound is an ATP-competitive inhibitor that binds to the ATP-binding pocket of ALK and ROS1 kinases. This prevents the phosphorylation and activation of these kinases, thereby inhibiting downstream signaling cascades, including the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which are critical for cell proliferation and survival.[1]
This compound inhibits ALK/ROS1, blocking downstream signaling.
Experimental Workflow: Cellular Thermal Shift Assay (CETSA®)
CETSA® is a powerful method for confirming target engagement in a native cellular environment. The principle is that a drug binding to its target protein stabilizes the protein, increasing its resistance to thermal denaturation.[2]
Workflow for the Cellular Thermal Shift Assay (CETSA®).
Experimental Workflow: NanoBRET™ Target Engagement Assay
The NanoBRET™ assay provides a quantitative measure of drug-target binding in real-time within living cells. It relies on energy transfer from a NanoLuc® luciferase-tagged target to a fluorescent tracer, which is competed off by the drug of interest.[5]
Workflow for the NanoBRET™ Target Engagement Assay.
Detailed Experimental Protocols
Western Blotting for ALK Phosphorylation
This protocol describes a standard method to assess the inhibition of ALK phosphorylation by this compound in cultured cells.
Materials:
-
ALK-positive cancer cell line (e.g., H3122, STE-1)
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-ALK (Tyr1604), anti-total ALK, anti-β-actin
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound or DMSO for a specified time (e.g., 2-6 hours).
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in ice-cold lysis buffer.
-
Centrifuge lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts for each sample and prepare for SDS-PAGE.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the signal using an ECL substrate and an imaging system.
-
-
Data Analysis:
-
Quantify band intensities using image analysis software.
-
Normalize the phospho-ALK signal to the total ALK and/or β-actin signal.
-
Cellular Thermal Shift Assay (CETSA®) Protocol
This protocol provides a general framework for performing a CETSA experiment to validate this compound's engagement with endogenous ALK.
Materials:
-
ALK-positive cancer cell line
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
PBS
-
Liquid nitrogen
-
PCR tubes
-
Thermal cycler
-
Lysis buffer with protease and phosphatase inhibitors
-
Western blotting reagents (as described above)
Procedure:
-
Cell Treatment:
-
Treat cultured cells with this compound or DMSO for 1-2 hours.
-
-
Heating:
-
Harvest cells and resuspend in PBS.
-
Aliquot cell suspensions into PCR tubes.
-
Heat the samples to a range of temperatures (e.g., 40-60°C) for 3 minutes using a thermal cycler, leaving one sample at room temperature as a control.
-
-
Lysis and Centrifugation:
-
Subject the cells to three freeze-thaw cycles using liquid nitrogen and a 37°C water bath.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet aggregated proteins.
-
-
Analysis:
-
Collect the supernatant containing the soluble protein fraction.
-
Analyze the amount of soluble ALK in each sample by Western blotting.
-
-
Data Analysis:
-
Plot the amount of soluble ALK as a function of temperature to generate a melt curve. A shift in the melt curve to a higher temperature in the presence of this compound indicates target engagement.
-
NanoBRET™ Target Engagement Assay Protocol
This protocol outlines the steps for a NanoBRET™ assay to quantify this compound's binding to ALK in live cells.
Materials:
-
HEK293 cells (or other suitable cell line)
-
Opti-MEM® I Reduced Serum Medium
-
Transfection reagent (e.g., Lipofectamine® 3000)
-
ALK-NanoLuc® fusion vector
-
NanoBRET® tracer for ALK
-
This compound
-
DMSO (vehicle control)
-
Nano-Glo® Live Cell Reagent
-
White, opaque 96- or 384-well assay plates
-
Luminometer capable of measuring BRET
Procedure:
-
Cell Transfection:
-
Co-transfect cells with the ALK-NanoLuc® fusion vector.
-
Plate the transfected cells in assay plates and incubate for 24 hours.
-
-
Assay Preparation:
-
Prepare serial dilutions of this compound.
-
Prepare the NanoBRET® tracer solution in Opti-MEM®.
-
-
Assay Execution:
-
Add the this compound dilutions or DMSO to the wells.
-
Add the NanoBRET® tracer to all wells.
-
Incubate the plate at 37°C for 2 hours.
-
Add the Nano-Glo® Live Cell Reagent to all wells.
-
-
Measurement:
-
Read the plate on a luminometer equipped with filters for donor (NanoLuc®) and acceptor (tracer) emission.
-
-
Data Analysis:
-
Calculate the BRET ratio (acceptor emission / donor emission).
-
Plot the BRET ratio against the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Conclusion
Validating the target engagement of this compound in living cells is a multifaceted process that can be approached using a variety of robust techniques. The choice of assay depends on the specific research question, available resources, and desired throughput. Biochemical and cell viability assays provide valuable initial data on potency and functional effects. For direct confirmation of target interaction within the cellular environment, Western blotting for target phosphorylation, CETSA®, and NanoBRET™ assays offer complementary and powerful approaches. By carefully selecting and implementing these methods, researchers can gain a comprehensive understanding of this compound's mechanism of action and its interaction with ALK and ROS1 in a physiologically relevant context.
References
- 1. Analysis of this compound analogs reveals a roadmap for targeting diverse compound resistance mutations in ALK-positive lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Exposure‐Response Analyses for Safety and Efficacy in a Phase I/II Trial to Support Benefit–Risk Assessment in Non‐Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative Efficacy of ALK Inhibitors for Treatment-Naïve ALK-Positive Advanced Non-Small Cell Lung Cancer with Central Nervous System Metastasis: A Network Meta-Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 5. Navigating treatment sequencing in ALK-positive non-small cell lung cancer: this compound as a key to prolonged survival? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
A Head-to-Head In Vitro Comparison of Third-Generation ALK Inhibitors
The development of Anaplastic Lymphoma Kinase (ALK) tyrosine kinase inhibitors (TKIs) has revolutionized the treatment of ALK-rearranged non-small cell lung cancer (NSCLC). However, the emergence of resistance mutations has been a significant clinical challenge. Third-generation ALK inhibitors were specifically designed to overcome the limitations of earlier generations by targeting a broader spectrum of ALK mutations, including the notoriously difficult-to-treat G1202R mutation. This guide provides a detailed in vitro comparison of the leading third-generation ALK inhibitor, lorlatinib, against potent second-generation inhibitors, alectinib and brigatinib, which are often used as clinical comparators.
Comparative Efficacy: Inhibition of Wild-Type and Mutant ALK
The primary advantage of third-generation ALK inhibitors lies in their potent activity against a wide range of secondary ALK mutations that confer resistance to first- and second-generation TKIs. In vitro biochemical and cell-based assays are crucial for quantifying and comparing the inhibitory activity of these compounds. The half-maximal inhibitory concentration (IC50) is a key metric used to assess the potency of a drug; a lower IC50 value indicates greater potency.
This compound demonstrates broad coverage against known resistance mutations.[1] Notably, it is highly effective against the G1202R mutation, a solvent front mutation that second-generation inhibitors like alectinib and ceritinib struggle to inhibit.[2] Brigatinib also shows a strong inhibitory profile against many resistance mutations, including some that alectinib is less effective against.[1]
Below is a summary of IC50 values from preclinical in vitro studies, illustrating the comparative potency of these inhibitors against wild-type ALK and various resistance mutations.
Table 1: Comparative In Vitro Potency (IC50, nM) of ALK Inhibitors Against Various ALK Mutations
| ALK Status | Alectinib | Brigatinib | This compound |
| Wild-Type EML4-ALK | ~1.9 | ~0.62 | Potent |
| L1196M (Gatekeeper) | Active | Active | Active |
| G1269A | Active | Active | Active |
| C1156Y | Active | Active | Active |
| I1171T | Less Active | Active | Active |
| G1202R | ~595 | Active | ~80 |
Note: IC50 values are compiled from various preclinical studies and can vary based on the specific assay conditions and cell lines used.[2][3][4] "Active" indicates potent inhibitory activity reported without specific IC50 values consistently available across all sources.
ALK Signaling Pathway and Resistance
ALK is a receptor tyrosine kinase that, when constitutively activated by a fusion event (e.g., with EML4), drives oncogenesis through several downstream signaling cascades.[5] These pathways, including the RAS-MAPK, PI3K-AKT, and JAK-STAT pathways, promote cell proliferation, survival, and growth.[6] ALK inhibitors block the ATP-binding site of the ALK kinase domain, thereby inhibiting its activity and shutting down these downstream signals.[7]
Resistance to ALK inhibitors can occur through two primary mechanisms: on-target ALK mutations that prevent drug binding, or the activation of alternative "bypass" signaling pathways (like EGFR or MET) that circumvent the need for ALK signaling.[8][9][10] Third-generation inhibitors were primarily developed to address the on-target mutation mechanism of resistance.
Experimental Protocols
The in vitro evaluation of ALK inhibitors follows a standardized workflow to determine their efficacy and mechanism of action.
1. Cell Culture and Engineering:
-
Cell Lines: Ba/F3 cells, a murine pro-B cell line that is dependent on IL-3 for survival, are commonly used. These cells are engineered to express the EML4-ALK fusion protein (wild-type or with specific resistance mutations). In the presence of the active ALK fusion, the cells become IL-3 independent, providing a clear model to test the effects of ALK inhibition. NSCLC cell lines that naturally harbor ALK rearrangements (e.g., H3122) are also used.[11]
-
Culture Conditions: Cells are maintained in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics, at 37°C in a humidified atmosphere with 5% CO2.
2. In Vitro Kinase Assays:
-
Objective: To measure the direct inhibitory effect of the compound on the enzymatic activity of the isolated ALK kinase domain.
-
Methodology: Recombinant ALK kinase domain protein is incubated with a substrate peptide and ATP in the presence of varying concentrations of the ALK inhibitor. The amount of phosphorylated substrate is then quantified, typically using methods like ELISA or radioisotope assays, to determine the IC50 value.
3. Cell Viability/Proliferation Assays:
-
Objective: To determine the effect of the inhibitor on the growth and survival of ALK-driven cancer cells.
-
Methodology:
-
Cells are seeded in 96-well plates and treated with a range of inhibitor concentrations for a set period (e.g., 72 hours).
-
Cell viability is measured using colorimetric or luminescent assays. A common method is the MTT assay, where a tetrazolium salt is reduced by metabolically active cells to form a colored formazan product.
-
The absorbance is read on a plate reader, and the results are used to calculate the IC50 value, representing the drug concentration that inhibits cell growth by 50%.
-
4. Western Blot Analysis:
-
Objective: To confirm that the inhibitor is blocking ALK signaling within the cell.
-
Methodology:
-
ALK-positive cells are treated with the inhibitor for a short period (e.g., 2-4 hours).
-
Cells are lysed, and protein concentrations are determined.
-
Proteins are separated by size using SDS-PAGE and transferred to a membrane.
-
The membrane is probed with primary antibodies specific for phosphorylated ALK (p-ALK) and total ALK, as well as key downstream signaling proteins (e.g., p-AKT, p-ERK).
-
Secondary antibodies conjugated to an enzyme (e.g., HRP) are used for detection via chemiluminescence. A reduction in the p-ALK signal relative to total ALK indicates effective target inhibition.
-
Conclusion
In vitro data clearly demonstrates the superior breadth of coverage of the third-generation ALK inhibitor this compound against clinically relevant resistance mutations compared to its second-generation predecessors. While alectinib and brigatinib are highly potent against many ALK variants, this compound's robust activity against the G1202R mutation fills a critical gap in the treatment landscape for ALK-positive NSCLC.[2][12] These preclinical findings provide a strong rationale for the sequential use of ALK inhibitors, where third-generation agents can effectively overcome resistance developed during treatment with earlier-generation drugs. The experimental protocols outlined here represent the standard approach used in translational research to characterize and compare the efficacy of these targeted therapies, guiding their clinical development and application.
References
- 1. Advancements of ALK inhibition of non-small cell lung cancer: a literature review - Zia - Translational Lung Cancer Research [tlcr.amegroups.org]
- 2. New generation anaplastic lymphoma kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Second- and third-generation ALK inhibitors for non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ALK inhibitors in non-small cell lung cancer: the latest evidence and developments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. researchgate.net [researchgate.net]
- 8. Mechanisms of Resistance to ALK Inhibitors and Corresponding Treatment Strategies in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Molecular resistance mechanisms of ALK inhibitors and implications for therapeutic management of ALK-rearranged lung cancer patients - Niu - Translational Cancer Research [tcr.amegroups.org]
- 10. karger.com [karger.com]
- 11. Development of an ALK-positive Non-Small-Cell Lung Cancer in Vitro Tumor 3D Culture Model for Therapeutic Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 12. onclive.com [onclive.com]
Lorlatinib Demonstrates Significant Efficacy in Second-Generation TKI-Resistant ALK-Positive Non-Small Cell Lung Cancer
A comprehensive analysis of recent clinical trial data reveals that lorlatinib, a third-generation anaplastic lymphoma kinase (ALK) tyrosine kinase inhibitor (TKI), exhibits substantial antitumor activity in patients with ALK-positive non-small cell lung cancer (NSCLC) who have developed resistance to second-generation TKIs. This compound's efficacy is particularly notable in patients with ALK kinase domain mutations, which are a common mechanism of resistance to earlier-generation inhibitors.
This compound is a potent, brain-penetrant ALK/ROS1 TKI designed to overcome the limitations of earlier inhibitors by targeting a broad spectrum of ALK resistance mutations, including the highly refractory G1202R mutation.[1][2] Clinical studies have consistently demonstrated its effectiveness in heavily pretreated patient populations, offering a critical therapeutic option for those who have exhausted other treatments.
Comparative Efficacy of this compound
Clinical trial data highlights the superior performance of this compound in patients who have progressed on one or more second-generation ALK TKIs. The objective response rate (ORR) is significantly higher in patients harboring ALK mutations compared to those without, underscoring the role of on-target resistance as a key determinant of this compound sensitivity.[2]
| Prior Treatment | Patient Population | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) | Intracranial ORR | Reference |
| ≥1 Second-Gen TKI | All Patients | 32% - 47% | 5.5 - 6.9 months | 42% | [3][4][5] |
| ≥1 Second-Gen TKI | With ALK Mutations (by plasma) | 62% | 7.3 months | - | [2] |
| ≥1 Second-Gen TKI | Without ALK Mutations (by plasma) | 32% | 5.5 months | - | [2] |
| ≥1 Second-Gen TKI | With ALK Mutations (by tissue) | 69% | 11.0 months | - | [2] |
| ≥1 Second-Gen TKI | Without ALK Mutations (by tissue) | 27% | 5.4 months | - | [2] |
| Crizotinib Only | All Patients | 69% - 73% | Not Reached | 68% | [1][2] |
Table 1: Efficacy of this compound in Patients Previously Treated with ALK TKIs.
Furthermore, this compound has demonstrated robust intracranial activity, a crucial benefit for ALK-positive NSCLC patients who have a high propensity for developing brain metastases.[6][7][8] In patients who have failed a second-generation ALK-TKI, this compound has shown an intracranial ORR of 63%.[9]
Mechanisms of Resistance to Second-Generation TKIs
Resistance to second-generation ALK TKIs, such as alectinib, brigatinib, and ceritinib, can be broadly categorized into ALK-dependent and ALK-independent mechanisms.[9]
-
ALK-dependent mechanisms primarily involve the acquisition of secondary mutations within the ALK kinase domain. The most common of these is the G1202R mutation, which is found in over 20% of patients progressing on ceritinib and alectinib, and in nearly half of those on brigatinib.[10] Other mutations, like L1196M, also contribute to resistance.[10] These mutations alter the drug-binding pocket, reducing the efficacy of the inhibitor.[9]
-
ALK-independent mechanisms involve the activation of bypass signaling pathways that promote tumor growth despite ALK inhibition.[9] Examples include MET amplification and activation of the epithelial-to-mesenchymal transition (EMT) program.[9]
The presence of an ALK resistance mutation is a strong predictor of response to this compound in patients who have progressed on a second-generation TKI.[11][12] This suggests that tumors with these mutations remain dependent on ALK signaling for their growth and are therefore susceptible to a more potent inhibitor like this compound.
Signaling Pathway and this compound's Mechanism of Action
ALK is a receptor tyrosine kinase that, when constitutively activated by chromosomal rearrangement, drives downstream signaling pathways crucial for cell proliferation and survival, including the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways.[6] this compound functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the ALK kinase domain and blocking its phosphorylation activity, thereby inhibiting these downstream signals and inducing apoptosis in cancer cells.[6][7]
Experimental Protocols
The assessment of this compound's efficacy in clinical trials involves standardized methodologies to ensure robust and comparable results.
Patient Enrollment and Treatment
A pivotal phase II study enrolled patients with advanced, ALK-positive NSCLC who had progressed on at least one prior ALK TKI.[2] Patients were assigned to different cohorts based on their treatment history.[1] All patients were required to provide a recent tumor biopsy for molecular analysis.[2] this compound was administered orally at a dose of 100 mg once daily.[5]
Assessment of Efficacy
Tumor responses were evaluated by an independent central review committee according to the Response Evaluation Criteria in Solid Tumors (RECIST), version 1.1.[12] The primary endpoints were overall and intracranial objective response rates.[2] Secondary endpoints included duration of response, time to response, and progression-free survival.[13]
Molecular Analysis
Baseline tumor tissue and plasma samples were collected for genotyping.[2] DNA was extracted and analyzed for ALK mutations using next-generation sequencing (NGS) assays.[1][2] This allowed for the correlation of clinical outcomes with the presence or absence of specific ALK resistance mutations.
Conclusion
This compound has emerged as a highly effective treatment for patients with ALK-positive NSCLC that has become resistant to second-generation TKIs, particularly in the presence of ALK kinase domain mutations. Its ability to overcome common resistance mechanisms and penetrate the blood-brain barrier addresses critical unmet needs in this patient population. The correlation between ALK mutation status and clinical response highlights the importance of molecular testing to guide treatment decisions and optimize patient outcomes.
References
- 1. This compound Addresses Resistance to ALK TKIs in NSCLC [medscape.com]
- 2. ALK Resistance Mutations and Efficacy of this compound in Advanced Anaplastic Lymphoma Kinase-Positive Non–Small-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms of resistance after crizotinib or second-generation ALK therapy in advanced non-small cell lung cancer - Remon - Precision Cancer Medicine [pcm.amegroups.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. What is the mechanism of this compound? [synapse.patsnap.com]
- 7. This compound for the treatment of anaplastic lymphoma kinase-positive non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Mechanisms of Resistance to ALK Inhibitors and Corresponding Treatment Strategies in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. oaepublish.com [oaepublish.com]
- 11. Molecular Mechanisms of Resistance to First- and Second-Generation ALK Inhibitors in ALK-Rearranged Lung Cancer. [themednet.org]
- 12. aacrjournals.org [aacrjournals.org]
- 13. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
Lorlatinib's Cross-Resistance Profile in the Landscape of ALK Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The advent of tyrosine kinase inhibitors (TKIs) has revolutionized the treatment of anaplastic lymphoma kinase (ALK)-rearranged non-small cell lung cancer (NSCLC). However, the emergence of resistance mutations poses a significant clinical challenge. Lorlatinib, a third-generation ALK inhibitor, has demonstrated broad activity against many known resistance mutations that arise after treatment with first- and second-generation TKIs. This guide provides a comprehensive comparison of the cross-resistance profile of this compound with other ALK inhibitors, supported by experimental data, to inform ongoing research and drug development efforts.
Comparative Efficacy Against ALK Mutations
This compound was designed to be a potent inhibitor of wild-type ALK and to retain activity against a wide spectrum of ALK resistance mutations. The following tables summarize the in vitro half-maximal inhibitory concentration (IC50) values of this compound compared to first-generation (crizotinib) and second-generation (alectinib, brigatinib, ceritinib) ALK inhibitors against various single and compound ALK mutations. Data are compiled from preclinical studies using engineered Ba/F3 cell lines, a common model for assessing inhibitor potency.
Table 1: IC50 Values (nM) of ALK Inhibitors Against Single ALK Resistance Mutations
| ALK Mutation | Crizotinib | Alectinib | Brigatinib | Ceritinib | This compound |
| Wild-Type | 24 | 1.9 | 0.58 | 0.15 | 1 |
| L1196M | 135 | 107 | 38 | 25 | 18 |
| G1269A | 106 | 3.5 | 1.8 | 2.3 | 4 |
| I1171T | 19 | 25 | 2.9 | 12 | 1.5 |
| F1174L | 158 | 22 | 15 | 13 | 9 |
| C1156Y | >1000 | 18 | 11 | 22 | 6 |
| G1202R | >2000 | >1000 | 184 | >1000 | 37 |
Data compiled from multiple sources. Actual values may vary between studies.
Table 2: IC50 Values (nM) of this compound Against Compound ALK Resistance Mutations
| Compound ALK Mutation | This compound IC50 (nM) |
| G1202R/L1196M | 1116 |
| G1202R/C1156Y | 153 |
| G1202R/F1174L | High Resistance |
| L1196M/D1203N | High Resistance |
| C1156Y/G1269A | Moderate Resistance |
Data compiled from multiple sources. "High Resistance" indicates significant loss of this compound activity.
Mechanisms of Resistance to this compound
Resistance to this compound can be broadly categorized into two main types: on-target resistance, which involves alterations to the ALK kinase domain itself, and off-target resistance, which involves the activation of bypass signaling pathways.
On-Target Resistance: The Rise of Compound Mutations
While this compound is effective against most single ALK mutations, a key mechanism of acquired resistance is the development of compound mutations, where two or more mutations occur on the same ALK allele.[1][2] These compound mutations can sterically hinder this compound binding to the ATP-binding pocket of the ALK kinase domain.[3] The G1202R mutation, a common resistance mechanism to second-generation inhibitors, is often a component of these compound mutations.[3] Interestingly, some compound mutations that confer resistance to this compound may re-sensitize tumors to earlier-generation inhibitors like crizotinib.[3]
Off-Target Resistance: Activation of Bypass Pathways
In some cases, resistance to this compound occurs without new mutations in the ALK gene.[4][5] This is often due to the activation of alternative signaling pathways that bypass the need for ALK signaling to drive tumor growth and survival.[6][7] Commonly implicated bypass pathways include:
-
MET Amplification: Increased signaling through the MET receptor tyrosine kinase can sustain downstream pathways like PI3K/AKT and MAPK/ERK.[3]
-
EGFR Activation: Upregulation or activating mutations in the epidermal growth factor receptor (EGFR) can also provide an alternative growth signal.
-
NF2 Loss of Function: Loss of the neurofibromin 2 (NF2) tumor suppressor can lead to the activation of the mTOR pathway.[1][2]
-
Epithelial-to-Mesenchymal Transition (EMT): A cellular process where cancer cells lose their epithelial characteristics and gain mesenchymal features, which can be associated with drug resistance.[1][2]
Experimental Protocols
The following are generalized protocols for key experiments used to determine the cross-resistance profiles of ALK inhibitors.
Ba/F3 Cell Viability Assay
This assay is widely used to determine the potency of kinase inhibitors against specific kinase mutations. Ba/F3 cells are a murine pro-B cell line that is dependent on interleukin-3 (IL-3) for survival. When these cells are engineered to express a constitutively active kinase, such as an ALK fusion protein, they become IL-3 independent. The viability of these engineered cells then becomes dependent on the activity of the expressed kinase, making them an ideal system to test the efficacy of kinase inhibitors.
Protocol Outline:
-
Cell Culture: Ba/F3 cells stably expressing the wild-type or mutant ALK fusion protein are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and antibiotics. For parental Ba/F3 cells and during initial selection of transfected cells, the medium is also supplemented with IL-3.
-
Cell Seeding: Cells are washed to remove IL-3 and seeded into 96-well plates at a density of approximately 5,000-10,000 cells per well.
-
Drug Treatment: A serial dilution of the ALK inhibitors (e.g., this compound, crizotinib, etc.) is added to the wells. A DMSO control is also included.
-
Incubation: The plates are incubated for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
Viability Assessment: Cell viability is measured using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay (Promega), which quantifies ATP levels as an indicator of metabolically active cells.
-
Data Analysis: The luminescence readings are normalized to the DMSO control, and the IC50 values are calculated using a non-linear regression analysis (e.g., log(inhibitor) vs. normalized response -- variable slope) in software like GraphPad Prism.
N-ethyl-N-nitrosourea (ENU) Mutagenesis Screen
ENU is a potent chemical mutagen that induces random point mutations in DNA. This method can be used to generate a diverse library of drug-resistant clones in a cancer cell line, allowing for the unbiased identification of mutations that confer resistance to a specific drug.
Protocol Outline:
-
Cell Treatment: Cancer cells (e.g., Ba/F3 cells expressing an ALK fusion) are treated with a specific concentration of ENU (e.g., 50-100 µg/mL) for a defined period (e.g., 4-24 hours).
-
Recovery: The cells are washed to remove the ENU and allowed to recover in fresh culture medium for 24-48 hours.
-
Drug Selection: The mutagenized cells are then cultured in the presence of the ALK inhibitor at a concentration that is lethal to the parental cells.
-
Clonal Expansion: Drug-resistant colonies that emerge are isolated and expanded.
-
Genomic Analysis: The genomic DNA from the resistant clones is extracted, and the ALK kinase domain is sequenced to identify mutations. Next-generation sequencing can also be employed for a more comprehensive analysis of the entire genome or exome to identify both on-target and off-target resistance mechanisms.
Visualizing Signaling and Experimental Logic
To better understand the complex interactions involved, the following diagrams illustrate the ALK signaling pathway, the workflow for assessing cross-resistance, and the logical relationship between different generations of ALK inhibitors and the emergence of resistance.
References
- 1. Diverse resistance mechanisms to the third-generation ALK inhibitor this compound in ALK-rearranged lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Diverse Resistance Mechanisms to the Third-Generation ALK Inhibitor this compound in ALK-Rearranged Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | The Resistance Mechanisms and Treatment Strategies for ALK-Rearranged Non-Small Cell Lung Cancer [frontiersin.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. aacrjournals.org [aacrjournals.org]
Lorlatinib's Potency Against Novel ALK Fusion Variants: A Comparative Analysis
For Immediate Release
This guide provides a comparative analysis of lorlatinib's activity against novel anaplastic lymphoma kinase (ALK) fusion variants, benchmarking its performance against other approved ALK inhibitors. The data presented is intended for researchers, scientists, and drug development professionals engaged in oncology and precision medicine.
Introduction
Rearrangements of the anaplastic lymphoma kinase (ALK) gene are key oncogenic drivers in a subset of non-small cell lung cancer (NSCLC) and other malignancies. While the EML4-ALK fusion is the most common, a growing number of novel and rare ALK fusion partners are being identified. These novel variants can exhibit differential sensitivity to ALK tyrosine kinase inhibitors (TKIs). This compound, a third-generation ALK inhibitor, is designed to be highly potent and brain-penetrant, with activity against a wide range of ALK resistance mutations. This guide summarizes the available preclinical and clinical data on this compound's efficacy against novel ALK fusion variants compared to other ALK inhibitors.
Comparative In Vitro Activity of ALK Inhibitors
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the in vitro IC50 values of various ALK inhibitors against cell lines engineered to express different ALK fusion proteins. Lower values indicate higher potency.
| ALK Fusion Variant | This compound IC50 (nM) | Alectinib IC50 (nM) | Brigatinib IC50 (nM) | Ceritinib IC50 (nM) | Crizotinib IC50 (nM) |
| EML4-ALK v1 | ~1-15[1][2] | ~25[2] | ~14[2] | ~23-37[2][3] | ~107-151[2][3] |
| EML4-ALK v3 | Data not consistently reported | Data not consistently reported | Data not consistently reported | Data not consistently reported | Data not consistently reported |
| KIF5B-ALK | Data not consistently reported | Similar to EML4-ALK[4] | Data not consistently reported | Data not consistently reported | Data not consistently reported |
| KLC1-ALK | Data not consistently reported | Similar to EML4-ALK[4] | Data not consistently reported | Data not consistently reported | Data not consistently reported |
| STRN-ALK | Data not consistently reported | Similar to EML4-ALK[4] | Data not consistently reported | Data not consistently reported | Data not consistently reported |
| TFG-ALK | Data not consistently reported | Similar to EML4-ALK[4] | Data not consistently reported | Data not consistently reported | Data not consistently reported |
| ALK + G1202R | ~80[5] | ~595[5] | Active (<200)[2] | ~309[5] | ~560[5] |
Note: IC50 values can vary between studies and experimental conditions. This table represents a synthesis of available data.
Clinical Efficacy Against ALK Fusion Variants
The clinical activity of ALK inhibitors is typically measured by the Objective Response Rate (ORR), which represents the percentage of patients whose tumors shrink or disappear after treatment. The following table summarizes reported ORRs for various ALK inhibitors, with a focus on data available for novel fusion variants.
| ALK Inhibitor | Patient Population | Overall Objective Response Rate (ORR) | Intracranial ORR | Notes on Novel Fusions |
| This compound | ALK+ NSCLC (1st line) | 76%[6] | 82% (measurable brain mets)[6] | In a small study, PFS was higher in patients with common variants (V1, V2, V3) compared to rare variants (23.7 vs 5.6 months), though not statistically significant.[7] A real-world study showed a 100% ORR in 8 first-line patients.[8] |
| ALK+ NSCLC (pre-treated) | 35.7% - 49.2%[8][9] | 45.2%[8] | One case report showed a patient with KIF5B-ALK fusion benefited from this compound. | |
| Alectinib | ALK+ NSCLC (crizotinib-resistant) | 48% - 51.3%[10][11] | 52% - 64%[10][11] | Preclinical studies show similar sensitivity across eight different ALK variants, including KIF5B-ALK, KLC1-ALK, STRN-ALK, and TFG-ALK.[4] A patient with a novel ARHGAP5 intergenic-ALK fusion responded to alectinib. |
| ALK+ NSCLC (1st line) | 82.9% - 92.5%[12][13] | 78.6% - 92.7%[12][14] | ||
| Brigatinib | ALK+ NSCLC (crizotinib-resistant) | 72%[15] | 50%[15] | Showed activity regardless of EML4-ALK variant and TP53 mutation status. |
| ALK+ NSCLC (post-alectinib/ceritinib) | 26.2%[16] | Data not specified | ||
| ALK+ NSCLC (1st line) | 79% - 93.8%[12][17] | 66% - 100%[12][17] | ||
| Ceritinib | ALK+ NSCLC (crizotinib-resistant) | 56%[18] | Data not specified | Active against various resistance mutations.[19] |
| ALK+ NSCLC (ALKi-naive) | 62% - 83%[18][20] | 72.7% - 73.7%[18] | ||
| Crizotinib | ALK+ NSCLC | 60.8% - 69%[21][22] | Data not specified | An ORR of 86.7% was observed in a cohort of patients with sarcomatous malignancies harboring various ALK fusions.[23][24] |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the methods used to evaluate these inhibitors, the following diagrams illustrate the ALK signaling pathway, a typical experimental workflow for assessing inhibitor sensitivity, and the logic for selecting subsequent therapies.
Caption: Simplified ALK signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for comparing ALK inhibitor activity in vitro.
Caption: Logical flow for therapy selection in ALK-positive NSCLC.
Experimental Protocols
Generation of Stable Cell Lines Expressing Novel ALK Fusions
-
Vector Construction : The full-length cDNA of the novel ALK fusion gene is cloned into a mammalian expression vector (e.g., pCDNA3.1). The construct should be verified by Sanger sequencing.
-
Transfection : Parental cells that do not express ALK (e.g., Ba/F3, NIH-3T3) are transfected with the expression vector using a suitable transfection reagent (e.g., Lipofectamine 3000).
-
Selection : 48 hours post-transfection, cells are cultured in a medium containing a selection antibiotic (e.g., G418) to select for cells that have successfully integrated the vector.
-
Clonal Expansion : Single-cell colonies are isolated and expanded to generate clonal cell lines.
-
Verification : Expression of the ALK fusion protein is confirmed by Western blot analysis using an anti-ALK antibody.
Cell Viability Assay (MTS Assay)
-
Cell Seeding : Seed the engineered ALK-fusion expressing cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment : Treat the cells with a serial dilution of the ALK inhibitors (this compound, Alectinib, etc.) for 72 hours. Include a vehicle-only control.
-
MTS Reagent Addition : Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
Absorbance Reading : Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis : Convert absorbance values to percentage of cell viability relative to the vehicle control. Calculate IC50 values using a non-linear regression curve fit.
Western Blot for ALK Phosphorylation
-
Cell Lysis : Treat cells with ALK inhibitors for a specified time (e.g., 6 hours), then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification : Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE : Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Membrane Transfer : Transfer the separated proteins to a PVDF membrane.
-
Blocking : Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation : Incubate the membrane overnight at 4°C with primary antibodies against phospho-ALK (Tyr1604) and total ALK. A loading control like GAPDH or β-actin should also be probed.
-
Secondary Antibody Incubation : Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection : Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity to determine the ratio of phosphorylated ALK to total ALK.
Conclusion
The available data indicates that this compound is a highly potent ALK inhibitor with significant activity against a range of ALK fusion variants, including those that are resistant to earlier generation TKIs. While preclinical evidence suggests broad efficacy across different fusion partners, clinical data on rare and novel fusions remains an area of active research. The provided experimental protocols offer a framework for the continued investigation and comparison of this compound and other inhibitors against the expanding landscape of ALK-driven cancers.
References
- 1. Analysis of this compound analogs reveals a roadmap for targeting diverse compound resistance mutations in ALK-positive lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The activity, safety, and evolving role of brigatinib in patients with ALK-rearranged non-small cell lung cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Sensitivity of eight types of ALK fusion variant to alectinib in ALK-transformed cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New generation anaplastic lymphoma kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cancernetwork.com [cancernetwork.com]
- 7. Efficacy of this compound in lung carcinomas carrying distinct ALK translocation variants: The results of a single-center study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Real-world analysis of the efficacy and safety of this compound in ALK-positive non-small cell lung cancer patients in China - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Real-world efficacy and safety of this compound in treating advanced ALK-positive non-small cell lung cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Phase 2 prospective analysis of alectinib in ALK-positive, crizotinib-resistant non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Time To Response In Patients With Advanced Anaplastic Lymphoma Kinase (ALK)-Positive Non-Small-Cell Lung Cancer (NSCLC) Receiving Alectinib In The Phase II NP28673 And NP28761 Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. First-Line Alectinib vs. Brigatinib in Advanced Non–Small Cell Lung Cancer with ALK Rearrangement: Real-World Data - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Comparison of Clinical Efficacy of Alectinib Versus Crizotinib in ALK-Positive Non-Small Cell Lung Cancer: A Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Profile of alectinib for the treatment of ALK-positive non-small cell lung cancer (NSCLC): patient selection and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Activity and safety of brigatinib in ALK-rearranged non-small-cell lung cancer and other malignancies: a single-arm, open-label, phase 1/2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Efficacy of Brigatinib in Patients With Advanced ALK-Positive NSCLC Who Progressed on Alectinib or Ceritinib: ALK in Lung Cancer Trial of brigAtinib-2 (ALTA-2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Efficacy and safety of brigatinib in patients with ALK TKI-naive advanced ALK+ NSCLC: Integrated analysis of the ALTA-1L and J-ALTA trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Spotlight on ceritinib in the treatment of ALK+ NSCLC: design, development and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Ceritinib in ALK-rearranged non-small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Ceritinib plus Nivolumab in Patients with Advanced ALK-Rearranged Non-Small Cell Lung Cancer: Results of an Open-Label, Multicenter, Phase 1B Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Activity and safety of crizotinib in patients with ALK-positive non-small-cell lung cancer: updated results from a phase 1 study - PMC [pmc.ncbi.nlm.nih.gov]
- 22. ascopubs.org [ascopubs.org]
- 23. Frontiers | Crizotinib in Sarcomatous Malignancies Harboring ALK Fusion With a Definitive Partner(s): Response and Efficacy [frontiersin.org]
- 24. Crizotinib in Sarcomatous Malignancies Harboring ALK Fusion With a Definitive Partner(s): Response and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Metabolic Stability of Lorlatinib and its Analogues
For researchers and scientists in the field of oncology drug development, understanding the metabolic stability of a drug candidate is paramount to its success. This guide provides a comparative overview of the metabolic stability of lorlatinib, a third-generation anaplastic lymphoma kinase (ALK) and ROS1 tyrosine kinase inhibitor, and its analogues. While direct comparative quantitative data for many analogues remains proprietary, this guide outlines the key metabolic features of this compound and the experimental framework for evaluating its analogues.
Data Presentation: Metabolic Stability Parameters
The metabolic stability of a compound is a critical determinant of its pharmacokinetic profile, influencing its half-life, bioavailability, and potential for drug-drug interactions. Key parameters evaluated during in vitro studies include half-life (t½) and intrinsic clearance (CLint). The table below summarizes the known metabolic parameters for this compound and provides a template for comparing its analogues.
| Compound | In Vitro System | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein or per million cells) | Primary Metabolizing Enzymes |
| This compound | Human Liver Microsomes | Data not publicly available | Single dose clearance: 9.04 L/h; Steady-state clearance: 14.5 L/h[1] | CYP3A4, UGT1A4[2] |
| Analogue X | e.g., Human Liver Microsomes | Experimental Value | Experimental Value | To be determined |
| Analogue Y | e.g., Human Hepatocytes | Experimental Value | Experimental Value | To be determined |
Note: this compound exhibits auto-induction of its metabolism, leading to an increase in clearance after multiple doses.[3] The development of analogues often aims to modulate these metabolic properties to improve the overall pharmacokinetic and pharmacodynamic profile. The macrocyclic structure of this compound was designed in part to enhance metabolic stability compared to its acyclic precursors.[4]
Experimental Protocols
The following are detailed methodologies for key experiments used to assess the metabolic stability of kinase inhibitors like this compound and its analogues.
In Vitro Microsomal Stability Assay
This assay is a primary screen to evaluate the susceptibility of a compound to phase I metabolism, primarily by cytochrome P450 (CYP) enzymes.[5][6]
Objective: To determine the in vitro half-life and intrinsic clearance of a test compound in a liver microsomal system.
Materials:
-
Test compound (e.g., this compound or analogue)
-
Pooled human liver microsomes (HLM)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Positive control compounds (with known metabolic stability)
-
Acetonitrile or methanol (for reaction termination)
-
Internal standard for analytical quantification
-
LC-MS/MS system for analysis
Procedure:
-
Preparation: A reaction mixture is prepared containing the test compound (typically at a low concentration, e.g., 1 µM) and human liver microsomes in phosphate buffer.
-
Pre-incubation: The mixture is pre-incubated at 37°C for a short period (e.g., 5 minutes) to equilibrate the temperature.
-
Initiation: The metabolic reaction is initiated by the addition of the NADPH regenerating system.
-
Sampling: Aliquots of the reaction mixture are taken at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).
-
Termination: The reaction in each aliquot is immediately stopped by adding a cold organic solvent like acetonitrile, which also precipitates the microsomal proteins.
-
Sample Processing: The samples are centrifuged to pellet the precipitated proteins. The supernatant, containing the remaining parent compound and any metabolites, is collected.
-
Analysis: The concentration of the remaining parent compound in the supernatant is quantified using a validated LC-MS/MS method.
-
Data Analysis: The percentage of the parent compound remaining at each time point is plotted against time. From this depletion curve, the in vitro half-life (t½) is calculated. The intrinsic clearance (CLint) is then determined from the half-life and the protein concentration used in the assay.
Hepatocyte Stability Assay
This assay provides a more comprehensive assessment of metabolic stability, as hepatocytes contain both phase I and phase II metabolizing enzymes and active uptake and efflux transporters.
Objective: To determine the in vitro half-life and intrinsic clearance of a test compound in a suspension of hepatocytes.
Materials:
-
Test compound
-
Cryopreserved or fresh hepatocytes (e.g., human, rat)
-
Hepatocyte culture medium
-
Positive and negative control compounds
-
Organic solvent for reaction termination
-
LC-MS/MS system
Procedure:
-
Hepatocyte Preparation: Cryopreserved hepatocytes are thawed and suspended in culture medium. Cell viability is assessed.
-
Incubation: The test compound is added to the hepatocyte suspension at a defined concentration and incubated at 37°C in a shaking water bath or incubator.
-
Sampling and Termination: At specified time points, aliquots of the cell suspension are removed and the reaction is terminated by adding a cold organic solvent.
-
Sample Processing: Similar to the microsomal assay, samples are processed to remove cellular debris.
-
Analysis: The concentration of the parent compound is quantified by LC-MS/MS.
-
Data Analysis: The rate of disappearance of the parent compound is used to calculate the half-life and intrinsic clearance.
Mandatory Visualization
Caption: this compound signaling pathway inhibition.
Caption: Workflow for in vitro microsomal stability assay.
References
- 1. Population pharmacokinetic model with time-varying clearance for this compound using pooled data from patients with non-small cell lung cancer and healthy participants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cyp3a4-Mediated in vitro Metabolism and in vivo Disposition of this compound in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mttlab.eu [mttlab.eu]
- 6. creative-bioarray.com [creative-bioarray.com]
Safety Operating Guide
Safeguarding Research: A Step-by-Step Guide to the Proper Disposal of Lorlatinib
For immediate release:
Researchers and laboratory professionals handling lorlatinib, a potent tyrosine kinase inhibitor, must adhere to stringent disposal procedures to ensure personnel safety and environmental protection. Due to its classification as a hazardous and potentially cytotoxic agent, proper waste management is a critical component of the laboratory workflow. This guide provides essential, step-by-step instructions for the safe disposal of this compound and associated contaminated materials.
Core Disposal Protocol
The disposal of this compound must be conducted in accordance with all local, state, and federal regulations governing pharmaceutical and hazardous waste.[1][2][3] It is imperative to treat this compound as a hazardous substance due to its potential to cause genetic defects and organ damage with prolonged exposure.[1][3]
Step 1: Segregation and Collection
All materials that have come into contact with this compound, including unused or expired tablets, contaminated personal protective equipment (PPE), and labware, must be segregated from non-hazardous waste at the point of generation.[4] These items should be placed in clearly labeled, leak-proof containers designated for cytotoxic or hazardous waste.[4]
Step 2: Container Specifications
Waste containers should be robust, puncture-resistant, and have a secure lid.[5] For cytotoxic waste, containers are often color-coded (e.g., yellow with a purple lid) to ensure proper handling and disposal streams.[4] All containers must be clearly labeled with the contents, including the name "this compound" and appropriate hazard symbols.
Step 3: Storage
Designated, secure areas should be established for the temporary storage of this compound waste. These areas must be away from general laboratory traffic and clearly marked with hazard warnings.
Step 4: Professional Disposal
The final disposal of this compound waste must be carried out by a licensed and certified hazardous waste management company. The primary method of disposal for cytotoxic and hazardous pharmaceutical waste is high-temperature incineration. This process ensures the complete destruction of the active pharmaceutical ingredient. Under no circumstances should this compound be disposed of in standard trash or flushed down the drain.[2]
Quantitative Data and Experimental Protocols
Currently, there is no publicly available, specific quantitative data regarding disposal concentration limits for this compound. The guiding principle is to manage all waste containing any amount of this compound as hazardous.
Detailed experimental protocols for the disposal of this compound are not provided in publicly available safety data sheets or regulatory documents beyond the general guidelines for handling and disposing of cytotoxic and hazardous pharmaceuticals. The procedures outlined above represent the standard, accepted methodology for safely managing this type of waste.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
By adhering to these procedures, research facilities can ensure a safe working environment and maintain compliance with all relevant environmental regulations.
References
- 1. This compound | C21H19FN6O2 | CID 71731823 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Long-Term Safety and Management of Adverse Events Associated With this compound in ALK-Positive Metastatic NSCLC: A Fictional Case Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biocontaminated waste container | Deltalab Group [deltalabgroup.com]
- 5. stericycle.co.uk [stericycle.co.uk]
Safeguarding Researchers: A Comprehensive Guide to Personal Protective Equipment for Handling Lorlatinib
For Immediate Implementation: This document provides crucial safety and logistical protocols for researchers, scientists, and drug development professionals handling Lorlatinib. Adherence to these guidelines is essential for minimizing exposure risk and ensuring a safe laboratory environment.
This compound is a potent tyrosine kinase inhibitor that requires careful handling due to its potential health hazards. All personnel must be trained on these procedures before working with this compound.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as harmful if swallowed, causes skin and serious eye irritation, may cause respiratory irritation, is suspected of causing genetic defects, and may cause damage to organs through prolonged or repeated exposure.[1][2] Therefore, a comprehensive PPE strategy is mandatory.
Table 1: Recommended Personal Protective Equipment for Handling this compound
| PPE Category | Specification | Rationale |
| Hand Protection | Double gloving with chemotherapy-rated nitrile gloves is recommended. | To provide a robust barrier against skin contact. The outer glove should be changed immediately upon contamination. |
| Eye Protection | Chemical safety goggles with side shields are required.[1] | To protect eyes from dust, aerosols, and splashes. |
| Respiratory Protection | A NIOSH-approved N95 or higher respirator is recommended, especially when handling powders or creating aerosols. | To prevent inhalation of airborne particles.[3] |
| Body Protection | A disposable, solid-front, back-closure chemotherapy gown made of a low-lint, impervious material should be worn. | To protect skin and personal clothing from contamination.[1][3] |
| Foot Protection | Closed-toe shoes are mandatory in the laboratory. | To protect feet from spills. |
Operational Plan for Safe Handling
A systematic approach to handling this compound, from preparation to disposal, is critical to maintaining a safe working environment.
Workflow for Safe Handling of this compound
Caption: A stepwise workflow for the safe handling of this compound, from initial preparation to final waste disposal.
Procedural Guidance:
-
Preparation:
-
Designate a specific area for handling this compound, preferably within a containment device such as a chemical fume hood or a biological safety cabinet.
-
Ensure a safety shower and eyewash station are readily accessible.[1]
-
Before entering the designated area, don all required PPE as specified in Table 1.
-
-
Handling:
-
If handling the solid form, conduct all weighing and aliquoting within a ventilated enclosure to minimize dust generation.
-
Avoid the formation of dust and aerosols.[2]
-
When preparing solutions, work within a certified chemical fume hood.
-
Do not eat, drink, or smoke in areas where this compound is handled.[1]
-
-
Post-Handling and Decontamination:
-
Following the completion of work, decontaminate all surfaces and equipment with an appropriate cleaning agent.
-
Remove PPE in a designated area, taking care to avoid self-contamination. The outer gloves should be removed first, followed by the gown, and then the inner gloves.
-
Wash hands thoroughly with soap and water after removing PPE.[1]
-
Disposal Plan
Proper disposal of this compound and all contaminated materials is crucial to prevent environmental contamination and accidental exposure.
Table 2: this compound Waste Disposal Plan
| Waste Type | Disposal Procedure |
| Unused this compound | Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not dispose of down the drain. |
| Contaminated Labware (e.g., pipette tips, tubes) | Place in a designated, sealed, and clearly labeled hazardous waste container. |
| Contaminated PPE (e.g., gloves, gown) | Place in a designated, sealed, and clearly labeled hazardous waste container. |
| Spills | Absorb with an inert material and place in a sealed container for disposal as hazardous waste.[1] |
Spill Management Protocol:
-
Evacuate: Clear the immediate area of all personnel.
-
Contain: Prevent the spill from spreading.
-
Report: Notify the laboratory supervisor and institutional safety office.
-
Clean-up: Only trained personnel with appropriate PPE should clean up the spill using a spill kit. Absorb the spill with a suitable material and decontaminate the area.[1]
-
Dispose: All materials used for clean-up must be disposed of as hazardous waste.
By adhering to these rigorous safety protocols, research institutions can foster a culture of safety and build trust among their scientific staff, ensuring that groundbreaking research can proceed without compromising the well-being of those at the forefront of discovery.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
